molecular formula C15H19NO3 B1451397 Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate CAS No. 372159-77-8

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1451397
CAS No.: 372159-77-8
M. Wt: 261.32 g/mol
InChI Key: CNEFTNPXPQDBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS 372159-77-8) is a high-purity chemical intermediate of significant value in organic synthesis and pharmaceutical development. With the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.31–261.32 g/mol , this compound serves as a versatile building block for constructing more complex, bioactive molecules. Its structure, which incorporates both a piperidine ring and a reactive 2-oxoethyl group, is particularly useful in the synthesis of compounds targeting neurological disorders . Researchers primarily employ this reagent in the development of inhibitors for enzymes or receptors involved in neurodegenerative diseases . The reactive aldehyde moiety of the 2-oxoethyl side chain allows for further functionalization, enabling chemists to create diverse molecular libraries for drug discovery and optimization . Additionally, this compound finds application in research areas such as drug metabolism and pharmacokinetics (DMPK) studies, aiding in the optimization of critical properties of drug candidates . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,10,13H,4,7-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEFTNPXPQDBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660703
Record name Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372159-77-8
Record name Phenylmethyl 3-(2-oxoethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372159-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is a synthetically valuable, yet not widely cataloged, derivative of the piperidine scaffold. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its conformational properties and its ability to interact with biological targets.[1] The title compound uniquely combines three key functional elements: the N-benzyloxycarbonyl (Cbz) protected piperidine core, which offers stability and predictable reactivity[2]; a reactive aliphatic aldehyde at the 3-position, providing a versatile handle for a multitude of chemical transformations; and the inherent chirality at the 3-position, allowing for the exploration of stereospecific interactions in drug-receptor binding.

While direct and extensive literature on this compound is sparse, its strategic importance as a building block in medicinal chemistry can be inferred from its constituent parts and the well-documented utility of analogous structures. This guide will provide a comprehensive overview of its deduced chemical properties, a robust and detailed synthetic protocol for its preparation from a commercially available precursor, an analysis of its chemical reactivity, and a discussion of its potential applications in drug discovery and development.

Physicochemical and Structural Properties

Due to the limited availability of experimental data for this compound, the following properties are estimated based on its chemical structure and data from analogous compounds, such as N-Cbz protected piperidines and aliphatic aldehydes.

PropertyDeduced ValueComments
Molecular Formula C₁₅H₁₉NO₃Calculated from the chemical structure.
Molecular Weight 261.32 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low melting solidInferred from similar N-Cbz protected piperidines.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH). Insoluble in water.Typical for a moderately polar organic molecule with a protecting group.
Boiling Point > 300 °C (decomposes)Estimated based on high molecular weight and polarity.
Stability Stable under standard laboratory conditions. Sensitive to strong oxidizing and reducing agents. The aldehyde may be prone to oxidation or polymerization upon prolonged storage.[3]The Cbz group is generally stable to a wide range of conditions but can be removed by catalytic hydrogenation.[2]

Synthesis and Purification: A Practical Laboratory Protocol

The most direct and reliable route to this compound is through the mild oxidation of its corresponding alcohol, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, which is commercially available (CAS No. 885274-53-3).[4] This approach avoids the complexities and potential side reactions associated with direct functionalization of the piperidine ring at the 3-position.

Experimental Protocol: Oxidation of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

This protocol utilizes Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation.

Materials:

  • Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq)

  • Dess-Martin periodinane (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic, and a slight temperature increase may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the aldehyde product indicates reaction completion. This typically takes 1-3 hours.

  • Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the solid dissolves and the two layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis_Workflow start Start: Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate dissolve Dissolve in anhydrous DCM start->dissolve add_dmp Add Dess-Martin periodinane (1.2 eq) dissolve->add_dmp monitor Monitor by TLC add_dmp->monitor quench Quench with NaHCO3/Na2S2O3 monitor->quench extract Extract with DCM quench->extract dry Dry with MgSO4 extract->dry purify Purify by column chromatography dry->purify product Product: this compound purify->product

Caption: Synthetic workflow for the preparation of the title compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups: the aliphatic aldehyde and the N-Cbz protecting group.

Reactivity of the Aldehyde Group

The aldehyde functionality is a gateway to a wide range of chemical transformations. Aliphatic aldehydes are generally more reactive than aromatic aldehydes towards nucleophilic addition due to less steric hindrance and the absence of resonance stabilization.[5][6]

Key Reactions:

  • Reductive Amination: A cornerstone reaction in medicinal chemistry, allowing for the introduction of a primary or secondary amine to form a 3-(2-aminoethyl)piperidine derivative. This is a powerful method for building molecular complexity and introducing basic centers for improved pharmacokinetic properties.

  • Wittig Reaction: Enables the formation of a carbon-carbon double bond, extending the side chain to create various substituted alkenes.

  • Grignard and Organolithium Addition: Provides a route to secondary alcohols by the addition of organometallic reagents.

  • Aldol Condensation: Can be used to form α,β-unsaturated ketones or other aldol adducts.

  • Oxidation: The aldehyde can be further oxidized to the corresponding carboxylic acid, Benzyl 3-(carboxymethyl)piperidine-1-carboxylate, using reagents like potassium permanganate or chromium trioxide.[7]

  • Reduction: Can be selectively reduced to the primary alcohol, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, using mild reducing agents such as sodium borohydride.[8]

Aldehyde_Reactivity start This compound Aldehyde Group reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) start->reductive_amination C-N bond formation wittig Wittig Reaction (Ph3P=CHR) start->wittig C=C bond formation grignard Grignard Addition (R-MgBr) start->grignard C-C bond formation oxidation Oxidation (KMnO4) start->oxidation Forms Carboxylic Acid reduction Reduction (NaBH4) start->reduction Forms Primary Alcohol

Caption: Key reactions of the aldehyde functional group.
Reactivity of the N-Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a variety of conditions.[9]

Deprotection:

  • Catalytic Hydrogenation: The most common method for Cbz deprotection involves reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction is typically clean and high-yielding. However, it is important to note that other functional groups in the molecule, such as alkenes or alkynes, may also be reduced under these conditions.

Applications in Drug Discovery and Development

The 3-substituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10] this compound serves as a valuable intermediate for the synthesis of libraries of 3-substituted piperidines for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas:

  • Neuroscience: The piperidine nucleus is a core component of many central nervous system (CNS) active drugs. Derivatives of this compound could be explored as ligands for various receptors and transporters.

  • Oncology: The development of novel cytotoxic agents often involves the use of heterocyclic scaffolds like piperidine.

  • Infectious Diseases: Piperidine derivatives have been investigated for their antibacterial and antiviral activities.

The ability to readily modify the 2-oxoethyl side chain through reactions like reductive amination allows for the systematic exploration of the chemical space around the piperidine core, which is a critical activity in modern drug discovery.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, a hazard assessment can be made based on analogous compounds such as N-Cbz protected piperidines and aliphatic aldehydes.[9][11]

  • Health Hazards: May cause skin and eye irritation. May cause respiratory irritation if inhaled.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent oxidation of the aldehyde.

  • Incompatibilities: Avoid strong oxidizing agents, strong reducing agents, and strong bases.

Always consult the SDS for the specific reagents used in the synthesis and handling of this compound.

Conclusion

This compound represents a potent and versatile, though underutilized, building block for the synthesis of complex and biologically active molecules. Its strategic combination of a protected piperidine core and a reactive aldehyde handle at the 3-position opens up a multitude of synthetic possibilities. This guide provides a foundational understanding of its properties, a practical synthetic route, and an overview of its potential applications, empowering researchers to leverage this valuable intermediate in their drug discovery and development endeavors.

References

A Technical Guide to Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject: This guide focuses on Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 130312-10-6) . Publicly accessible, verifiable technical information for the isomeric compound, Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 1359722-03-4), is not available at the time of publication. The principles of synthesis, handling, and application discussed herein provide a strong foundational understanding for researchers working with this class of N-protected piperidine derivatives.

Introduction: The Strategic Value of the N-Benzyl Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its three-dimensional structure and basic nitrogen atom allow for precise vectoral presentation of substituents and favorable interactions with biological targets. The incorporation of an N-benzyl group, specifically as a carbamate (Cbz or Z group), offers several strategic advantages in drug discovery and synthetic chemistry.[1][2][3] The N-benzyl piperidine (N-BP) motif is recognized for its ability to engage in crucial cation-π interactions with protein active sites, enhance metabolic stability, and provide a versatile handle for modulating physicochemical properties.[1][2]

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a bifunctional building block of significant interest. It combines the proven N-Cbz protected piperidine core with a reactive acetaldehyde moiety at the C4 position. This dual functionality makes it an essential intermediate for elaborating more complex molecular architectures, particularly in the development of novel therapeutics targeting the central nervous system and other disease areas.[4][5][6] This guide provides a technical overview of its properties, a robust protocol for its synthesis and characterization, and an exploration of its applications for professionals in drug development and organic synthesis.

Physicochemical Properties and Data

Accurate characterization begins with a clear understanding of a compound's fundamental properties. Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is typically supplied as a white to pale yellow crystalline powder.[4][6]

PropertyValueSource(s)
CAS Number 130312-10-6[4][7]
Molecular Formula C₁₅H₁₉NO₃[4]
Molecular Weight 261.32 g/mol [4][8]
Appearance White to pale yellow crystalline powder[4][6]
Melting Point 40-45 °C[4][6]
Purity (Typical) ≥98% (HPLC)[4][7]
Storage Conditions Store at 0-8 °C, sealed in a dry environment[4][6]
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl AcetateInferred

Synthesis and Purification Protocol

The synthesis of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions. A common and logical pathway involves the oxidation of the corresponding alcohol, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This precursor can be synthesized from commercially available starting materials.

The causality behind this choice of protocol is rooted in the high selectivity and mild conditions afforded by modern oxidation reagents like Dess-Martin Periodinane (DMP) or Swern oxidation, which minimize over-oxidation to the carboxylic acid. The N-Cbz group is stable under these conditions and serves as an excellent protecting group for the piperidine nitrogen, preventing unwanted side reactions.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation A Piperidin-4-yl-ethanol C Base (e.g., NaHCO₃) DCM/H₂O A->C Reagent 1 B Benzyl Chloroformate (Cbz-Cl) B->C Reagent 2 D Benzyl 4-(2-hydroxyethyl) piperidine-1-carboxylate C->D Product E Benzyl 4-(2-hydroxyethyl) piperidine-1-carboxylate G DCM, Room Temp E->G Starting Material F Dess-Martin Periodinane (DMP) F->G Oxidizing Agent H Benzyl 4-(2-oxoethyl) piperidine-1-carboxylate (Target Compound) G->H Product G cluster_1 N-Deprotection & Derivatization A Benzyl 4-(2-oxoethyl) piperidine-1-carboxylate (Key Intermediate) B Reductive Amination (R-NH₂) A->B C Wittig Reaction A->C D Aldol Condensation A->D E Hydrogenolysis (H₂, Pd/C) A->E F Secondary Piperidine E->F G N-Alkylation / N-Arylation F->G

References

Spectroscopic Characterization of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just the data itself, but the underlying principles and experimental considerations that lead to a confident structural elucidation.

Introduction

This compound is a bifunctional molecule incorporating a protected piperidine ring and an aldehyde moiety. This structural arrangement makes it a valuable building block in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. Accurate and unambiguous structural confirmation is paramount for its use in multi-step syntheses, and this is achieved through a combination of modern spectroscopic techniques. This guide will walk through the expected data from ¹H NMR, ¹³C NMR, IR, and MS, providing a framework for its analysis.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Below is a diagram illustrating the key structural features of this compound that will be probed by the various spectroscopic methods.

Figure 1. Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at 7.26 ppm, which is easily identifiable.

  • Instrument Setup: The instrument is tuned and shimmed to ensure high resolution. A standard pulse sequence is used to acquire the free induction decay (FID).

  • Data Processing: The FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehyde proton (-CHO)
7.30-7.40m5HAromatic protons (C₆H₅)
5.15s2HBenzylic protons (-OCH₂Ph)
~4.0-4.2m2HPiperidine protons (N-CH₂)
~2.8-3.0m2HPiperidine protons (N-CH₂)
~2.5-2.7m2HMethylene protons (-CH₂CHO)
~2.2-2.4m1HPiperidine proton (-CH-)
~1.5-1.9m4HPiperidine protons (-CH₂-)

Interpretation and Rationale:

  • Aldehyde Proton (~9.8 ppm): The proton attached to the carbonyl group of the aldehyde is highly deshielded and appears as a singlet far downfield, typically in the 9-10 ppm region.[1] Its integration of 1H is a key identifier.

  • Aromatic Protons (7.30-7.40 ppm): The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the aromatic region.

  • Benzylic Protons (5.15 ppm): The two protons of the methylene group attached to the carbamate oxygen and the phenyl ring are chemically equivalent and will appear as a sharp singlet.

  • Piperidine Protons (1.5-4.2 ppm): The protons on the piperidine ring will exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to be the most deshielded within the ring system.[2][3]

  • Methylene Protons adjacent to Aldehyde (~2.5-2.7 ppm): These protons are alpha to the aldehyde carbonyl and will be deshielded, appearing as a multiplet.[1]

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.

  • Sample Preparation: The same sample prepared for ¹H NMR is used.

  • Instrument Setup: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The data is processed similarly to the ¹H NMR spectrum, and the chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~202Aldehyde Carbonyl (C=O)
~155Carbamate Carbonyl (N-C=O)
~136Aromatic Quaternary Carbon (C₆H₅)
~128.5Aromatic CH (C₆H₅)
~128.0Aromatic CH (C₆H₅)
~67Benzylic Carbon (-OCH₂)
~50Methylene Carbon (-CH₂CHO)
~44Piperidine Carbon (N-CH₂)
~40Piperidine Carbon (N-CH₂)
~35Piperidine Carbon (-CH-)
~28Piperidine Carbon (-CH₂-)
~24Piperidine Carbon (-CH₂-)

Interpretation and Rationale:

  • Aldehyde Carbonyl (~202 ppm): The carbonyl carbon of an aldehyde is significantly deshielded and appears in the downfield region of the spectrum, typically between 190 and 215 ppm.[4][5]

  • Carbamate Carbonyl (~155 ppm): The carbamate carbonyl carbon is also deshielded but appears upfield from the aldehyde carbonyl, generally in the range of 150-165 ppm.[6][7][8]

  • Aromatic Carbons (128-136 ppm): The carbons of the phenyl ring will appear in the aromatic region, with the quaternary carbon appearing as a weaker signal.

  • Benzylic Carbon (~67 ppm): The carbon of the benzylic methylene group is deshielded by the adjacent oxygen atom.

  • Piperidine Carbons (24-44 ppm): The carbons of the piperidine ring will appear in the aliphatic region of the spectrum. The carbons directly attached to the nitrogen will be the most deshielded within this group.[2]

  • Methylene Carbon adjacent to Aldehyde (~50 ppm): This carbon is deshielded by the adjacent carbonyl group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared.

  • Data Acquisition: The sample is placed in the IR beam of a Fourier Transform Infrared (FTIR) spectrometer, and the spectrum is recorded.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2930, ~2850MediumC-H (aliphatic) stretching
~2720MediumC-H (aldehyde) stretching
~1725StrongC=O (aldehyde) stretching
~1695StrongC=O (carbamate) stretching
~1450, ~1495MediumC=C (aromatic) stretching
~1240StrongC-O (carbamate) stretching

Interpretation and Rationale:

The IR spectrum will be dominated by two strong carbonyl absorption bands.

  • Aldehyde C=O Stretch (~1725 cm⁻¹): Saturated aliphatic aldehydes typically show a strong C=O stretching absorption in the range of 1740-1720 cm⁻¹.[4][5][9]

  • Carbamate C=O Stretch (~1695 cm⁻¹): The carbonyl group of the carbamate will also give rise to a strong absorption band, typically found at a slightly lower wavenumber than the aldehyde due to resonance with the nitrogen lone pair.

  • Aldehyde C-H Stretch (~2720 cm⁻¹): A key diagnostic peak for an aldehyde is the C-H stretch, which often appears as a medium intensity band around 2720 cm⁻¹.[1][9] This, in conjunction with the strong C=O stretch, is a reliable indicator of an aldehyde functional group.

  • Aliphatic and Aromatic C-H Stretches: The usual C-H stretching vibrations for the aliphatic portions of the molecule will be observed just below 3000 cm⁻¹, while the aromatic C-H stretches will appear just above 3000 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol:

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

  • MS/MS Analysis: To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.

Predicted Mass Spectrometry Data:

  • Molecular Ion: The expected exact mass of this compound (C₁₅H₁₉NO₃) is 261.1365. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 262.1438.

  • Key Fragmentation Pathways:

G M [M+H]⁺ m/z 262 frag1 Loss of C₇H₇• (benzyl radical) m/z 171 M->frag1 - C₇H₇• frag3 Loss of C₈H₈O₂ (benzyloxycarbonyl group) m/z 126 M->frag3 - C₈H₈O₂ frag4 α-cleavage of piperidine ring M->frag4 ring opening frag2 Loss of CO₂ from frag1 m/z 127 frag1->frag2 - CO₂

Figure 2. Predicted major fragmentation pathways for this compound.

Interpretation and Rationale:

  • Loss of Benzyl Group: A common fragmentation for N-Cbz protected amines is the loss of the benzyl group (C₇H₇•, 91 Da) or the entire benzyloxycarbonyl group.

  • Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic α-cleavage adjacent to the nitrogen atom or ring-opening fragmentation, leading to a series of smaller fragment ions.[10][11]

  • Side Chain Fragmentation: Cleavage of the bond between the piperidine ring and the 2-oxoethyl side chain is also possible.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key aldehyde and carbamate functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's connectivity through its fragmentation patterns. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this important synthetic intermediate.

References

Potential biological activity of substituted piperidine carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Substituted Piperidine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] When functionalized with a carboxylate group, this heterocyclic scaffold gives rise to a class of compounds—substituted piperidine carboxylates—with a remarkable spectrum of biological activities. These compounds have been extensively investigated for their therapeutic potential, demonstrating significant promise as analgesic, anticancer, antimicrobial, and anti-inflammatory agents.[3] This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of substituted piperidine carboxylates. By delving into the causality behind experimental design and providing detailed, field-proven protocols, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

The Piperidine Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine nucleus is a six-membered heterocycle that is a fundamental structural component in numerous drugs, including pethidine, fentanyl, and ritalin.[4][5] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The addition of a carboxylate group introduces a key functional handle that can participate in hydrogen bonding, salt bridge formation, and other polar interactions within a receptor's binding pocket, often enhancing potency and modulating pharmacokinetic properties. This combination of a versatile ring system and a crucial binding moiety underpins the diverse biological activities observed in this compound class.

Synthetic Strategies: Building the Core

The construction of substituted piperidine carboxylates can be achieved through various synthetic routes, often starting from commercially available piperidones or through multi-component reactions. A common and effective strategy involves the Dieckmann condensation.[6]

Causality in Synthesis: The choice of a synthetic route is dictated by the desired substitution pattern, stereochemistry, and overall yield. For instance, starting with a substituted piperidone allows for the direct installation of groups at the 4-position. The subsequent Dieckmann condensation is a reliable method for forming the cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target piperidine carboxylate. Protecting groups, such as the Boc (tert-butoxycarbonyl) group, are often employed on the piperidine nitrogen to prevent side reactions and are typically removed in the final steps.[7]

A generalized workflow for the synthesis is presented below.

Synthesis_Workflow Start Substituted Piperidone Step1 Dieckmann Condensation Start->Step1 Step2 Hydrolysis & Decarboxylation Step1->Step2 Step3 N-Substitution/ Deprotection Step2->Step3 End Substituted Piperidine Carboxylate Step3->End

Caption: Generalized synthetic workflow for piperidine carboxylates.

Pharmacological Landscape of Piperidine Carboxylates

The true potential of this scaffold is revealed in its wide range of biological activities. The specific substitutions on the piperidine ring and the nature of the ester or acid functionality dictate the interaction with distinct biological targets.

Analgesic Activity

Many potent analgesics are based on the 4-phenylpiperidine structure, with the piperidine ring being essential for activity.[4][8] These compounds often act as agonists for the μ-opioid receptor, mimicking the action of endogenous endorphins to produce pain relief.

  • Mechanism of Action: The structure of morphine provides a template for understanding opioid activity, where the aromatic and piperidine rings are crucial for binding to the opioid receptor.[9] The protonated nitrogen of the piperidine ring forms a key ionic interaction with an acidic residue (e.g., Asp147) in the binding pocket of the μ-opioid receptor, while the substituted phenyl and carboxylate groups engage in additional hydrophobic and polar interactions.[8] This binding event triggers downstream signaling cascades that ultimately lead to a reduction in nociceptive signaling.

  • Structure-Activity Relationship (SAR): SAR studies have shown that a phenyl group at the 4-position is often optimal for analgesic activity.[10] The nature of the substituent on the piperidine nitrogen significantly influences potency; for instance, replacement of an N-methyl group with a phenethyl group can enhance activity.[10] The ester group at the 4-position also plays a critical role in receptor binding and overall efficacy.[11][12]

  • Experimental Protocol: The Tail-Flick Test The tail-flick test is a standard in vivo assay to assess the efficacy of centrally acting analgesics.[13][14]

    Principle: This method is based on the principle that an animal will flick its tail in response to a thermal pain stimulus. Analgesic compounds increase the latency time for this response.[14][15]

    Step-by-Step Methodology:

    • Animal Acclimatization: Acclimate mice or rats to the testing environment and restraining device for 15-20 minutes before the experiment.[16]

    • Basal Reaction Time: Gently place the animal in the restraining tube and position its tail over the heat source (an intense light beam) of the analgesiometer. Start the timer and the heat source simultaneously.

    • Endpoint Measurement: Record the time (in seconds) it takes for the animal to flick its tail away from the heat. This is the basal reaction time. To prevent tissue damage, a cut-off time of 10-12 seconds is typically implemented.[13][15]

    • Compound Administration: Administer the substituted piperidine carboxylate test compound to the experimental group and a vehicle control (e.g., saline) to the control group, typically via intraperitoneal (IP) or oral (PO) routes.

    • Post-Treatment Measurement: At predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes) after administration, measure the tail-flick latency again.[15]

    • Data Analysis: Calculate the percentage increase in reaction time, often referred to as the Index of Analgesia, to evaluate the drug's effect. A significant increase in latency compared to the control group indicates analgesic activity.

Anticancer Activity

Substituted piperidines have emerged as a promising class of anticancer agents, with some derivatives targeting fundamental cellular processes like cell division.[17][18]

  • Mechanism of Action: Tubulin Inhibition A key mechanism for several anticancer piperidine derivatives is the inhibition of microtubule dynamics.[5] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is required for chromosome segregation during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds can disrupt microtubule polymerization or depolymerization. This suppression of microtubule dynamics leads to a mitotic arrest at the metaphase/anaphase transition, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[5][19]

Tubulin_Inhibition cluster_0 Normal Cell Division (Mitosis) cluster_1 Action of Piperidine Inhibitor Tubulin Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Block Suppression of Microtubule Dynamics Tubulin->Block Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Segregation Chromosome Segregation Spindle->Segregation Division Cell Division Segregation->Division Inhibitor Piperidine-based Tubulin Inhibitor Inhibitor->Tubulin Arrest Mitotic Arrest Block->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis PK_Workflow Formulation Compound Formulation (e.g., in saline, DMSO/Tween) Dosing Administration to Animals (e.g., IV, PO) Formulation->Dosing Sampling Serial Blood Sampling (e.g., at 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling Parameters Determine PK Parameters (Half-life, Cmax, AUC, Clearance) Modeling->Parameters

References

Literature review of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable synthetic intermediate characterized by a piperidine core, a versatile benzyl carbamate (Cbz) protecting group, and a reactive aldehyde functionality at the 3-position. This combination of features makes it a strategic building block for the elaboration of more complex molecules, particularly in the field of medicinal chemistry where the piperidine scaffold is a common motif in bioactive compounds.[1] The primary synthetic challenge lies in the controlled installation of the 2-oxoethyl (acetaldehyde) side chain, as aldehydes are prone to side reactions such as oxidation, enolization, and self-condensation.

This guide provides a comprehensive overview of robust and field-proven synthetic strategies to access this target molecule. We will delve into the mechanistic rationale behind two primary pathways, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target compound reveals two logical disconnection points, leading to two principal synthetic strategies. Both strategies begin with a common, readily accessible precursor: a piperidine ring bearing an alkene at the 3-position and protected with a Cbz group.

  • Strategy A: The Hydroboration-Oxidation Pathway. This two-step approach involves the initial transformation of an alkene precursor into a primary alcohol, which is subsequently oxidized to the target aldehyde.

  • Strategy B: The Oxidative Cleavage Pathway. This more direct, single-transformation approach utilizes ozonolysis to cleave an alkene precursor, directly yielding the aldehyde functionality.

The choice between these strategies depends on factors such as reagent availability, required scale, and tolerance for specific reaction conditions.

G cluster_A Strategy A: Hydroboration-Oxidation cluster_B Strategy B: Oxidative Cleavage Target Target Aldehyde This compound Alcohol Precursor: Primary Alcohol Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Target->Alcohol Mild Oxidation (Swern, DMP) Alkene_B Starting Material: Benzyl 3-allylpiperidine-1-carboxylate Target->Alkene_B Ozonolysis (Reductive Workup) Alkene_A Starting Material: Benzyl 3-allylpiperidine-1-carboxylate Alcohol->Alkene_A Hydroboration- Oxidation

Caption: Retrosynthetic analysis of the target aldehyde.

Chapter 2: Strategy A: Oxidation of a Primary Alcohol Precursor

This robust, two-step sequence is arguably the most common method for preparing aldehydes when an alkene precursor is available. It offers excellent control and predictability.

Synthesis of the Alcohol Precursor via Hydroboration-Oxidation

The first step is the conversion of an alkene, such as Benzyl 3-allylpiperidine-1-carboxylate, into the corresponding primary alcohol. Hydroboration-oxidation is the premier method for this transformation due to its exceptional regioselectivity.[2]

Causality: The reaction proceeds via an anti-Markovnikov addition of borane (BH₃) across the double bond.[3] Boron, being less electronegative than hydrogen, adds to the less substituted carbon of the alkene, while hydrogen adds to the more substituted carbon. This regioselectivity is driven by both steric factors (the bulky borane reagent approaches the less hindered end of the alkene) and electronic factors.[2][3] The subsequent oxidation step with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, preserving the stereochemistry of the initial addition.[2]

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagents: Dissolve Benzyl 3-allylpiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Add 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.1 eq) dropwise, maintaining the internal temperature below 5 °C.[4] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add ethanol, followed by an aqueous solution of sodium hydroxide (e.g., 3M NaOH), and then slowly add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not exceed 20 °C.

  • Workup: After stirring for 2 hours at room temperature, saturate the aqueous layer with potassium carbonate. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography to yield Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Oxidation of the Primary Alcohol to the Aldehyde

The conversion of the primary alcohol to the target aldehyde requires mild oxidation conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation are two of the most reliable and widely used methods for this purpose.[5][6]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize alcohols.[7][8] It is renowned for its mild conditions and high yields.

Mechanism: The reaction begins with the formation of the electrophilic chloro(dimethyl)sulfonium chloride from DMSO and oxalyl chloride at very low temperatures (-78 °C).[9] The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (NEt₃), generates a sulfur ylide, which undergoes an intramolecular proton transfer via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7] The reaction must be kept cold to avoid side reactions.

G cluster_activation Activation Step cluster_oxidation Oxidation Step DMSO DMSO Electrophile Chloro(dimethyl)sulfonium ion DMSO->Electrophile Reacts with OxalylCl Oxalyl Chloride OxalylCl->Electrophile AlkoxySalt Alkoxysulfonium Salt Alcohol Primary Alcohol Alcohol->AlkoxySalt Attacks Electrophile Ylide Sulfur Ylide AlkoxySalt->Ylide Deprotonation Aldehyde Aldehyde Product Ylide->Aldehyde Intramolecular Elimination Base NEt3 Base->Ylide

Caption: Workflow of the Swern Oxidation.

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • Activation: Add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of anhydrous DMSO (3.0 eq). Stir the mixture for 15 minutes.

  • Oxidation: Add a solution of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.

  • Elimination: Add triethylamine (NEt₃, 5.0 eq) dropwise. The mixture may become thick. Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product can be volatile).

  • Purification: The crude product is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.

DMP is a hypervalent iodine reagent that offers a convenient alternative to the Swern oxidation, as it can be performed at room temperature and does not produce malodorous byproducts.[6][10]

Mechanism: The alcohol coordinates to the iodine(V) center, displacing an acetate ligand. A base (either a second molecule of the alcohol or trace water) facilitates the removal of a proton, and a subsequent intramolecular elimination, similar to a concerted E2-type process, yields the aldehyde, iodinane, and acetic acid.[11]

  • Setup: In a round-bottom flask, dissolve Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) in one portion. If the starting material is acid-sensitive, sodium bicarbonate (2.0 eq) can be added as a buffer.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) to quench any remaining DMP. Stir vigorously until the solid dissolves.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Chapter 3: Strategy B: Direct Oxidative Cleavage via Ozonolysis

Ozonolysis is a powerful and direct method for cleaving a carbon-carbon double bond to form two carbonyl compounds.[12] Applying this reaction to Benzyl 3-allylpiperidine-1-carboxylate directly furnishes the target aldehyde.

Mechanism (Criegee Mechanism): Ozone undergoes a [3+2] cycloaddition with the alkene to form an unstable primary ozonide (a molozonide).[13] This intermediate rapidly rearranges, cleaving to form a carbonyl compound and a carbonyl oxide. These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).[13][14] To obtain the aldehyde, this ozonide must be subjected to a reductive workup, typically using dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), which reduces the peroxide linkage without affecting the newly formed aldehyde.[12]

G Alkene Alkene + O3 Molozonide Primary Ozonide (Molozonide) Alkene->Molozonide [3+2] Cycloaddition Fragments Carbonyl + Carbonyl Oxide Molozonide->Fragments Rearrangement Trioxolane Secondary Ozonide (1,2,4-Trioxolane) Fragments->Trioxolane Recombination Workup Reductive Workup (e.g., DMS) Trioxolane->Workup Products Aldehyde Products Workup->Products

References

The Piperidine Moiety: A Cornerstone of Modern Pharmaceuticals - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in the realm of medicinal chemistry. Its prevalence in a vast number of blockbuster drugs underscores its importance as a privileged scaffold in pharmaceutical design and development. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of piperidine-based pharmaceutical intermediates. We will delve into the fundamental chemical properties and conformational analysis of the piperidine ring that contribute to its success in drug design. Furthermore, this guide will offer detailed, field-proven synthetic protocols for the preparation of piperidine and its derivatives, including the industrial workhorse of pyridine hydrogenation, as well as biosynthetic and alternative synthetic routes. Finally, we will showcase the tangible impact of this versatile scaffold by examining its incorporation into several top-selling pharmaceuticals, elucidating their synthesis and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the pivotal role of piperidine in the pharmaceutical landscape.

A Historical Perspective: From Pepper to Pharmaceuticals

The story of piperidine begins not in a modern laboratory, but in the spicy kick of black pepper. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by treating piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid.[1] Independently, in 1852, the French chemist Auguste Cahours also isolated the compound and gave it its name, derived from the Latin word for pepper, Piper.[1]

The initial discovery was that of a simple, colorless liquid with a characteristic amine odor.[2] However, the elucidation of its cyclic structure took several more decades of scientific inquiry. It was not until the late 19th century that the correct six-membered heterocyclic structure, containing five methylene bridges and one amine bridge, was established.[2]

The true pharmaceutical significance of the piperidine scaffold began to emerge in the 20th century with the advent of synthetic organic chemistry and a deeper understanding of drug-receptor interactions. Today, the piperidine ring is a ubiquitous feature in a vast array of therapeutic agents, a testament to its remarkable versatility and favorable pharmacological properties.[3]

The Piperidine Scaffold: A Structural and Conformational Analysis

The enduring success of the piperidine moiety in drug design can be attributed to its unique structural and conformational properties. As a saturated heterocycle, piperidine is not flat but adopts a puckered, three-dimensional shape, which is crucial for its interaction with biological targets.

Conformational Preferences: The Chair and the Boat

Similar to cyclohexane, piperidine predominantly exists in a chair conformation to minimize steric and torsional strain.[2] However, unlike its carbocyclic counterpart, the presence of the nitrogen atom introduces additional conformational possibilities. The two primary chair conformations are distinguished by the orientation of the N-H bond, which can be either axial or equatorial .[2] In the gas phase, the equatorial conformer is slightly more stable.[2]

It is important to note that piperidine can also adopt higher-energy boat and twist-boat conformations. While less stable, these conformations can be relevant in certain substituted piperidines and during receptor binding, where the molecule may need to adopt a specific geometry to fit into a binding pocket.[4][5]

dot

Caption: Conformational isomers of the piperidine ring.

The ability of the piperidine ring to adopt these different conformations, coupled with the potential for substitution at various positions, allows for the precise spatial arrangement of functional groups, a critical factor in optimizing drug-receptor interactions.

Synthetic Strategies for Piperidine-Based Intermediates

The demand for piperidine and its derivatives in the pharmaceutical industry has driven the development of numerous synthetic methodologies. These strategies range from large-scale industrial processes to elegant, stereoselective laboratory syntheses.

The Industrial Workhorse: Catalytic Hydrogenation of Pyridine

The most direct and economically viable route to piperidine is the catalytic hydrogenation of pyridine .[1] This process involves the addition of three molecules of hydrogen across the aromatic pyridine ring to yield the saturated piperidine.[1]

Pyridine_Hydrogenation Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine + 3H₂ Catalyst

Caption: Biosynthetic pathway of piperidine from L-lysine.

This natural pathway has inspired synthetic chemists to develop biomimetic approaches for the synthesis of piperidine derivatives. One common laboratory synthesis involves the conversion of L-lysine to piperidine-2-carboxylic acid (pipecolic acid), a valuable chiral building block.

[6]Experimental Protocol: Synthesis of (Racemic) Pipecolic Acid from L-Lysine

Materials:

  • L-Lysine hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Barium hydroxide (Ba(OH)₂)

  • Sulfuric acid (H₂SO₄)

  • Ethanol

Procedure:

  • Diazotization: Dissolve L-lysine hydrochloride in an excess of cold hydrochloric acid. Slowly add a solution of sodium nitrite in water while maintaining a low temperature (0-5 °C). This step converts the primary amine to a diazonium salt, which is then displaced by a chloride ion to form 6-amino-2-chlorohexanoic acid.

  • Cyclization: To the solution from the previous step, add a solution of barium hydroxide. Heat the mixture to induce dehydrohalogenation and cyclization to form the barium salt of pipecolic acid.

  • Isolation: Carefully neutralize the excess barium hydroxide with sulfuric acid to precipitate barium sulfate. Filter off the barium sulfate.

  • Crystallization: Concentrate the filtrate under reduced pressure. Add ethanol to induce the crystallization of pipecolic acid. Collect the crystals by filtration and dry.

Alternative Synthetic Routes: The Glutarimide Pathway

Another versatile starting material for the synthesis of piperidine derivatives is glutarimide (piperidine-2,6-dione). G[7]lutarimide can be prepared from glutaric acid and can be subsequently reduced to piperidine. T[8]his route is particularly useful for the synthesis of substituted piperidines.

Experimental Protocol: Reduction of Glutarimide to Piperidine

Materials:

  • Glutarimide

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Drying agent (e.g., anhydrous potassium carbonate)

Procedure:

  • Reduction: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether. Slowly add a solution of glutarimide in anhydrous THF to the suspension while maintaining a controlled temperature.

  • Work-up: After the reaction is complete, carefully quench the excess lithium aluminum hydride by the sequential addition of water, followed by a sodium hydroxide solution.

  • Isolation: Filter the resulting aluminum salts and wash them with ether.

  • Purification: Dry the combined organic filtrates over a suitable drying agent, filter, and remove the solvent under reduced pressure to obtain crude piperidine. Further purification can be achieved by distillation.

The Piperidine Scaffold in Blockbuster Pharmaceuticals

The true measure of the piperidine moiety's significance lies in its widespread presence in a multitude of successful drugs across various therapeutic areas. I[3]ts ability to confer favorable pharmacokinetic properties, such as improved bioavailability and metabolic stability, makes it a highly desirable component in drug design.

[9]| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action | | :--- | :--- | :--- | | Methylphenidate (Ritalin, Concerta) | ADHD, Narcolepsy | Norepinephrine and dopamine reuptake inhibitor. |[10] | Fentanyl (Sublimaze, Duragesic) | Analgesia, Anesthesia | Potent µ-opioid receptor agonist. |[11] | Risperidone (Risperdal) | Schizophrenia, Bipolar Disorder | Dopamine D₂ and serotonin 5-HT₂A receptor antagonist. |[1][12] | Donepezil (Aricept) | Alzheimer's Disease | Reversible acetylcholinesterase inhibitor. |[13][14] | Haloperidol (Haldol) | Schizophrenia, Tourette's Syndrome | Dopamine D₂ receptor antagonist. |[15][16] | Loratadine (Claritin) | Allergies | Histamine H₁ receptor antagonist. |[2][17]

Methylphenidate: A Stimulant for Focus

Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. I[10]ts structure features a piperidine ring that is crucial for its interaction with dopamine and norepinephrine transporters. B[10]y blocking the reuptake of these neurotransmitters, methylphenidate increases their levels in the synaptic cleft, leading to improved attention and focus.

[9][18]#### 4.2. Fentanyl: A Potent Analgesic

Fentanyl is a powerful synthetic opioid analgesic, estimated to be 50 to 100 times more potent than morphine. I[11]t is used for severe pain management and as an anesthetic. T[19]he piperidine ring in fentanyl is a key component of its pharmacophore, enabling it to bind with high affinity to µ-opioid receptors in the central nervous system.

[11]#### 4.3. Risperidone: An Atypical Antipsychotic

Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. I[12]ts mechanism of action involves the antagonism of both dopamine D₂ and serotonin 5-HT₂A receptors. T[1][20][21]he piperidine moiety in risperidone is essential for its binding to these receptors and contributes to its overall pharmacological profile.

[22]#### 4.4. Donepezil: A Weapon Against Alzheimer's

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease. I[13]t acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. B[14]y increasing acetylcholine levels in the brain, donepezil can lead to modest improvements in cognitive function. T[23]he piperidine ring in donepezil plays a critical role in its binding to the active site of the acetylcholinesterase enzyme.

[24]#### 4.5. Haloperidol: A Classic Antipsychotic

Haloperidol is a typical antipsychotic medication used for a range of psychiatric conditions. I[16]ts primary mechanism of action is the blockade of dopamine D₂ receptors in the brain. T[15]he synthesis of haloperidol involves the coupling of 4-(4-chlorophenyl)-4-hydroxypiperidine with a butyrophenone derivative.

[8][25][26]#### 4.6. Loratadine: Relief from Allergies

Loratadine is a second-generation antihistamine that provides relief from allergy symptoms without the significant sedative effects of older antihistamines. I[17]t acts as a selective peripheral histamine H₁ receptor antagonist. T[27]he synthesis of loratadine involves the construction of a tricyclic system that incorporates a piperidine ring.

From its humble origins in the pungent spice of black pepper, the piperidine ring has evolved into an indispensable building block in the pharmaceutical industry. Its unique structural and conformational properties have made it a privileged scaffold, enabling the development of a diverse array of life-changing medications. The synthetic methodologies for accessing piperidine-based intermediates continue to advance, with a growing emphasis on efficiency, stereoselectivity, and green chemistry principles.

As our understanding of disease biology deepens and new therapeutic targets emerge, the demand for novel and sophisticated molecular architectures will undoubtedly increase. The versatility and proven track record of the piperidine scaffold ensure that it will remain a central and enduring feature in the landscape of drug discovery and development for the foreseeable future. The continued exploration of new synthetic routes and the innovative application of this remarkable heterocycle will undoubtedly lead to the next generation of groundbreaking therapeutics.

References

Introduction: The Strategic Importance of the N-Cbz Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of N-Cbz Protected Piperidines

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional interactions with biological targets.[2] However, the reactivity of the secondary amine necessitates the use of protecting groups during multi-step syntheses. The benzyloxycarbonyl (or carbobenzyloxy, Cbz) group is a classic and widely used protecting group for amines, prized for its stability across a range of reaction conditions and its clean removal via catalytic hydrogenolysis.[3]

The introduction of the N-Cbz group does more than simply mask the piperidine nitrogen; it fundamentally alters the molecule's physicochemical profile. This guide provides an in-depth analysis of these changes, offering both theoretical understanding and field-proven experimental protocols for the characterization of N-Cbz protected piperidines. For researchers in drug discovery, a comprehensive grasp of these properties—lipophilicity, solubility, and conformational behavior—is critical for designing synthetic routes, interpreting biological data, and optimizing candidates for clinical success.

Lipophilicity: Quantifying the Impact of the Cbz Group

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[4] The introduction of the aromatic Cbz group significantly increases the lipophilicity of the parent piperidine scaffold.

Causality Behind Lipophilicity Changes:

  • Increased Hydrophobicity: The phenyl ring of the Cbz group is a large, nonpolar moiety that dramatically increases the molecule's hydrophobic surface area, favoring partitioning into the n-octanol phase.

  • Masking Polarity: The carbamate linkage of the Cbz group replaces the polar N-H bond of the secondary amine, reducing its hydrogen bonding donor capacity and overall polarity.

  • Influence of Substituents: Further substitution on the piperidine ring allows for fine-tuning of lipophilicity. Electron-withdrawing groups can modulate the overall electronic distribution, while adding polar or nonpolar functional groups directly impacts the logP value.[5]

Data Presentation: Lipophilicity of 4-Substituted N-Cbz-Piperidines

The following table presents calculated logP (cLogP) values for a representative set of N-Cbz-piperidine derivatives to illustrate these trends.

CompoundR-Group at C4Molecular FormulaMolecular Weight ( g/mol )cLogP
1 -HC13H17NO2219.282.1
2 -CH2COOHC15H19NO4277.311.9[6]
3 -NH(Cbz)C21H24N2O4380.433.5
4 -COOHC14H17NO4263.291.7

Note: cLogP values are estimations and serve for comparative purposes. Experimental determination is crucial for accuracy.

Experimental Protocol: logP Determination by RP-HPLC

The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable technique for estimating logP values, making it ideal for screening compounds in a drug discovery setting.[7][8] It operates on the principle that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.

Workflow for logP Determination by RP-HPLC

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare mobile phases: A: Water (pH 7.4 buffer) B: Acetonitrile/Methanol P2 Create calibration set: Select 5-7 standards with known logP values spanning the expected range. P1->P2 P3 Prepare samples: Dissolve test compounds and standards in mobile phase B (e.g., 1 mg/mL). P2->P3 A1 Equilibrate RP-C18 column with initial mobile phase conditions. A2 Inject standards and run HPLC gradient method. A1->A2 A3 Inject test compounds under identical conditions. A2->A3 D1 Record retention time (tR) for all standards and test compounds. D2 Calculate capacity factor (k') for each compound: k' = (tR - t0) / t0 (where t0 is the column dead time) D1->D2 D3 Generate calibration curve: Plot known logP of standards vs. log(k'). D2->D3 D4 Determine logP of test compounds by interpolating their log(k') values on the calibration curve. D3->D4 G cluster_prep Preparation & Incubation cluster_separation Phase Separation cluster_analysis Quantification P1 Add excess solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4). P2 Seal vials and place on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). P1->P2 P3 Incubate for 24-48 hours to ensure equilibrium is reached. P2->P3 S1 Allow vials to stand, letting excess solid settle. S2 Carefully withdraw an aliquot of the supernatant. S1->S2 S3 Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. S2->S3 A2 Dilute the filtered sample into the analytical range of the calibration curve. A1 Prepare a calibration curve using standard solutions of the compound at known concentrations. A1->A2 A3 Quantify the compound concentration in the sample using a suitable analytical method (HPLC-UV or LC-MS). A2->A3 A4 The measured concentration is the thermodynamic solubility. A3->A4

References

Structural and Conformational Analysis of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its conformational flexibility is a critical determinant of its interaction with biological targets. This guide provides a comprehensive technical framework for the structural and conformational analysis of a specific, functionalized derivative: Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate. We will explore a multi-technique approach, integrating spectroscopic analysis with computational modeling to build a complete picture of the molecule's static structure and dynamic behavior. This document serves as a blueprint for researchers, explaining not just the methods but the underlying chemical principles that dictate experimental choices and data interpretation.

Introduction to the Target Molecule

This compound is a bespoke chemical entity featuring three key structural motifs:

  • A Piperidine Ring: A six-membered saturated heterocycle that is a cornerstone of many pharmaceuticals due to its favorable physicochemical properties and three-dimensional character.[3]

  • An N-Benzyl Carbamate (N-Cbz) Group: A common protecting group in organic synthesis that also significantly influences the piperidine ring's conformational preferences and electronic properties.

  • A 3-(2-oxoethyl) Side Chain: A reactive aldehyde-containing substituent at the C3 position, making the molecule a valuable intermediate for further chemical elaboration in drug discovery campaigns.

Understanding the precise three-dimensional arrangement of these groups is paramount for predicting reactivity, designing subsequent synthetic steps, and modeling potential interactions with protein targets. This guide outlines the integrated analytical workflow required to achieve this understanding.

Molecular Identity and Physicochemical Properties

A foundational step in any analysis is the confirmation of the molecule's basic properties.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₉NO₃

  • Molecular Weight: 261.32 g/mol

The structure combines a rigid aromatic group with a flexible heterocyclic system, creating a molecule with distinct steric and electronic domains.

PropertyPredicted ValueSource
Molecular Formula C₁₅H₁₉NO₃Calculation
Molecular Weight 261.32 g/mol Calculation
XLogP3 1.7PubChem
Hydrogen Bond Donors 0Calculation
Hydrogen Bond Acceptors 4Calculation
Rotatable Bond Count 5Calculation

Methodologies for Structural Elucidation

A combination of spectroscopic techniques is required to unambiguously confirm the covalent framework of the molecule. Each method provides complementary information, and together they form a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[4] For this compound, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is necessary.

Expertise in Interpretation:

  • ¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The chemical shift of the aldehydic proton (~9.8 ppm) is a key diagnostic signal. Protons on the piperidine ring will appear in the aliphatic region (typically 1.5-4.0 ppm), often with complex splitting patterns due to their fixed geometric relationships in the chair conformation.

  • ¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms. Key signals include the two carbonyl carbons (aldehyde ~200 ppm, carbamate ~155 ppm) and the carbons of the benzyl and piperidine rings.[5]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Establishes which protons are coupled to each other, allowing for the mapping of the entire spin system of the piperidine ring and the ethyl side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to, enabling unambiguous assignment of all ¹H-¹³C pairs.

Hypothetical NMR Data Summary (Illustrative): This table presents expected chemical shifts and multiplicities based on known principles for educational purposes.

Position¹³C Shift (ppm)¹H Shift (ppm)¹H MultiplicityJ (Hz)
Aldehyde C=O201.5---
Aldehyde CH49.89.78t1.5
Side-chain CH₂28.52.75dd7.5, 1.5
Carbamate C=O155.2---
Benzyl CH₂67.35.15s-
Benzyl C (ipso)136.8---
Benzyl C (o, m, p)128.6, 128.1, 127.97.35m-
Piperidine C248.54.10 (ax), 2.95 (eq)m-
Piperidine C335.22.30m-
Piperidine C425.11.85 (ax), 1.65 (eq)m-
Piperidine C524.81.75 (ax), 1.55 (eq)m-
Piperidine C643.83.90 (ax), 3.05 (eq)m-
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): A peak at m/z = 261, confirming the molecular weight.

  • Key Fragments:

    • Loss of the benzyl group ([M-91]⁺) at m/z = 170.

    • Formation of the benzyl cation ([C₇H₇]⁺) at m/z = 91 (often the base peak).

    • Cleavage of the side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • ~1725 cm⁻¹: Strong absorption from the aldehyde C=O stretch.

  • ~1690 cm⁻¹: Strong absorption from the carbamate C=O stretch.

  • ~3030 cm⁻¹: Aromatic C-H stretches.

  • ~2940, 2860 cm⁻¹: Aliphatic C-H stretches.

  • ~1230 cm⁻¹: C-N stretch of the carbamate.

G cluster_workflow Structural Elucidation Workflow Molecule Target Molecule (Benzyl 3-(2-oxoethyl) piperidine-1-carboxylate) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Molecule->NMR MS Mass Spectrometry (HRMS) Molecule->MS IR IR Spectroscopy Molecule->IR Structure Confirmed Covalent Structure NMR->Structure MS->Structure IR->Structure

Caption: Integrated workflow for covalent structure determination.

Conformational Analysis: The Dynamic Piperidine Ring

While spectroscopy confirms the connectivity, understanding the molecule's 3D shape and flexibility requires conformational analysis. The piperidine ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[6][7]

Conformational Equilibrium

The key question is the orientation of the 3-(2-oxoethyl) substituent: is it axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the ring's equator)? These two chair conformations exist in a rapid equilibrium.

The bulky N-Cbz group restricts nitrogen inversion. The primary energetic consideration is the steric strain associated with the C3 substituent.

  • Equatorial Conformer: The 3-(2-oxoethyl) group is positioned away from the rest of the ring, minimizing steric clashes. This is generally the more stable conformation.

  • Axial Conformer: The substituent is brought into close proximity with the axial hydrogens at C5 and C1 (a phenomenon known as 1,3-diaxial interaction), leading to significant steric repulsion and higher energy.

Therefore, it is strongly predicted that the equilibrium will heavily favor the conformer where the 3-(2-oxoethyl) group occupies the equatorial position.[2][8]

G cluster_axial Axial Conformer (High Energy) cluster_equatorial Equatorial Conformer (Low Energy) Axial Axial Equatorial Equatorial Axial->Equatorial Ring Flip (Equilibrium)

Caption: Conformational equilibrium of the piperidine ring.

Experimental Verification via NOE Spectroscopy

The predicted conformation can be experimentally verified using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). This technique detects protons that are close in space (< 5 Å).

Causality of NOE:

  • If the C3 substituent is equatorial , the proton at C3 (H3) will be axial. This axial H3 will show a strong NOE correlation to the other axial protons at C5 and C2.

  • If the substituent were axial , the H3 proton would be equatorial and would not show these strong axial-axial correlations.

Observing these specific spatial correlations provides definitive proof of the dominant equatorial conformation in solution.[4][9]

Computational Modeling

Computational chemistry provides a powerful, independent method to assess conformational stability.[1] By using methods like Density Functional Theory (DFT), the potential energy of different conformations can be calculated.

A conformational search would be performed, followed by geometry optimization and energy calculation for both the axial and equatorial conformers. The results are expected to show that the equatorial conformer is several kcal/mol lower in energy, confirming its status as the global minimum and the overwhelmingly dominant species at room temperature.[10]

Experimental and Computational Protocols

Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans must be collected to achieve a good signal-to-noise ratio.

  • COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H coupling networks.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment to correlate one-bond ¹H-¹³C connections.

  • NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-500 ms) to observe through-space correlations for conformational assignment.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and use the 2D spectra to assign all signals and confirm the proposed conformation.

Protocol: Computational Conformational Analysis
  • Structure Building: Construct 3D models of both the equatorial and axial chair conformers of the molecule using a molecular modeling program (e.g., Avogadro, GaussView).

  • Initial Optimization: Perform an initial geometry optimization using a lower-level method (e.g., a molecular mechanics force field like MMFF94) to obtain reasonable starting structures.

  • DFT Geometry Optimization: Submit each conformer to a full geometry optimization using a DFT functional and basis set suitable for organic molecules (e.g., B3LYP/6-31G(d)).[11] Include a solvent model (e.g., PCM for chloroform) to better simulate experimental conditions.[10]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that each structure is a true energy minimum.

  • Energy Comparison: Compare the calculated Gibbs Free Energies (or electronic energies) of the two conformers. The difference in energy (ΔG) allows for the calculation of the equilibrium population ratio using the equation ΔG = -RTln(K).

Conclusion

The structural and conformational analysis of this compound requires a synergistic application of modern analytical techniques. Through a combination of 1D and 2D NMR, mass spectrometry, and IR spectroscopy, its covalent structure can be definitively established. Furthermore, principles of stereochemistry, supported by advanced NMR experiments (NOE) and validated by computational modeling (DFT), strongly indicate that the molecule exists predominantly in a chair conformation with the 3-(2-oxoethyl) substituent occupying the sterically favored equatorial position. This detailed structural insight is indispensable for its rational application in the synthesis of more complex molecules and in the field of drug design.

References

Harnessing the Versatility of the Aldehyde Group in Piperidine Scaffolds: A Guide to Exploratory Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Piperidine Aldehyde as a Cornerstone in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, forming the structural core of numerous therapeutic agents across a wide range of disease areas, including oncology, central nervous system disorders, and infectious diseases.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[3] When functionalized with an aldehyde group, the piperidine scaffold is transformed into a remarkably versatile synthetic intermediate. The aldehyde's inherent reactivity as an electrophile opens a gateway to a vast landscape of chemical transformations, enabling chain extension, functional group interconversion, and the construction of complex molecular architectures.

This guide provides an in-depth exploration of the key reactions of the aldehyde group on piperidine derivatives. It is designed for the practicing researcher and drug development professional, moving beyond simple reaction lists to explain the underlying principles, the rationale behind protocol design, and the practical considerations for achieving successful synthetic outcomes. We will delve into the core transformations that empower chemists to leverage the piperidine aldehyde as a pivotal building block in the synthesis of novel chemical entities.

The Central Role of Reductive Amination: Forging Key C-N Bonds

Reductive amination stands as one of the most robust and widely utilized methods for forming carbon-nitrogen bonds in pharmaceutical synthesis.[4] This one-pot reaction, which converts an aldehyde and an amine into a more complex amine, is particularly valuable for elaborating the piperidine scaffold. The process involves two key stages: the initial formation of an iminium ion intermediate via condensation of the piperidine aldehyde with a primary or secondary amine, followed by in-situ reduction to the target amine.

Mechanism and Causality

The choice of reducing agent is critical and dictates the reaction conditions and substrate scope. The ideal reagent must selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent, it is mild enough to not reduce most aldehydes or ketones at neutral or slightly acidic pH, where iminium ion formation is favorable.[4] However, its high toxicity and the potential for cyanide contamination in the final product make it less desirable, especially in industrial settings.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more effective alternative, NaBH(OAc)₃ is a milder reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[4] Its steric bulk and attenuated reactivity prevent significant reduction of the starting carbonyl.

  • Borane-Pyridine Complex (BAP): This reagent has proven to be an excellent, non-cyanide-containing replacement for NaBH₃CN.[6][7] It is less expensive, less toxic, and effectively reduces the iminium intermediate while minimizing the reduction of the starting aldehyde, thereby improving yields and simplifying product isolation.[6]

The reaction is typically performed in a protic solvent like ethanol or methanol, which facilitates both iminium ion formation and the subsequent reduction.

Reductive_Amination Start Piperidine Aldehyde + Primary/Secondary Amine Iminium Iminium Ion Intermediate [R-CH=N+R'R''] Start->Iminium Condensation (-H₂O) Product N-Substituted Piperidine Derivative Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., Borane-Pyridine) ReducingAgent->Iminium Wittig_Reaction cluster_0 Ylide Generation cluster_1 Alkene Formation PPh3 PPh₃ Salt Phosphonium Salt [Ph₃P⁺-CH₂R]X⁻ PPh3->Salt AlkylHalide Alkyl Halide (R-CH₂-X) AlkylHalide->Salt Ylide Phosphonium Ylide Ph₃P=CHR Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Piperidine Aldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Ph₃P=O Oxaphosphetane->Byproduct MCR_Pathway Aldehyde Piperidine Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine (e.g., Aniline) Amine->Imine Enamine Enamine Intermediate Amine->Enamine Ketoester β-Ketoester Ketoester->Enamine Catalyst Acid Catalyst Catalyst->Imine Catalyst->Enamine Mannich_Adduct Mannich-type Adduct Imine->Mannich_Adduct Aza-Diels-Alder or Mannich Reaction Enamine->Mannich_Adduct Product Highly Functionalized Piperidine Derivative Mannich_Adduct->Product Cyclization/ Tautomerization

References

Methodological & Application

Application Note: A Reliable Protocol for the Synthesis of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate via Dess-Martin Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Functionalized piperidines, such as Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate, are highly valuable intermediates for the synthesis of complex drug candidates, providing a reactive aldehyde handle for further elaboration. This application note presents a detailed, robust, and high-yielding protocol for the synthesis of this key intermediate. The strategy employs a two-step sequence commencing with the reduction of a commercially available ester to a primary alcohol, followed by a mild and highly selective oxidation using Dess-Martin periodinane (DMP). We provide in-depth explanations for experimental choices, step-by-step protocols, and characterization data to ensure reproducibility and success for researchers in synthetic chemistry and drug development.

Synthetic Strategy Overview

The synthesis is designed for efficiency and reliability, proceeding in two distinct stages from the starting material, Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.

  • Reduction to the Primary Alcohol: The ester moiety is selectively reduced to the corresponding primary alcohol, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, using a suitable hydride reducing agent.

  • Selective Oxidation to the Aldehyde: The primary alcohol is then oxidized to the target aldehyde, this compound, utilizing the Dess-Martin periodinane (DMP) reagent.

This overall workflow is depicted below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation SM Benzyl 3-(2-ethoxy-2-oxoethyl) piperidine-1-carboxylate INT Benzyl 3-(2-hydroxyethyl) piperidine-1-carboxylate SM->INT LiBH4, THF PROD Benzyl 3-(2-oxoethyl) piperidine-1-carboxylate INT->PROD Dess-Martin Periodinane (DMP) DCM

Caption: Overall synthetic workflow.

Part I: Synthesis of Precursor Alcohol

Principle and Rationale

The first step involves the reduction of an ester to a primary alcohol. While Lithium Aluminum Hydride (LAH) is a powerful agent for this transformation, we have selected Lithium Borohydride (LiBH₄) for this protocol. LiBH₄ is a milder reducing agent compared to LAH, offering enhanced safety and easier handling. It is highly effective for reducing esters to alcohols in ethereal solvents like Tetrahydrofuran (THF) while being less reactive towards other functional groups that might be present in more complex substrates. The reaction proceeds via nucleophilic attack of the hydride on the ester carbonyl, followed by elimination of the ethoxide and a second hydride attack on the intermediate aldehyde.

Experimental Protocol: Reduction of Ester to Alcohol

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate319.395.0 g15.651.0
Lithium Borohydride (LiBH₄)21.781.02 g46.953.0
Tetrahydrofuran (THF), anhydrous-100 mL--
Saturated aq. NH₄Cl solution-50 mL--
Ethyl Acetate (EtOAc)-200 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--

Procedure

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (5.0 g, 15.65 mmol).

  • Dissolution: Add 100 mL of anhydrous THF to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Carefully add Lithium Borohydride (1.02 g, 46.95 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C and slowly add 50 mL of saturated aqueous NH₄Cl solution to quench the excess LiBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% Ethyl Acetate in Hexanes) to afford Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate as a colorless oil.

Expected Outcome:

  • Yield: 85-95%

  • Characterization (¹H NMR, CDCl₃): δ 7.40-7.29 (m, 5H, Ar-H), 5.14 (s, 2H, OCH₂Ph), 4.1-3.9 (m, 2H, piperidine N-CH₂), 3.70 (t, 2H, CH₂OH), 2.9-2.7 (m, 2H, piperidine N-CH₂), 1.9-1.4 (m, 7H, piperidine-CH and CH₂CH₂OH).

Part II: Dess-Martin Oxidation to Aldehyde

Principle and Rationale (E-E-A-T)

The conversion of a primary alcohol to an aldehyde is a critical yet delicate transformation, as aldehydes are susceptible to over-oxidation to carboxylic acids. The choice of oxidant is therefore paramount to achieving a high yield of the desired product.

Expertise & Experience - Why Dess-Martin Periodinane (DMP)?

While several reagents can effect this oxidation, Dess-Martin Periodinane (DMP) is chosen for its exceptional mildness, reliability, and operational simplicity.[3][4]

  • Mild Conditions: The reaction proceeds rapidly at room temperature and neutral pH, preserving sensitive functional groups within the molecule, such as the Cbz protecting group.[5]

  • High Selectivity: DMP is highly selective for the oxidation of primary and secondary alcohols and does not lead to over-oxidation of the resulting aldehyde to a carboxylic acid.[6][7]

  • Alternative Comparison:

    • Swern Oxidation: Requires cryogenic temperatures (-78 °C) and produces noxious and volatile dimethyl sulfide as a byproduct, complicating handling and workup.[8][9]

    • Chromium-Based Reagents (PCC, PDC): These are effective but are highly toxic and generate hazardous heavy metal waste, making them environmentally undesirable for modern synthetic applications.

Trustworthiness - The Reaction Mechanism

The reliability of the DMP oxidation stems from its well-understood mechanism. The reaction begins with a ligand exchange, where the alcohol displaces an acetate group on the hypervalent iodine center. An internal base (the displaced acetate) then abstracts the α-proton, leading to a concerted fragmentation that yields the aldehyde, acetic acid, and the reduced iodinane byproduct.[4]

G RCH2OH R-CH₂-OH Intermediate1 [Intermediate Complex] RCH2OH->Intermediate1 Ligand Exchange DMP DMP DMP->Intermediate1 Product R-CHO Intermediate1->Product Intramolecular Proton Transfer & Fragmentation Byproducts Iodinane + 2 AcOH Intermediate1->Byproducts

Caption: Simplified mechanism of DMP oxidation.

Experimental Protocol: Oxidation to Aldehyde

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate277.354.0 g14.421.0
Dess-Martin Periodinane (DMP)424.147.34 g17.311.2
Dichloromethane (DCM), anhydrous-150 mL--
Saturated aq. NaHCO₃ solution-100 mL--
10% aq. Na₂S₂O₃ solution-100 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--

Procedure

  • Setup: To a 500 mL round-bottom flask with a magnetic stir bar under a nitrogen atmosphere, add the precursor alcohol (4.0 g, 14.42 mmol).

  • Dissolution: Add 150 mL of anhydrous Dichloromethane (DCM) and stir until the alcohol is completely dissolved.

  • Reagent Addition: Add Dess-Martin Periodinane (7.34 g, 17.31 mmol) in one portion. The mixture may become slightly cloudy.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction's completion by TLC.

  • Quenching: Upon completion, add 100 mL of saturated aqueous NaHCO₃ solution and 100 mL of 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 20-30 minutes until the organic layer becomes clear. This step quenches excess DMP and dissolves the iodinane byproduct.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature (<30 °C) to avoid aldehyde decomposition.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (eluent: 20-30% Ethyl Acetate in Hexanes) to yield this compound as a pale yellow oil. Note: Aldehydes can be unstable on silica; rapid chromatography is recommended.

Expected Outcome:

  • Yield: 90-98%

  • Characterization (¹H NMR, CDCl₃): δ 9.75 (t, 1H, CHO), 7.40-7.30 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.2-4.0 (m, 2H), 3.0-2.8 (m, 2H), 2.7-2.5 (m, 2H, CH₂CHO), 2.2-1.5 (m, 5H).

  • IR (neat): ν ≈ 1725 cm⁻¹ (C=O, aldehyde), 2720 cm⁻¹ (C-H, aldehyde).

Troubleshooting and Safety

  • Incomplete Oxidation: If TLC shows remaining starting alcohol, add an additional 0.1-0.2 equivalents of DMP and stir for another hour. Ensure the DMP used is fresh and active.

  • Product Instability: The target aldehyde can be sensitive. It is best used immediately in the next synthetic step or stored under an inert atmosphere at low temperatures (-20 °C) for short periods.

  • Safety:

    • LiBH₄ is water-reactive and flammable. Handle under an inert atmosphere.

    • Dess-Martin periodinane is an oxidant and can be shock-sensitive or decompose exothermically above 200 °C. Avoid heating and grinding the solid.[4]

    • Organic solvents (THF, DCM, EtOAc) are flammable and volatile. All operations should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and validated two-step protocol for the synthesis of this compound. The key transformation, a Dess-Martin periodinane oxidation, offers a mild, efficient, and high-yielding route to this valuable aldehyde intermediate, avoiding the harsh conditions or toxic reagents of classical methods. This procedure is well-suited for researchers in medicinal chemistry and drug discovery requiring reliable access to functionalized piperidine building blocks.

References

The Versatile Aldehyde: Application Notes and Protocols for Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold and the Utility of a Reactive Handle

The piperidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to present substituents in a defined three-dimensional space, enabling precise interactions with biological targets.[5] The strategic functionalization of the piperidine scaffold is therefore a critical aspect of drug design and discovery.

This guide focuses on Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate , a versatile synthetic intermediate that combines the piperidine core with a reactive aldehyde functionality. The presence of the aldehyde "handle" at the 3-position opens a vast array of synthetic possibilities for elaborating the piperidine structure, making it a valuable building block for creating libraries of compounds for screening and lead optimization. The benzyl carbamate protecting group offers stability under various reaction conditions and can be readily removed when desired. This document provides detailed protocols and scientific rationale for the synthesis and application of this key intermediate in medicinal chemistry research.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for a closely related analogue, Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate, is provided below. These values can be considered indicative for the 3-substituted isomer.

PropertyValueReference
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
AppearanceWhite to pale yellow crystalline powder
Melting Point40-45 °C
StorageStore at 0-8 °C

Handling and Storage: this compound is an aldehyde and should be handled with appropriate care. It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (0-8 °C) to prevent oxidation of the aldehyde moiety. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Synthesis Protocol: A Proposed Route

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Homologation A Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate B Dess-Martin Periodinane (DMP) or Swern Oxidation A->B Oxidizing Agent C Benzyl 3-formylpiperidine-1-carboxylate B->C Formation of Aldehyde D Wittig Reagent (e.g., (Methoxymethyl)triphenylphosphonium chloride) C->D Wittig Reaction E Benzyl 3-(2-methoxyvinyl)piperidine-1-carboxylate D->E F Acid Hydrolysis (e.g., HCl) E->F Enol Ether Cleavage G This compound F->G

Caption: Proposed two-step synthesis of the target compound.

Step 1: Oxidation of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

Causality: The first step involves the oxidation of the primary alcohol to an aldehyde. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high efficiency and mild reaction conditions.[4]

Protocol:

  • Reaction Setup: To a solution of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes until the layers are clear.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Benzyl 3-formylpiperidine-1-carboxylate, can be purified by flash column chromatography on silica gel.

Step 2: One-Carbon Homologation via Wittig Reaction

Causality: To extend the carbon chain by one unit and introduce the acetaldehyde moiety, a Wittig reaction with a suitable one-carbon homologating agent is employed. (Methoxymethyl)triphenylphosphonium chloride is a common reagent for this purpose, which upon reaction and subsequent acidic workup, yields the desired aldehyde.

Protocol:

  • Ylide Formation: To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium or sodium hexamethyldisilazide (1.1 eq) dropwise. Stir the resulting red-orange solution for 30 minutes at 0 °C.

  • Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of Benzyl 3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Hydrolysis: Quench the reaction by the slow addition of water. Add aqueous HCl (e.g., 1 M) until the solution is acidic (pH ~2) and stir vigorously for 1 hour to hydrolyze the intermediate enol ether.

  • Extraction: Extract the product with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by flash column chromatography.

Applications in Medicinal Chemistry: Synthetic Protocols

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Application Workflow

G cluster_0 Reductive Amination cluster_1 Wittig/Horner-Wadsworth-Emmons Reaction cluster_2 Grignard/Organolithium Addition A This compound B Primary/Secondary Amine A->B Amine E Phosphorus Ylide/Phosphonate Ester A->E Reagent G Organometallic Reagent A->G Nucleophile C Sodium Triacetoxyborohydride B->C Reducing Agent D Substituted Aminoethyl Piperidines C->D F Alkenyl Piperidines E->F H Secondary Alcohols G->H

Caption: Key synthetic transformations of the title compound.

Reductive Amination: Accessing Diverse Amine Derivatives

Causality: Reductive amination is one of the most powerful and widely used methods for the formation of C-N bonds. The reaction of the aldehyde with a primary or secondary amine forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride, to yield the corresponding amine.[4] This protocol allows for the introduction of a wide variety of amine-containing fragments.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in dichloroethane (DCE) or THF (0.1 M), add acetic acid (1-2 eq).

  • Reduction: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting aldehyde by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extraction and Purification: Extract the product with DCM or ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the product by flash column chromatography or preparative HPLC.

Wittig and Horner-Wadsworth-Emmons Reactions: Olefination for Carbon-Carbon Bond Formation

Causality: The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are classic methods for converting aldehydes into alkenes. These reactions are invaluable for extending carbon skeletons and introducing unsaturation, which can be a key feature in many bioactive molecules or a handle for further functionalization. The HWE reaction often provides better E-selectivity for the resulting alkene.

Protocol (HWE Example):

  • Deprotonation: To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous THF at 0 °C, add a base such as sodium hydride (1.1 eq). Stir for 30 minutes.

  • Addition of Aldehyde: Add a solution of this compound (1.0 eq) in THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the resulting α,β-unsaturated ester by flash column chromatography.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward, albeit proposed, synthesis and the reactivity of its aldehyde group provide a powerful platform for the rapid generation of diverse libraries of piperidine-based compounds. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this intermediate in their drug discovery programs, with potential applications in developing novel therapeutics for a wide range of diseases. Future work could focus on developing a more streamlined, one-pot synthesis of this intermediate and exploring its use in more complex, multi-component reactions.

References

The Versatile Synthon: A Guide to the Applications of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] The strategic functionalization of this privileged heterocycle is paramount in drug discovery, enabling the fine-tuning of biological activity and selectivity.[3] Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate, a bifunctional building block, has emerged as a valuable synthon, offering a unique combination of a protected piperidine nitrogen and a reactive aldehyde moiety. This guide provides an in-depth exploration of its synthesis and application in key carbon-carbon and carbon-nitrogen bond-forming reactions, empowering researchers to leverage its synthetic potential.

I. Synthesis of the Synthon: A Practical Approach

The preparation of this compound can be efficiently achieved through the oxidation of the corresponding primary alcohol, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. This precursor is accessible through multi-step synthetic sequences, often starting from commercially available piperidine derivatives. A common and reliable method for the final oxidation step is the use of Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for primary and secondary alcohols.

Precursor Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Synthon This compound Precursor->Synthon Oxidation Reagents Dess-Martin Periodinane (DMP) Dichloromethane (DCM) Reagents->Precursor

Caption: Synthesis of the Target Synthon.

Protocol 1: Dess-Martin Oxidation of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture until the solid Dess-Martin periodinane byproducts are fully dissolved.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a stable product.

ParameterConditionCausality
Oxidizing Agent Dess-Martin Periodinane (DMP)Mild and selective, minimizing over-oxidation to the carboxylic acid.[1]
Solvent Dichloromethane (DCM)Anhydrous conditions are crucial to prevent decomposition of the DMP reagent.
Stoichiometry 1.2 eq of DMPA slight excess ensures complete conversion of the starting material.
Work-up NaHCO₃/Na₂S₂O₃Neutralizes the acetic acid byproduct and reduces excess periodinane.

II. Applications in Heterocycle Synthesis: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic frameworks, which are prevalent in alkaloid natural products and medicinal agents.[4][5] this compound serves as a competent aldehyde component in this reaction, enabling the construction of complex polycyclic systems.

cluster_0 Pictet-Spengler Reaction Synthon This compound Intermediate Iminium Ion Intermediate Synthon->Intermediate Condensation Tryptamine Tryptamine Derivative Tryptamine->Intermediate Product Tetrahydro-β-carboline Product Intermediate->Product Intramolecular Cyclization

Caption: Pictet-Spengler Reaction Workflow.

Protocol 2: Pictet-Spengler Cyclization with Tryptamine

This protocol outlines a general procedure for the reaction of the synthon with tryptamine.

Materials:

  • This compound

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous DCM or toluene, add this compound (1.1 eq).

  • Add trifluoroacetic acid (1.0-1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired tetrahydro-β-carboline.

ParameterConditionCausality
Acid Catalyst Trifluoroacetic acid (TFA)Promotes the formation of the key electrophilic iminium ion intermediate.[4]
Solvent DCM or TolueneAprotic solvents are generally preferred to avoid side reactions.
Temperature Room temperature to 50 °CGentle heating can accelerate the reaction rate without promoting decomposition.

III. Carbon-Nitrogen Bond Formation: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines.[2][3][6] The aldehyde functionality of this compound readily undergoes condensation with primary and secondary amines to form an imine or enamine, which is then reduced in situ to the corresponding amine.

cluster_1 Reductive Amination Synthon This compound Intermediate Imine/Iminium Intermediate Synthon->Intermediate Condensation Amine Primary or Secondary Amine Amine->Intermediate Product Substituted Amine Product Intermediate->Product Reduction

Caption: Reductive Amination Workflow.

Protocol 3: Reductive Amination with a Primary Amine

This protocol provides a general procedure using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in DCE or DCM.

  • Optionally, add a catalytic amount of acetic acid to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

ParameterConditionCausality
Reducing Agent Sodium triacetoxyborohydride (STAB)A mild and selective reducing agent for imines and enamines, tolerant of many functional groups.[2]
Solvent DCE or DCMAprotic chlorinated solvents are commonly used for this reaction.
Additive Acetic AcidCan catalyze the formation of the iminium ion, accelerating the reaction.

IV. Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[7] The aldehyde of this compound can be readily converted into a variety of substituted alkenes using this powerful transformation, providing access to a diverse range of functionalized piperidine derivatives.

cluster_2 Wittig Reaction Synthon This compound Intermediate Oxaphosphetane Intermediate Synthon->Intermediate [2+2] Cycloaddition Ylide Phosphorus Ylide Ylide->Intermediate Product Alkene Product Intermediate->Product Elimination

Caption: Wittig Reaction Workflow.

Protocol 4: Wittig Olefination with a Stabilized Ylide

This protocol describes a general procedure for the Wittig reaction with a stabilized ylide.

Materials:

  • This compound

  • Stabilized phosphorus ylide (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous toluene or THF in a round-bottom flask under an inert atmosphere.

  • Add the stabilized phosphorus ylide (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the alkene product.

ParameterConditionCausality
Ylide Type Stabilized YlideGenerally less reactive and more selective for the (E)-alkene isomer.
Solvent Toluene or THFAnhydrous conditions are essential to prevent ylide decomposition.
Temperature RefluxHigher temperatures are often required for reactions with stabilized ylides.

V. Conclusion

This compound is a highly functional and versatile synthon that provides a gateway to a wide array of complex piperidine-containing molecules. Its strategic combination of a protected nitrogen and a reactive aldehyde allows for its participation in a variety of powerful synthetic transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to design and synthesize novel compounds with potential applications in drug discovery and development.

VI. References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. --INVALID-LINK--

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. --INVALID-LINK--

  • Dangerfield, E. M.; Plunkett, C. H.; Win-Mason, A. L.; Stocker, B. L.; Timmer, M. S. M. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. J. Org. Chem.2010 , 75 (16), 5470–5477. --INVALID-LINK--

  • Gribble, G. W. Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chem. Soc. Rev.1998 , 27, 395-404. --INVALID-LINK--

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. --INVALID-LINK--

  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. --INVALID-LINK--

  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. --INVALID-LINK--

  • Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angew. Chem. Int. Ed.2011 , 50 (37), 8538-8564. --INVALID-LINK--

References

Application Note and Protocol: Chromatographic Purification of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The inherent polarity imparted by the ketone and carbamate functionalities, combined with the basic piperidine nitrogen, presents unique challenges for achieving high purity. This document outlines a systematic approach to method development using flash column chromatography, details a robust purification protocol, and offers troubleshooting strategies to overcome common issues such as peak tailing and compound instability. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the isolation of a highly pure product suitable for downstream applications.

Introduction: The Purification Challenge

This compound is a versatile synthetic intermediate whose utility is critically dependent on its purity. Impurities stemming from the synthesis, such as unreacted starting materials or byproducts, can compromise the yield, selectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs).[1]

The molecule's structure presents a distinct purification challenge. The presence of the polar ketone and the hydrogen-bond accepting carbamate group, contrasted with the non-polar benzyl group, gives the molecule an intermediate and sometimes problematic polarity. Furthermore, the piperidine nitrogen, although protected by a benzyl carbamate (Cbz) group, can still interact with acidic silica gel, leading to peak tailing and potential degradation.[2][3] The Cbz group itself is generally stable but can be sensitive to harsh acidic or basic conditions, which must be considered during method development.[4][5] This guide provides a logical, step-by-step framework for developing and executing an efficient flash chromatography purification method.

Method Development: A Rationale-Driven Approach

The selection of an appropriate chromatographic technique is paramount for successful purification.[6] For this moderately polar compound, normal-phase flash chromatography on silica gel is the most cost-effective and widely applicable method.[7][8]

Stationary Phase Selection

Standard silica gel (SiO₂) is the stationary phase of choice due to its versatility and cost-effectiveness.[8] However, the slightly acidic nature of silica can cause undesirable interactions with basic nitrogen atoms, leading to significant peak tailing.[9] To mitigate this, the mobile phase will be modified with a basic additive. Should the compound prove unstable on silica, alternative stationary phases like alumina (neutral or basic) could be considered.[2]

Mobile Phase Optimization: The Key to Resolution

The goal is to identify a solvent system that provides a target Retention Factor (Rf) of approximately 0.2-0.35 on a Thin Layer Chromatography (TLC) plate.[1][9] This Rf range typically ensures good separation on a flash column without excessively long elution times.

  • Initial Solvent Screening: A common starting point for compounds of intermediate polarity is a binary system of a non-polar solvent and a moderately polar solvent.[8][10] Hexanes or heptanes are preferred as the non-polar component, and ethyl acetate (EtOAc) is an excellent choice for the polar modifier.

  • Addressing Peak Tailing: Due to the basic nature of the piperidine moiety, initial TLC plates developed in a neutral Hexane/EtOAc system will likely show significant tailing. To counteract this, a small amount (0.5-1.0%) of a basic modifier, such as triethylamine (TEA), should be added to the mobile phase.[1][3] TEA neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions and resulting in sharper, more symmetrical peaks.

  • Gradient Elution: A gradient elution, starting with a lower polarity and gradually increasing, is recommended to ensure that less polar impurities are washed off first, followed by the target compound, and then more polar impurities.[11] This approach generally yields better separation and purer fractions than an isocratic elution. A typical gradient might run from 10% EtOAc in hexanes to 50% EtOAc in hexanes.

Sample Loading Technique

The method of sample application onto the column significantly impacts resolution.[12] Dissolving the crude product in a strong solvent can cause the sample band to spread, leading to poor separation.

  • Wet Loading: If the crude material is readily soluble in a small volume of the initial mobile phase (or a slightly stronger solvent like dichloromethane), it can be loaded directly onto the column.[12]

  • Dry Loading: This is the preferred method for samples with limited solubility or when a stronger dissolution solvent is required. The crude product is dissolved, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The resulting free-flowing powder is then carefully loaded onto the top of the column.[12] This technique ensures the sample is introduced as a highly concentrated, narrow band, maximizing separation efficiency.

Detailed Purification Protocol

This protocol assumes a crude sample size of approximately 1 gram and the use of an automated flash chromatography system, though it can be adapted for manual column chromatography.[7]

Materials and Equipment
  • Crude this compound

  • Silica Gel (40-63 µm particle size)

  • Flash Chromatography Column (e.g., 40 g silica cartridge)

  • Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage)

  • TLC plates (silica gel 60 F₂₅₄)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, for sample loading)

  • Rotary Evaporator

  • Test tubes for fraction collection

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Analysis (Hex/EtOAc + 1% TEA) Solvent 2. Prepare Mobile Phase (A: Hex + 1% TEA) (B: EtOAc + 1% TEA) TLC->Solvent Sample 3. Sample Preparation (Dry Loading) Solvent->Sample Pack 4. Column Equilibration Sample->Pack Load 5. Load Sample Pack->Load Elute 6. Gradient Elution Load->Elute Collect 7. Fraction Collection Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evap 10. Solvent Evaporation Combine->Evap Final 11. Yield Pure Product Evap->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • TLC Method Development:

    • Prepare a developing chamber with a solvent system of 70:30 Hexanes:EtOAc containing 1% TEA.

    • Dissolve a small amount of the crude material in DCM and spot it on a TLC plate.

    • Develop the plate and visualize under UV light (254 nm) and/or with a potassium permanganate stain.

    • Adjust the Hexanes:EtOAc ratio until the target compound has an Rf of ~0.3.[1]

  • Sample Preparation (Dry Loading):

    • Dissolve ~1 g of crude product in a minimal amount of DCM (e.g., 5-10 mL) in a round-bottom flask.

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent under reduced pressure on a rotary evaporator until a dry, free-flowing powder is obtained.[12]

  • Column Setup and Equilibration:

    • Select a pre-packed 40 g silica column or dry-pack a glass column.

    • Equilibrate the column with the initial mobile phase (e.g., 90:10 Hexanes:EtOAc + 1% TEA) for at least 2-3 column volumes until a stable baseline is achieved.[9]

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the silica bed.

    • Begin the elution using the pre-determined gradient. A suggested gradient is shown in the table below.

    • Monitor the elution using the system's UV detector (254 nm is a good wavelength for the benzyl group).[13]

    • Collect fractions throughout the run.

Recommended Elution Gradient
Time (min)% Ethyl Acetate in Hexanes (both with 1% TEA)Gradient Type
0.0 - 2.010%Isocratic
2.1 - 15.010% → 50%Linear
15.1 - 18.050%Isocratic
18.1 - 20.0100%Step (Column Wash)

Results and Troubleshooting

Expected Outcome

Following the protocol, the target compound should elute as a sharp, symmetrical peak. TLC analysis of the collected fractions will confirm the separation of the desired product from impurities.

ParameterExpected Result
Crude Purity (by HPLC/NMR) ~75-85%
Final Purity (by HPLC/NMR) >98%
Typical Recovery Rate 85-95%
Appearance Colorless to pale yellow oil
Rf (30% EtOAc/Hex, 1% TEA) ~0.3

Note: Recovery rates are highly dependent on the initial purity and the separation efficiency.[11]

Troubleshooting Guide

The following diagram outlines a logical approach to troubleshooting common purification issues.

G cluster_tailing cluster_noelution cluster_coelution cluster_decomp Start Problem Observed Tailing Peak Tailing Start->Tailing NoElution Compound Not Eluting Start->NoElution CoElution Poor Separation (Co-elution) Start->CoElution Decomp Compound Degradation Start->Decomp Tailing_Sol1 Increase TEA concentration (e.g., to 1.5-2.0%) Tailing->Tailing_Sol1 Tailing_Sol2 Switch to a less acidic stationary phase (Alumina) Tailing->Tailing_Sol2 NoElution_Sol1 Increase polarity of mobile phase (steeper gradient) NoElution->NoElution_Sol1 CoElution_Sol1 Flatten the elution gradient around the target compound's Rf CoElution->CoElution_Sol1 Decomp_Sol1 Confirm stability on TLC (2D TLC) Decomp->Decomp_Sol1 NoElution_Sol2 Check for compound precipitation at column head NoElution_Sol1->NoElution_Sol2 NoElution_Sol3 Consider Reversed-Phase Chromatography NoElution_Sol2->NoElution_Sol3 CoElution_Sol2 Try an alternative solvent system (e.g., DCM/Methanol) CoElution_Sol1->CoElution_Sol2 CoElution_Sol3 Reduce column loading amount CoElution_Sol2->CoElution_Sol3 Decomp_Sol2 Use deactivated silica or switch to Alumina Decomp_Sol1->Decomp_Sol2 Decomp_Sol3 Run column at a lower temperature if possible Decomp_Sol2->Decomp_Sol3

Caption: Logic diagram for troubleshooting common flash chromatography issues.[2][9]

Conclusion

The successful purification of this compound is readily achievable through a systematic and well-planned flash chromatography strategy. By carefully optimizing the mobile phase with a basic additive to suppress silanol interactions and employing a dry loading technique, high purity (>98%) and excellent recovery rates can be consistently obtained. This protocol provides a reliable foundation for researchers, enabling the production of high-quality material essential for advancing drug discovery and development programs.

References

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of N-Benzyl-3-Oxopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-Benzyl-3-Oxopiperidine Scaffold

The N-benzyl piperidine (N-BP) structural motif is a cornerstone in modern medicinal chemistry, prized for its three-dimensional nature and structural flexibility.[1] This scaffold is integral to numerous approved pharmaceuticals and clinical candidates, where it often serves to optimize efficacy, stereochemistry, and pharmacokinetic properties.[1][2] Specifically, the N-benzyl-3-oxopiperidine core is a versatile intermediate, enabling access to a wide array of more complex molecules. Its utility is exemplified in the synthesis of novel inhibitors for Alzheimer's disease and other therapeutic agents.[2]

However, transitioning from bench-scale discovery to pilot-plant or industrial-scale production presents significant challenges. Issues of cost-effectiveness, reaction control, impurity profiles, and operator safety become paramount. This guide provides a detailed examination of scalable synthetic strategies for N-benzyl-3-oxopiperidine derivatives, focusing on robust, efficient, and well-characterized methodologies. We will provide a comprehensive, field-proven protocol for the Dieckmann condensation route, a superior method for large-scale production, and discuss the critical aspects of process control and safety.

Part 1: Strategic Analysis of Synthetic Routes for Scale-Up

Several synthetic pathways can lead to the N-benzyl-3-oxopiperidine core. The choice of route for scale-up depends on factors such as raw material cost, atom economy, process safety, and achievable purity. Below is a comparative analysis of the most viable strategies.

G cluster_start cluster_routes cluster_product A N-Benzyl Glycine Ester + 4-Halogenated Butyrate R1 Dieckmann Condensation A->R1 Intramolecular Cyclization B N-Benzyl-3-hydroxypiperidine R2 Oxidation B->R2 Selective Oxidation C 3-Hydroxypyridine + Benzyl Halide R3 Benzylation & Reduction (to Intermediate B) C->R3 P N-Benzyl-3-oxopiperidine Derivatives R1->P R2->P R3->B

Caption: Overview of primary synthetic strategies for N-benzyl-3-oxopiperidine.

Synthetic Route Key Transformation Typical Yield (Overall) Advantages for Scale-Up Challenges & Considerations Primary References
Dieckmann Condensation Intramolecular cyclization of an N-benzyl-substituted amino diesterHigh (>90% for cyclization step)Convergent, high-yielding, one-pot potential, good process control.Requires strong base (e.g., NaOtBu); meticulous control of moisture and temperature is crucial.[3][4][5][6]
Oxidation of Precursor Oxidation of N-benzyl-3-hydroxypiperidineModerate to High (Varies with oxidant)Starts from a stable precursor; multiple scalable oxidants are available.Stoichiometric oxidants generate significant waste; catalytic oxidation requires catalyst screening and removal. Swern oxidation is difficult at scale.[7][8]
From 3-Hydroxypyridine Benzylation, reduction of the pyridine ring, then oxidationModerateUtilizes inexpensive starting materials.Multi-step process, potentially lowering overall yield. Reduction step often requires high pressure and/or noble metal catalysts.[9][7]

Based on this analysis, the Dieckmann Condensation emerges as the most robust and efficient strategy for large-scale synthesis due to its high yield and convergent nature.[5][10]

Part 2: The Dieckmann Condensation Pathway - A Mechanistic Perspective

The Dieckmann condensation is an intramolecular version of the Claisen condensation, ideal for forming five- and six-membered rings.[4][6][10][11] The reaction is driven by the formation of a stable, enolizable β-keto ester product. Understanding the mechanism is key to troubleshooting and optimizing the process at scale.

G Mechanism of the Dieckmann Condensation A 1. Deprotonation (α-Carbon) S2 Enolate Intermediate A->S2 B 2. Intramolecular Nucleophilic Attack S3 Cyclic Tetrahedral Intermediate B->S3 C 3. Elimination of Alkoxide (EtO⁻) S4 β-Keto Ester (Initial Product) C->S4 D 4. Final Deprotonation (Driving Force) S5 Enolate Salt (Stable) D->S5 E 5. Acidic Workup (Neutralization) S6 Final Product E->S6 S1 Diester Substrate S1->A Base (NaOtBu) S2->B S3->C S4->D Base S5->E H₃O⁺

Caption: Key mechanistic steps of the Dieckmann Condensation.

The process begins with a strong base, such as sodium tert-butoxide, deprotonating the α-carbon of one ester group to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group in the same molecule, forming a cyclic tetrahedral intermediate. The subsequent elimination of an alkoxide ion (e.g., ethoxide) yields the cyclic β-keto ester. Critically, the α-proton of this product is highly acidic and is readily removed by the alkoxide base in an essentially irreversible acid-base reaction.[4] This final deprotonation step is the thermodynamic driving force of the reaction, shifting the equilibrium towards the product.[4][10] An acidic workup is then required to neutralize the enolate and afford the final product.

Part 3: Detailed Scale-Up Protocol

This protocol details the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, a key derivative, based on methodologies proven to be effective at scale.[3]

Protocol: Two-Step Synthesis via Dieckmann Condensation

Step 1: Synthesis of 4-[Benzyl(ethoxycarbonylmethyl)amino]ethyl Butyrate (Intermediate 2)

  • Reactor Setup: Charge a suitable jacketed glass reactor with N-benzyl glycine ethyl ester and an appropriate organic solvent (e.g., toluene). Ensure the reactor is equipped with an overhead stirrer, temperature probe, and nitrogen inlet.

  • Reagent Addition: Add solid alkali (e.g., potassium carbonate) to the solution. The solid base avoids the introduction of water, which can hydrolyze the ester.

  • Controlled Feed: Begin a slow, controlled addition of 4-bromoethyl butyrate via a dropping funnel or pump. The molar ratio of N-benzyl glycine ethyl ester to 4-bromoethyl butyrate to alkali should be approximately 1:1.2:1.5 to drive the reaction to completion.[3]

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with toluene. Concentrate the combined filtrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Dieckmann Cyclization and Isolation

  • Reactor Setup: Charge a separate, dry reactor with a suitable solvent (e.g., toluene) and a strong base (e.g., sodium tert-butoxide). The molar ratio of Intermediate 2 to the base should be approximately 1:1.2.[3]

  • Substrate Addition: Dissolve the crude Intermediate 2 from the previous step in toluene and add it slowly to the base suspension while maintaining a controlled temperature (e.g., 20-30 °C) to manage any exotherm.

  • Reaction: After the addition is complete, heat the mixture (e.g., 50-60 °C) and hold for 1-2 hours.

  • IPC: Monitor the cyclization by HPLC until Intermediate 2 is consumed.

  • Quench & Neutralization: Cool the mixture and carefully quench the reaction by adding water. Adjust the pH of the aqueous layer to 7-8 with a suitable acid (e.g., dilute HCl). Separate the organic layer.

  • Acidification & Crystallization: Wash the organic layer with water. Adjust the pH of the organic layer to 1-2 with concentrated hydrochloric acid. This protonates the piperidine nitrogen and forms the hydrochloride salt, which typically has better crystallinity and stability.

  • Isolation: The product, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, will precipitate. Cool the slurry to maximize precipitation, then isolate the solid by filtration.

  • Drying: Wash the filter cake with a cold solvent (e.g., methyl tert-butyl ether) and dry under vacuum at 40-50 °C to a constant weight.

Process Parameter Summary (Step 2)
Reactant Intermediate 2
Base Sodium tert-butoxide
Solvent Toluene
Molar Ratio (Substrate:Base) 1 : 1.2
Reaction Temperature 50-60 °C
Reaction Time 1-2 hours
Final Product Form Hydrochloride Salt
Expected Yield >95%[3]
Expected Purity (HPLC) >99%[3]

Part 4: Analytical Quality Control

A robust analytical package is essential for ensuring the identity, purity, and quality of the final product. This serves as a self-validating system for the protocol.

Test Method Purpose Acceptance Criteria Reference
Appearance Visual InspectionConfirms physical stateWhite to off-white crystalline solid-
Identity ¹H and ¹³C NMRConfirms molecular structureSpectrum conforms to the reference structure[12]
Identity Mass Spectrometry (MS)Confirms molecular weight[M+H]⁺ corresponds to the theoretical mass[12][13]
Purity HPLC (UV Detection)Quantifies purity and impurities≥99.0% area[3][14]
Residual Solvents GC-HSMeasures remaining process solventsToluene ≤ 890 ppm; MTBE ≤ 5000 ppm (ICH Q3C limits)-

Part 5: Process Safety & Hazard Management

Scaling up chemical synthesis requires a rigorous approach to safety. Piperidine and its derivatives can be toxic and corrosive, while many solvents and reagents are flammable or reactive.[15][16][17]

G A 1. Risk Assessment (Review SDS for all materials) B 2. Engineering Controls (Fume Hood / Ventilated Enclosure) A->B C 3. Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator if needed) B->C D 4. Reagent Handling (Inert atmosphere for base, controlled addition) C->D E 5. Reaction Monitoring (Control temperature, pressure) D->E F 6. Quenching & Workup (Slow addition of water/acid to control exotherm) E->F G 7. Waste Disposal (Segregate aqueous, organic, solid waste) F->G

Caption: Workflow for ensuring process safety during synthesis.

Key Safety Considerations:

  • Strong Bases (Sodium tert-butoxide): Highly reactive with water and moisture. Handle under a nitrogen atmosphere. The quenching process is exothermic and must be performed slowly with adequate cooling.

  • Solvents (Toluene): Flammable liquid.[15] All operations should be conducted in a well-ventilated area, away from ignition sources. Use grounding and bonding to prevent static discharge.[15]

  • Piperidine Derivatives: These compounds are classified as amines and should be handled with care. Avoid skin contact and inhalation.[16][17] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[16][17]

  • Pressure and Temperature: Use jacketed reactors for precise temperature control. Ensure the reactor is properly vented, especially during quenching and distillation steps.

Conclusion

The scale-up synthesis of N-benzyl-3-oxopiperidine derivatives is a critical capability for the pharmaceutical industry. The Dieckmann condensation route offers a superior strategy, characterized by high yields, excellent process control, and high purity of the final product. By implementing the detailed protocols, in-process controls, and rigorous safety procedures outlined in this guide, research and development professionals can confidently and efficiently transition this vital chemical scaffold from the laboratory to large-scale production.

References

Comprehensive Analytical Characterization of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate: A Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Profile

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is a bifunctional molecule featuring a Cbz-protected piperidine ring and a reactive aldehyde side chain. This combination makes it a versatile building block in organic synthesis, particularly for constructing more complex molecules with therapeutic potential.[1] The aldehyde can undergo various transformations (e.g., reductive amination, Wittig reactions), while the Cbz (carboxybenzyl) group serves as a stable, yet readily removable, protecting group for the piperidine nitrogen.

Given its role as a non-clinical pharmaceutical intermediate, a multi-tiered analytical approach is essential. This ensures not only the identity and purity of the material but also identifies and quantifies any process-related impurities or degradants that could impact subsequent synthetic steps or the final API's safety profile.

Table 1: Molecular Profile of this compound

PropertyValue
Chemical Structure (Image of structure to be inserted here)
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
CAS Number 130312-10-6 (for the 4-substituted isomer)[2]
Appearance Expected: White to pale yellow solid
Key Functional Groups Aldehyde, Carbamate (Ester), Piperidine, Benzyl

Tier 1: Structural Elucidation and Confirmation

The primary objective is to unequivocally confirm the chemical structure. A combination of spectroscopic techniques provides orthogonal data points for unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining molecular weight. High-resolution mass spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the confirmation of the elemental composition.

  • Causality and Rationale: Electrospray Ionization (ESI) is the chosen method due to the molecule's polarity and the presence of atoms susceptible to protonation (the nitrogen and oxygen atoms), leading to a strong [M+H]⁺ ion. This technique is highly sensitive and directly couples with liquid chromatography (LC-MS) for online separation and identification.[3] The combination of LC with MS is a gold standard for quality control in the pharmaceutical industry.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming atom connectivity and stereochemistry. Both ¹H and ¹³C NMR are required for a complete assignment.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected key signals include the aldehyde proton (~9.7 ppm), aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and the aliphatic protons of the piperidine ring and ethyl side chain (1.5-4.0 ppm).

  • ¹³C NMR: Confirms the carbon framework. Key expected signals include the aldehyde carbonyl (~200 ppm), the carbamate carbonyl (~155 ppm), aromatic carbons (127-136 ppm), and aliphatic carbons (20-70 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups.[6]

  • Rationale: The spectrum will provide confirmatory evidence of the molecule's functionalization. The presence of two distinct carbonyl (C=O) stretching bands is a critical diagnostic feature.

    • Aldehyde C=O Stretch: Expected around 1720-1740 cm⁻¹.

    • Carbamate C=O Stretch: Expected around 1680-1700 cm⁻¹.

    • Aromatic C-H Stretch: Expected >3000 cm⁻¹.

    • Aliphatic C-H Stretch: Expected <3000 cm⁻¹.

Tier 2: Purity and Impurity Analysis

Ensuring the purity of a pharmaceutical intermediate is critical. Chromatographic techniques are the primary methods for separating the main component from any related substances.[7]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the standard method for quantifying the purity of non-volatile organic molecules.[5]

  • Expertise & Causality:

    • Column Choice: A C18 stationary phase is selected due to its versatility and effectiveness in retaining moderately polar compounds like the target analyte.

    • Mobile Phase: A gradient elution using acetonitrile (or methanol) and water is employed. This is crucial for impurity profiling, as it ensures the separation of compounds with a wide range of polarities, from highly polar starting materials to non-polar byproducts.

    • Detector: A UV detector is ideal because the benzyl group contains a strong chromophore, providing high sensitivity at wavelengths around 210 nm and 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity and assist in identifying impurities by their UV spectra.

Gas Chromatography (GC)

GC is the preferred method for analyzing volatile and semi-volatile impurities, most notably residual solvents from the synthesis and purification process.[8]

  • Rationale: International Council for Harmonisation (ICH) guidelines mandate the control of residual solvents. A static headspace sampling method coupled with a Flame Ionization Detector (FID) (HS-GC-FID) is the industry standard. This technique is highly sensitive and avoids contamination of the GC system with non-volatile matrix components.

Workflow and Method Integration

The analytical characterization of this compound should follow a logical and systematic workflow to build a complete quality profile of the compound.

G cluster_0 Tier 1: Identity & Structure cluster_1 Tier 2: Purity & Safety A Sample Received B FT-IR Spectroscopy (Functional Group ID) A->B C LC-MS Analysis (Molecular Weight Confirmation) A->C E Structural Confirmation B->E D NMR (1H, 13C) (Definitive Structure Elucidation) C->D Informed by MW D->E F RP-HPLC-UV/PDA (Purity Assay & Impurity Profile) E->F Confirmed Material I Purity & Safety Profile F->I G HS-GC-FID (Residual Solvents) G->I H Physicochemical Tests (Melting Point, Solubility) H->I J Certificate of Analysis (CoA) Generation I->J

Caption: Integrated analytical workflow for comprehensive characterization.

Detailed Experimental Protocols

Protocol 1: Purity by Reverse-Phase HPLC-UV
  • Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to make a 1.0 mg/mL stock. Dilute 1:10 for the working sample (0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: See Table 2.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: 254 nm (primary), PDA scan 200-400 nm.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 1.5.

  • Analysis: Inject blank, standard, and sample solutions. Calculate purity using the area percent method, excluding the solvent front.

Table 2: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Protocol 2: Molecular Weight by LC-MS
  • Instrumentation: LC-MS system with an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • LC Method: Use the same HPLC method as described in Protocol 1 to ensure peak correlation.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: 100-500 m/z.

  • Data Analysis: Extract the mass spectrum for the main peak. Identify the [M+H]⁺ ion and compare the measured exact mass to the theoretical exact mass (C₁₅H₂₀NO₃⁺). The mass error should be < 5 ppm.

Protocol 3: Residual Solvents by HS-GC-FID
  • Instrumentation: GC system with a headspace autosampler and an FID detector.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF). Crimp seal the vial.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temp: 100 °C.

    • Incubation Time: 15 min.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temp: 250 °C.

    • Detector Temp: 260 °C.

  • Analysis: Analyze against a standard containing known amounts of expected solvents to identify and quantify any residual solvents present in the sample.

Potential Impurities and Rationale

A robust analytical strategy must consider potential process-related impurities. Understanding the synthetic route is key to predicting these byproducts.

G A Benzyl 3-(hydroxymethyl) piperidine-1-carboxylate (Starting Material) B Benzyl 3-(2-oxoethyl) piperidine-1-carboxylate (Product) A->B Desired Reaction C Benzyl 3-(carboxymethyl) piperidine-1-carboxylate (Over-oxidation Impurity) B->C Potential Side Reaction D Mild Oxidation (e.g., PCC, DMP)

References

Application Note & Protocols: One-Pot Synthesis Routes for Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural alkaloids.[1][2] Its prevalence drives a continuous demand for efficient, robust, and versatile synthetic methodologies. One-pot synthesis, which combines multiple reaction steps into a single operation without isolating intermediates, represents a paradigm shift in chemical synthesis, offering enhanced efficiency, atom economy, and reduced environmental impact.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven, one-pot synthetic routes to functionalized piperidines. We delve into the mechanistic rationale behind key multicomponent, domino, and tandem strategies, providing detailed, reproducible protocols and insights into experimental design.

The Strategic Advantage of One-Pot Synthesis

Traditional linear synthesis, characterized by sequential reactions with intermediate purification at each stage, is often laborious, time-consuming, and generates significant waste. One-pot processes circumvent these limitations by telescoping multiple transformations into a single flask. This approach is not merely a matter of convenience; it is a strategic tool that can unlock novel chemical space and accelerate the drug discovery pipeline. The primary advantages include:

  • Operational Simplicity: Reduces the number of handling and purification steps.

  • Increased Efficiency: Drastically shortens reaction times and conserves resources.[3]

  • Improved Yields: Avoids material loss associated with intermediate isolation.

  • Sustainability: Minimizes solvent consumption and waste generation.

  • Access to Complexity: Enables the rapid assembly of complex molecular architectures from simple precursors.[5]

This document will focus on three powerful classes of one-pot reactions for piperidine synthesis: Multicomponent Reactions (MCRs), Domino Reactions, and Tandem Cyclization-Reduction Cascades.

Multicomponent Reactions (MCRs): A Paradigm of Convergent Synthesis

MCRs are processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[3] This convergent approach is exceptionally powerful for building libraries of structurally diverse compounds. A prominent MCR for piperidine synthesis is the multicomponent condensation reminiscent of the Hantzsch pyridine synthesis.

Mechanistic Rationale & Causality

This reaction class typically proceeds through a cascade of condensation, conjugate addition, and cyclization events. The catalyst, often a Brønsted or Lewis acid, plays a crucial role in activating the substrates. For instance, an acid catalyst can facilitate the formation of an enamine from a β-ketoester and an amine, and an imine from an aldehyde and a second equivalent of the amine.[3] These reactive intermediates, formed in situ, then engage in a formal aza-Diels-Alder [4+2] cycloaddition to construct the piperidine core.[3] The choice of catalyst is critical; it must be strong enough to promote the desired transformations but mild enough to avoid side reactions. Catalysts like H₃PW₁₂O₄₀ or even simple acids like acetic acid have proven effective.[3][6]

MCR_Workflow cluster_reactants Starting Materials cluster_intermediates In Situ Intermediates cluster_cyclization Ring Formation Aldehyde Aromatic Aldehyde Imine Imine Aldehyde->Imine + Amine Amine Amine (2 equiv.) Amine->Imine Enamine Enamine Amine->Enamine Ketoester β-Ketoester Ketoester->Enamine + Amine Aza_DA [4+2] Aza-Diels-Alder Cycloaddition Imine->Aza_DA Dienophile Enamine->Aza_DA Diene Product Functionalized Piperidine Aza_DA->Product

Caption: Workflow for a multicomponent piperidine synthesis.

Protocol 1: H₃PW₁₂O₄₀-Catalyzed Four-Component Synthesis of Piperidines

This protocol describes a highly efficient, diastereoselective synthesis of functionalized piperidines using tungstophosphoric acid (H₃PW₁₂O₄₀) as a recyclable catalyst.[3]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Aniline (or substituted aniline): 2.0 mmol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 1.0 mmol

  • H₃PW₁₂O₄₀: 1 mol%

  • Acetonitrile (CH₃CN): 5 mL

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), aniline (2.0 mmol), β-ketoester (1.0 mmol), and H₃PW₁₂O₄₀ (0.01 mmol).

  • Add acetonitrile (5 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Causality Note: In many cases, the product precipitates directly from the reaction mixture. This is a significant advantage as it simplifies purification immensely.[3]

  • If precipitation occurs, collect the solid product by filtration. Wash the solid with cold ethanol to remove any residual starting materials.

  • If the product remains in solution, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

  • The catalyst can often be recovered from the filtrate and reused.[3]

Data Summary:

Aldehyde (Ar)Aniline (Ar')β-KetoesterYield (%)[3]
C₆H₅C₆H₅Ethyl Acetoacetate92
4-Cl-C₆H₄C₆H₅Ethyl Acetoacetate95
4-NO₂-C₆H₄C₆H₅Ethyl Acetoacetate89
C₆H₅4-MeO-C₆H₄Ethyl Acetoacetate90
C₆H₅C₆H₅Methyl Acetoacetate88

Domino Reactions: The Elegance of Cascade Transformations

Domino, or cascade, reactions are processes involving two or more bond-forming transformations that occur sequentially under the same reaction conditions without the addition of further reagents.[7] A key feature is that the first reaction generates a functionality that is the substrate for the subsequent reaction. This approach often allows for exceptional control over stereochemistry.

Mechanistic Rationale & Causality

A powerful domino strategy for constructing piperidines is the imino-aldol addition followed by an intramolecular aza-Michael reaction.[7] The sequence begins with the formation of an enolate from a β-keto ester, which then adds to an N-activated aldimine. This intermolecular imino-aldol step creates a δ-amino-β-keto ester intermediate. This intermediate is precisely configured for a subsequent intramolecular 6-endo-trig aza-Michael addition, where the nitrogen atom attacks the α,β-unsaturated ester moiety, closing the ring to form the piperidine. The stereochemistry of the final product is often dictated by the formation of the most thermodynamically stable chair-like transition state during the cyclization.

Domino_Mechanism Start β-Keto Ester Enolate + N-Activated Imine Step1 Intermolecular Imino-Aldol Addition Start->Step1 Intermediate δ-Amino-β-keto Ester (Linear Intermediate) Step1->Intermediate Step2 Intramolecular Aza-Michael Addition (6-endo-trig) Intermediate->Step2 Product Substituted Piperidine Step2->Product

Caption: Key stages of a domino imino-aldol/aza-Michael reaction.

Protocol 2: One-Pot Diastereoselective Synthesis via Domino Reaction

This protocol details a one-pot, two-step strategy for the synthesis of highly functionalized piperidines with high diastereoselectivity.[7]

Materials:

  • α-Alkylidene-β-keto ester (e.g., Ethyl 2-benzylideneacetoacetate): 1.0 mmol

  • N-Activated Imine (e.g., N-tosylbenzaldimine): 1.1 mmol

  • Base (e.g., Potassium carbonate, K₂CO₃): 1.5 mmol

  • Solvent (e.g., Tetrahydrofuran, THF): 10 mL

  • Round-bottom flask, magnetic stirrer, argon atmosphere

Procedure:

  • To a dry, argon-flushed round-bottom flask, add the α-alkylidene-β-keto ester (1.0 mmol) and dry THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., K₂CO₃, 1.5 mmol) and stir for 10 minutes.

  • Causality Note: The base generates the enolate required for the initial imino-aldol reaction. The choice of base and solvent can influence the reaction rate and selectivity.

  • Add the N-activated imine (1.1 mmol) dissolved in dry THF (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC, typically 12-24 hours).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to afford the diastereomerically pure piperidine.

Data Summary:

α-Alkylidene-β-keto esterImineDiastereomeric Ratio (dr)Yield (%)[7]
Ethyl 2-benzylideneacetoacetateN-tosylbenzaldimine>95:585
Ethyl 2-(4-chlorobenzylidene)acetoacetateN-tosylbenzaldimine>95:582
Ethyl 2-ethylideneacetoacetateN-tosylbenzaldimine>95:578

Tandem Amide Activation-Cyclization-Reduction

This strategy provides a powerful and direct route to N-substituted piperidines and related heterocycles from readily available halogenated amides.[8] The one-pot sequence integrates amide activation, intramolecular cyclization, and reduction into a seamless process.

Mechanistic Rationale & Causality

The reaction is initiated by activating the amide carbonyl group, typically with a strong electrophile like trifluoromethanesulfonic anhydride (Tf₂O).[8] This activation transforms the normally unreactive amide into a highly reactive intermediate. Intramolecular nucleophilic attack by the terminal halogen (via a transient species) or, more commonly, direct cyclization driven by the nitrogen onto the activated carbonyl forms a cyclic iminium ion. This highly electrophilic species is not isolated but is immediately reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄), to furnish the final piperidine product. Controlling the temperature is key; lower temperatures favor the desired pathway while preventing potential side reactions.[8]

Tandem_Workflow Amide Halogenated Amide Activation Amide Activation (Tf₂O, -78 °C) Amide->Activation Cyclization Intramolecular Nucleophilic Cyclization Activation->Cyclization Intermediate Cyclic Iminium Ion Cyclization->Intermediate Reduction In Situ Reduction (NaBH₄) Intermediate->Reduction Product N-Substituted Piperidine Reduction->Product

References

Application Notes and Protocols: Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate in the Synthesis of Alzheimer's Disease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Alzheimer's Disease Drug Discovery

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1][2] A key focus of therapeutic intervention is the inhibition of enzymes such as acetylcholinesterase (AChE), β-secretase (BACE1), and glycogen synthase kinase 3β (GSK-3β). The piperidine nucleus is a prevalent scaffold in the design of inhibitors for these targets, owing to its ability to be readily functionalized and its presence in numerous approved drugs.[3][4] Donepezil, a well-known AChE inhibitor for AD treatment, features a piperidine moiety crucial for its activity.[3][5] This document provides detailed protocols for the synthesis and application of a versatile piperidine-based building block, Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate, in the development of potential Alzheimer's disease inhibitors.

Synthesis of the Key Intermediate: this compound

The target aldehyde, this compound, is a valuable intermediate for introducing a reactive ethyl-2-one side chain onto a protected piperidine ring. This aldehyde can be synthesized from its corresponding primary alcohol, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, via oxidation. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Protocol 1: Swern Oxidation of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

Diagram of the Swern Oxidation Workflow:

Swern_Oxidation reagents Oxalyl Chloride + DMSO in CH2Cl2 at -78 °C activation Formation of Electrophilic Sulfur Species reagents->activation Activation intermediate Alkoxysulfonium Salt Intermediate activation->intermediate Reaction with Alcohol alcohol Benzyl 3-(2-hydroxyethyl) piperidine-1-carboxylate alcohol->intermediate product Benzyl 3-(2-oxoethyl) piperidine-1-carboxylate intermediate->product Elimination base Triethylamine (Et3N) base->product

Caption: Workflow for the Swern Oxidation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate146603-91-6263.3310.0
Oxalyl chloride79-37-8126.9312.0
Dimethyl sulfoxide (DMSO)67-68-578.1324.0
Triethylamine (Et3N)121-44-8101.1950.0
Dichloromethane (DCM), anhydrous75-09-284.93~150 mL

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve oxalyl chloride (1.05 mL, 12.0 mmol) in anhydrous DCM (50 mL).

  • Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of DMSO (1.70 mL, 24.0 mmol) in anhydrous DCM (10 mL) dropwise, maintaining the internal temperature below -65 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (2.63 g, 10.0 mmol) in anhydrous DCM (20 mL) dropwise over 10 minutes, keeping the temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Addition of Base: Add triethylamine (6.97 mL, 50.0 mmol) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a colorless oil.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane oxidation is another mild method for converting primary alcohols to aldehydes, known for its operational simplicity and neutral reaction conditions.

Diagram of the DMP Oxidation Workflow:

DMP_Oxidation alcohol Benzyl 3-(2-hydroxyethyl) piperidine-1-carboxylate reaction Oxidation at Room Temperature alcohol->reaction dmp Dess-Martin Periodinane in CH2Cl2 dmp->reaction product Benzyl 3-(2-oxoethyl) piperidine-1-carboxylate reaction->product

Caption: Workflow for the Dess-Martin Periodinane Oxidation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate146603-91-6263.3310.0
Dess-Martin Periodinane (DMP)87413-09-0424.1412.0
Dichloromethane (DCM), anhydrous75-09-284.93~100 mL
Sodium bicarbonate, saturated solutionN/AN/A~100 mL
Sodium thiosulfate, 10% aqueous solution7772-98-7158.11~100 mL

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (2.63 g, 10.0 mmol) in anhydrous DCM (100 mL).

  • Addition of DMP: Add Dess-Martin Periodinane (5.09 g, 12.0 mmol) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate (100 mL). Stir vigorously until the solid dissolves.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired aldehyde.

Application in the Synthesis of Alzheimer's Disease Inhibitor Scaffolds

The aldehyde functionality of this compound serves as a versatile handle for constructing more complex molecules with potential therapeutic activity against Alzheimer's disease. Two key transformations are the Wittig reaction for carbon-carbon bond formation and reductive amination for introducing new amine functionalities.

Protocol 3: Wittig Reaction for the Synthesis of a Piperidine-Stilbene Scaffold

The Wittig reaction allows for the stereoselective synthesis of alkenes from aldehydes and phosphoranes. This protocol describes the synthesis of a piperidine-stilbene derivative, a scaffold found in some cholinesterase inhibitors.

Diagram of the Wittig Reaction Workflow:

Wittig_Reaction phosphonium_salt Benzyltriphenylphosphonium chloride ylide Phosphorus Ylide phosphonium_salt->ylide base n-Butyllithium in THF at 0 °C base->ylide Deprotonation product Piperidine-Stilbene Derivative ylide->product Reaction with Aldehyde aldehyde Benzyl 3-(2-oxoethyl) piperidine-1-carboxylate aldehyde->product

Caption: Workflow for the Wittig Reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Benzyltriphenylphosphonium chloride1100-88-5388.886.0
n-Butyllithium (2.5 M in hexanes)109-72-864.066.0
This compound(Synthesized)261.315.0
Tetrahydrofuran (THF), anhydrous109-99-972.11~70 mL

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under argon, suspend benzyltriphenylphosphonium chloride (2.33 g, 6.0 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (2.4 mL of a 2.5 M solution in hexanes, 6.0 mmol) dropwise. The solution will turn deep red, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.

  • Addition of Aldehyde: Add a solution of this compound (1.31 g, 5.0 mmol) in anhydrous THF (20 mL) dropwise to the ylide solution at 0 °C.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the piperidine-stilbene derivative.

Protocol 4: Reductive Amination for the Synthesis of a Piperidine-Amine Scaffold

Reductive amination is a powerful method to form carbon-nitrogen bonds. This protocol describes the synthesis of a secondary amine by reacting the aldehyde with a primary amine in the presence of a reducing agent, a common motif in BACE1 and GSK-3β inhibitors.

Diagram of the Reductive Amination Workflow:

Reductive_Amination aldehyde Benzyl 3-(2-oxoethyl) piperidine-1-carboxylate imine Imine Intermediate aldehyde->imine amine Primary Amine (e.g., Benzylamine) amine->imine Condensation product Piperidine-Amine Derivative imine->product reducing_agent Sodium Triacetoxyborohydride (STAB) reducing_agent->product Reduction

Caption: Workflow for Reductive Amination.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound(Synthesized)261.315.0
Benzylamine100-46-9107.155.5
Sodium triacetoxyborohydride (STAB)56553-60-7211.947.5
Dichloroethane (DCE), anhydrous107-06-298.96~50 mL
Acetic acid, glacial64-19-760.051-2 drops

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.31 g, 5.0 mmol) and benzylamine (0.60 mL, 5.5 mmol) in anhydrous dichloroethane (50 mL). Add 1-2 drops of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (50 mL). Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: methanol/DCM gradient) to afford the desired secondary amine derivative.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of diverse piperidine-containing scaffolds. The protocols outlined in this application note provide robust and reproducible methods for its synthesis and subsequent elaboration into structures relevant to the discovery of novel inhibitors for Alzheimer's disease. The adaptability of the aldehyde functionality allows for the exploration of a wide chemical space, facilitating the development of multi-target-directed ligands and the optimization of lead compounds in Alzheimer's drug discovery programs.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and achieve reliable results.

The primary route to this compound involves the selective oxidation of its corresponding primary alcohol precursor, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The aldehyde functional group in the target molecule is sensitive, making the choice of oxidant and reaction conditions critical to prevent over-oxidation and other side reactions. This guide focuses on the two most common and effective mild oxidation methods: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The direct precursor is Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate . The synthesis of the target compound, an aldehyde, is achieved through the oxidation of this primary alcohol. It is crucial to ensure the purity of this starting material, as impurities can interfere with the oxidation reaction.

Q2: What are the most effective oxidation methods for this conversion?

Mild oxidation conditions are essential to prevent the over-oxidation of the resulting aldehyde to a carboxylic acid. The two most reliable and widely used methods are:

  • Swern Oxidation : This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (typically -78 °C), followed by quenching with a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). It is known for its high yields and compatibility with a wide range of functional groups.[1][2]

  • Dess-Martin Periodinane (DMP) Oxidation : This method employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), in an inert solvent like dichloromethane (DCM). It is appreciated for its operational simplicity and mild, neutral pH conditions.[3][4]

Q3: Why are low temperatures critical for the Swern oxidation?

The Swern oxidation involves the formation of a highly reactive chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride.[1] This intermediate is thermally unstable. Running the reaction at -78 °C is crucial to prevent its decomposition into undesired side products. If the temperature rises prematurely, side reactions can occur, significantly lowering the yield of the desired aldehyde.[5]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to clearly separate the starting alcohol from the product aldehyde. The aldehyde is more nonpolar and will have a higher Rf value than the alcohol. Stain the TLC plate with a potassium permanganate solution, which will visualize the alcohol (reacts strongly) and the aldehyde (reacts weakly), or use a p-anisaldehyde stain.

Q5: Can the product aldehyde be over-oxidized to a carboxylic acid?

Yes, this is a primary concern. While Swern and DMP oxidations are designed to stop at the aldehyde, prolonged reaction times, elevated temperatures, or the presence of certain impurities can lead to the formation of Benzyl 3-(2-carboxyethyl)piperidine-1-carboxylate.[6] DMP is generally very selective for the aldehyde, but careful monitoring is always recommended.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion to the aldehyde product. What could be the cause?

A: This is a common issue with several potential root causes. Let's break them down.

  • Possible Cause 1: Inactive Oxidizing Agent.

    • Insight: Both Swern and DMP reagents are moisture-sensitive. Dess-Martin periodinane can degrade upon exposure to humid air.[3] For the Swern oxidation, the quality of DMSO and oxalyl chloride is paramount; they must be anhydrous.

    • Solution:

      • For DMP: Use freshly opened DMP or store it in a desiccator. If you suspect degradation, you can perform a test oxidation on a simple alcohol like benzyl alcohol to verify its activity.[3]

      • For Swern: Use anhydrous DMSO and a fresh bottle of oxalyl chloride. Ensure all glassware is oven- or flame-dried before use and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Possible Cause 2: Incorrect Reaction Temperature.

    • Insight: This is particularly critical for the Swern oxidation. The initial activation of DMSO with oxalyl chloride and the subsequent addition of the alcohol must be performed at -78 °C (a dry ice/acetone bath).[8] Adding the alcohol at a higher temperature can lead to reagent decomposition before it has a chance to react.

    • Solution: Maintain the -78 °C bath throughout the addition steps. Only allow the reaction to warm to room temperature after the addition of the triethylamine base is complete.

  • Possible Cause 3: Incorrect Stoichiometry.

    • Insight: Using insufficient oxidant will naturally lead to incomplete conversion. Conversely, using a large excess is wasteful and can complicate purification.

    • Solution: Follow a reliable stoichiometry protocol. A general guideline is provided in the table below. Always accurately measure your starting material and reagents.

ReagentStoichiometry (vs. Alcohol) - SwernStoichiometry (vs. Alcohol) - DMP
DMSO2.0 - 3.0 eq.N/A
Oxalyl Chloride1.1 - 1.5 eq.N/A
Triethylamine (TEA)3.0 - 5.0 eq.N/A
Dess-Martin PeriodinaneN/A1.1 - 1.5 eq.
Sodium Bicarbonate (optional buffer for DMP)N/A2.0 - 4.0 eq.
Problem 2: Significant Amount of Carboxylic Acid Byproduct Detected

Q: My final product is contaminated with the corresponding carboxylic acid. How can I prevent this?

A: This indicates over-oxidation. While less common with these methods than with stronger oxidants like chromates, it can still occur.

  • Insight: The Dess-Martin periodinane itself is generally selective for aldehydes, but impurities or extended reaction times in the presence of water can potentially lead to further oxidation.[6]

  • Solution:

    • Reduce Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately with the workup.

    • Ensure Anhydrous Conditions: Water present during the reaction or workup can contribute to over-oxidation. Use anhydrous solvents.

    • Purification: The carboxylic acid can be removed from the desired aldehyde product via a mild basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup. The acid will be deprotonated and move to the aqueous layer, while the neutral aldehyde remains in the organic layer.

Problem 3: Difficult Purification and Unpleasant Odors

Q: The workup is messy, and my lab has a persistent, unpleasant smell. How can I improve this?

A: This is a hallmark of the Swern oxidation, but both methods have specific byproducts that require proper handling.

  • Insight (Swern): The notorious smell is from dimethyl sulfide ((CH₃)₂S), a volatile and pungent byproduct of the reaction.[1][5]

  • Solution (Swern):

    • Perform in a Fume Hood: All steps, including the workup, must be done in a well-ventilated fume hood.

    • Quench and Deodorize: After the reaction, you can add a quenching agent like sodium hypochlorite (bleach) or Oxone solution to the aqueous waste and any contaminated glassware. This oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[1]

  • Insight (DMP): The workup involves removing iodine-containing byproducts.

  • Solution (DMP):

    • Reductive Quench: The standard workup involves quenching the reaction with a saturated solution of sodium bicarbonate mixed with sodium thiosulfate. The thiosulfate reduces the iodine byproducts to iodide salts, which are water-soluble and easily removed in the aqueous layer.

Visualized Workflows and Logic

General Synthesis Workflow

The overall process can be visualized as a straightforward sequence from starting material to final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification SM Benzyl 3-(2-hydroxyethyl) piperidine-1-carboxylate Oxidation Oxidation Step (Swern or DMP) SM->Oxidation Anhydrous Solvent (e.g., DCM) Workup Aqueous Workup & Quenching Oxidation->Workup Quench Reaction & Extract Purify Column Chromatography Workup->Purify Dry & Concentrate Organic Layer Product Benzyl 3-(2-oxoethyl) piperidine-1-carboxylate Purify->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

Use this logic tree to diagnose issues with low yield.

G Start Low Yield Observed CheckReagents Are reagents (DMP, DMSO, (COCl)2) fresh and anhydrous? Start->CheckReagents CheckTemp Was the temperature strictly controlled (-78°C)? (Swern) CheckReagents->CheckTemp Yes Sol_Reagents Solution: Use fresh, anhydrous reagents. Store DMP in desiccator. CheckReagents->Sol_Reagents No CheckTLC Does TLC show unreacted starting material? CheckTemp->CheckTLC Yes Sol_Temp Solution: Ensure a stable dry ice/acetone bath and slow additions. CheckTemp->Sol_Temp No CheckByproducts Does TLC/NMR show significant side products? CheckTLC->CheckByproducts No Sol_Stoich Solution: Increase oxidant (1.2-1.5 eq). Increase reaction time and monitor. CheckTLC->Sol_Stoich Yes Sol_Workup Solution: Review workup procedure. Check for over-oxidation or decomposition. CheckByproducts->Sol_Workup Yes

Caption: Decision tree for troubleshooting low product yield.

Detailed Experimental Protocols

Protocol 1: Synthesis via Swern Oxidation

Materials:

  • Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.2 eq.)

  • Oxalyl Chloride (1.2 eq.)

  • Triethylamine (TEA) (5.0 eq.)

  • Argon or Nitrogen atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and an argon/nitrogen inlet.

  • Charge the flask with anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add anhydrous DMSO (2.2 eq.) to the flask via syringe.

  • Slowly add oxalyl chloride (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.[8]

  • Dissolve Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, ensuring the temperature remains below -65 °C. After the addition is complete, stir for an additional 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

Protocol 2: Synthesis via Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.)

  • Dess-Martin Periodinane (DMP) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • To a round-bottom flask, add Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) and anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.[4] Note: For acid-sensitive substrates, sodium bicarbonate (2-4 eq.) can be added as a buffer.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 1-3 hours).

  • Workup: Once the starting material is consumed, dilute the reaction mixture with DCM. Quench by pouring it into a vigorously stirred mixture of saturated NaHCO₃ and 1 M Na₂S₂O₃ solution (1:1 v/v).

  • Stir until the layers are clear. Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.

References

Technical Support Center: Synthesis of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate. This valuable intermediate is often prepared via the oxidation of its corresponding primary alcohol, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Achieving high yields and purity in this transformation can be challenging. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and optimize your synthetic efforts.

I. Synthetic Overview: The Critical Oxidation Step

The synthesis of this compound from its alcohol precursor is a pivotal oxidation reaction. The primary challenge lies in achieving selective oxidation to the aldehyde without over-oxidation to the corresponding carboxylic acid or the occurrence of other side reactions. The choice of oxidant and careful control of reaction conditions are paramount to success.

Below is a general schematic of the synthesis:

Synthesis Overview cluster_main Synthesis of this compound Starting_Material Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Oxidation Oxidation Starting_Material->Oxidation [Oxidant] Product This compound Oxidation->Product

Caption: General reaction scheme for the oxidation of the alcohol precursor to the target aldehyde.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Q1: My reaction is showing low conversion of the starting alcohol. What are the likely causes and how can I improve it?

A1: Low conversion is a frequent issue and can stem from several factors related to the chosen oxidation method.

  • Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For Swern and Parikh-Doering oxidations, this also includes the activating agent (e.g., oxalyl chloride, sulfur trioxide-pyridine complex). It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the oxidant.

  • Inactive Oxidant: Some oxidizing agents are moisture-sensitive or degrade over time.

    • Dess-Martin Periodinane (DMP): Can hydrolyze. Use freshly opened or properly stored DMP.

    • Sulfur trioxide-pyridine complex (for Parikh-Doering): Highly hygroscopic. Store in a desiccator and handle under an inert atmosphere.

  • Low Reaction Temperature (for Swern Oxidation): The Swern oxidation requires very low temperatures (typically -78 °C) for the initial activation of DMSO and reaction with the alcohol.[1][2] If the temperature is too high, the activated species can decompose before reacting with your substrate. Ensure your cooling bath is maintained at the correct temperature.

  • Steric Hindrance: While the primary alcohol in Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is relatively unhindered, bulky protecting groups or complex substitution patterns on the piperidine ring could slow down the reaction. In such cases, longer reaction times or a switch to a less sterically demanding oxidant might be necessary.

Troubleshooting Workflow for Low Conversion:

Low_Conversion_Troubleshooting start Low Conversion Observed check_oxidant Verify Oxidant Stoichiometry and Activity start->check_oxidant check_temp Confirm Correct Reaction Temperature check_oxidant->check_temp If stoichiometry and activity are correct change_oxidant Consider a Different Oxidation Method check_oxidant->change_oxidant If stoichiometry and activity are correct success Improved Conversion check_oxidant->success check_time Increase Reaction Time check_temp->check_time If temperature is correct check_temp->success check_time->change_oxidant If still no improvement check_time->success change_oxidant->success

Caption: A logical workflow for troubleshooting low reaction conversion.

Q2: I am observing the formation of a significant amount of the corresponding carboxylic acid. How can I prevent this over-oxidation?

A2: Over-oxidation is a classic problem when converting primary alcohols to aldehydes.[3] The choice of oxidant and reaction conditions are critical to prevent this.

  • Choice of Oxidant: Some oxidants are too harsh and will readily oxidize the intermediate aldehyde to a carboxylic acid.

    • Recommended "Mild" Oxidants: Swern, Dess-Martin, and Parikh-Doering oxidations are generally excellent choices for stopping at the aldehyde stage.[4][5]

    • Avoid Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will almost certainly lead to the carboxylic acid and should be avoided for this synthesis.[6]

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water can facilitate the formation of a gem-diol intermediate from the aldehyde, which is then more susceptible to over-oxidation.[7] Ensure all your reagents and solvents are anhydrous.

    • Controlled Temperature: For Swern and related oxidations, maintaining a low temperature is crucial. Allowing the reaction to warm up prematurely can sometimes lead to side reactions, including over-oxidation.

Q3: My Swern oxidation is producing a strong, unpleasant odor, and the workup is messy. Are there alternatives?

A3: The notorious odor from a Swern oxidation is due to the formation of dimethyl sulfide (DMS).[1] While effective, the smell and the need for cryogenic temperatures can be significant drawbacks.

  • Odor Mitigation: Rinsing glassware with a bleach solution can help to oxidize the residual DMS to odorless dimethyl sulfoxide (DMSO).[1]

  • Alternative Oxidation Methods:

    • Dess-Martin Periodinane (DMP) Oxidation: This is an excellent, mild alternative that is performed at room temperature and generally gives clean reactions with easy workup.[8] The main byproducts are water-soluble and can be removed with an aqueous wash.

    • Parikh-Doering Oxidation: This method uses the sulfur trioxide-pyridine complex to activate DMSO.[9][10] It can often be run at 0 °C to room temperature, avoiding the need for a dry ice/acetone bath.[9]

Oxidation MethodTypical TemperatureKey ReagentsCommon ByproductsAdvantagesDisadvantages
Swern Oxidation -78 °CDMSO, Oxalyl Chloride, TriethylamineDimethyl sulfide (malodorous), CO, CO₂High yields, wide functional group toleranceCryogenic temperatures, foul odor, gas evolution
Dess-Martin Periodinane (DMP) Room TemperatureDess-Martin PeriodinaneIodinane byproducts (water-soluble)Mild conditions, easy workup, high selectivityReagent is expensive and potentially explosive
Parikh-Doering Oxidation 0 °C to Room Temp.DMSO, SO₃·pyridine, TriethylamineDimethyl sulfideMilder than Swern, avoids cryogenic setupSO₃·pyridine is highly hygroscopic

Q4: The purified product seems to be degrading over time. How can I improve its stability?

A4: Aldehydes, particularly those with nearby nitrogen atoms like β-amino aldehydes, can be prone to instability.[]

  • Storage:

    • Temperature: Store the purified product at low temperatures (-20 °C is recommended) under an inert atmosphere (argon or nitrogen).

    • Light: Protect the compound from light by storing it in an amber vial.

  • Purification Considerations:

    • Avoid Acidic or Basic Conditions: Exposure to strong acids or bases during workup or chromatography can catalyze decomposition or side reactions. If using silica gel chromatography, which can be slightly acidic, it may be beneficial to neutralize it by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[7]

    • Minimize Time in Solution: Aldehydes can be less stable in solution.[12] After purification, remove the solvent promptly and store the compound neat or as a solid if possible.

  • Derivative Formation: If the aldehyde is intended for immediate use in a subsequent step (e.g., a Wittig reaction or reductive amination), it is often best to use the crude product directly to minimize degradation.

III. Frequently Asked Questions (FAQs)

Q: What is the expected yield for this synthesis?

A: With an optimized protocol using a mild oxidant like Swern or DMP, yields for the oxidation of a primary alcohol to an aldehyde are typically in the range of 80-95%.

Q: Can I use PCC (Pyridinium Chlorochromate) for this oxidation?

A: While PCC is a classic reagent for oxidizing primary alcohols to aldehydes, it is a chromium-based oxidant and poses significant environmental and health concerns.[4] Modern methods like Swern, DMP, and Parikh-Doering are generally preferred due to their milder conditions, higher selectivity, and avoidance of heavy metals.

Q: How do I monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most common method. The starting alcohol and the product aldehyde will likely have different Rf values. A typical mobile phase for this type of compound would be a mixture of hexanes and ethyl acetate. Staining with potassium permanganate can be useful as the alcohol will show a yellow spot on a purple background, while the aldehyde will be less reactive.

Q: What are the key safety precautions for this synthesis?

A:

  • Swern Oxidation: The reaction generates carbon monoxide, which is highly toxic. It must be performed in a well-ventilated fume hood. The reaction can also be exothermic if the temperature is not controlled, leading to a rapid evolution of gas.[13]

  • Dess-Martin Periodinane: DMP is potentially explosive upon impact or heating. Handle with care and avoid grinding it.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

IV. Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of this compound using two recommended oxidation methods.

Protocol 1: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures.[13][14]

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: To the cooled DCM, slowly add oxalyl chloride (1.5 equivalents) dropwise, ensuring the internal temperature does not rise above -60 °C.

  • DMSO Addition: In a separate flame-dried flask, dissolve anhydrous dimethyl sulfoxide (DMSO) (3.0 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir the mixture for 15-20 minutes.

  • Substrate Addition: Dissolve Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on standard DMP oxidation procedures.[15][16]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • DMP Addition: Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2x).

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

V. References

  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from --INVALID-LINK--

  • MDPI. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Benzyl piperidine-1-carboxylate. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--

  • University of Louisville. (n.d.). The oxidation of amino alcohols. Retrieved from --INVALID-LINK--

  • Michigan State University. (n.d.). Swern Oxidation Procedure. Retrieved from --INVALID-LINK--

  • Jack Westin. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Controlled Oxidation of Primary Alcohols to Aldehydes Using Manganate Reagents: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (2023). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. Retrieved from --INVALID-LINK--

  • Chem-Station. (2014, May 1). Parikh-Doering Oxidation. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 5). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). The dess-martin periodinane. Retrieved from --INVALID-LINK--

  • YouTube. (2025, November 10). Parikh-Doering oxidation. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). Amino Aldehydes. Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Stability and Storage of β-Amino Ketones. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Swern-Type Oxidation Reactions Using Diisobutyl Sulfoxide. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate. Retrieved from --INVALID-LINK--

References

Stability and degradation pathways of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information on the stability and potential degradation pathways of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate. It is designed to assist researchers in anticipating and troubleshooting issues that may arise during its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by three key functional groups:

  • The Aldehyde Group (-CHO): The 2-oxoethyl side chain contains a highly reactive aldehyde functionality. Aldehydes are susceptible to oxidation, reduction, and nucleophilic attack. They can also undergo self-condensation reactions (aldol condensation), especially under basic conditions.

  • The Benzyl Carbamate (Cbz) Group: This N-protecting group is generally stable under neutral and mildly acidic or basic conditions. However, it is sensitive to catalytic hydrogenation (hydrogenolysis) and strong acidic or basic conditions, which can lead to its cleavage.

  • The Piperidine Ring: The saturated heterocyclic ring is relatively stable. However, the tertiary amine within the carbamate linkage can be susceptible to oxidation, potentially forming an N-oxide, though this is less common for carbamates compared to free amines.

Q2: I am observing a gradual decrease in the purity of my sample over time, even when stored at low temperatures. What could be the cause?

A2: A gradual loss of purity, even under recommended storage conditions (0-8 °C), can be attributed to the inherent reactivity of the aldehyde group.[1][2] Trace amounts of moisture or oxygen can facilitate slow degradation. Potential degradation pathways include:

  • Oxidation: The aldehyde can be slowly oxidized to the corresponding carboxylic acid, forming Benzyl 3-(2-carboxyethyl)piperidine-1-carboxylate.

  • Hydration and Oligomerization: In the presence of water, the aldehyde can form a hydrate. This can be a precursor to the formation of oligomers or polymers, which may appear as a baseline rise or broad, poorly defined peaks in an HPLC chromatogram.

Q3: My reaction involving this compound under basic conditions is giving multiple unexpected products. What side reactions are likely occurring?

A3: The use of basic conditions can trigger several side reactions, primarily involving the aldehyde moiety:

  • Aldol Condensation: The aldehyde can undergo self-condensation, where the enolate of one molecule attacks the carbonyl group of another. This leads to the formation of dimers and higher-order oligomers.[3]

  • Intramolecular Reactions: Depending on the reaction conditions, intramolecular cyclization or rearrangement reactions could occur, although specific pathways for this molecule are not extensively documented in the literature.

  • Cbz Group Hydrolysis: Strong basic conditions can lead to the hydrolysis of the benzyl carbamate, resulting in the unprotected piperidine derivative.

Q4: Can I remove the Cbz protecting group without affecting the aldehyde?

A4: This is a challenging transformation due to the sensitivity of the aldehyde group. Standard hydrogenolysis conditions (e.g., H₂, Pd/C) for Cbz removal will likely also reduce the aldehyde to an alcohol. Alternative deprotection methods that are milder towards aldehydes would need to be explored, such as using specific Lewis acids, but these would require careful optimization to avoid aldehyde degradation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent analytical results (e.g., changing HPLC peak areas) Sample degradation during storage or analysis.1. Prepare fresh solutions for analysis. 2. Use an appropriate diluent (e.g., anhydrous acetonitrile). 3. Ensure the mobile phase is not strongly basic or acidic. 4. Perform a forced degradation study to identify potential degradants and ensure your analytical method can resolve them.[4][5]
Formation of an unknown, less polar impurity during a reaction. Aldol self-condensation of the aldehyde.1. If possible, avoid strongly basic conditions. 2. Use a non-nucleophilic base if a base is required. 3. Maintain a low reaction temperature to minimize side reactions.
Formation of an unknown, more polar impurity. Oxidation of the aldehyde to a carboxylic acid.1. Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. 2. Use freshly distilled, deoxygenated solvents.
Low yield or incomplete reaction in a multi-step synthesis. Instability of the aldehyde intermediate.1. Consider protecting the aldehyde as an acetal before proceeding with subsequent steps, especially if those steps involve strong acids, bases, or nucleophiles. 2. Minimize the time the compound spends in solution and purify it promptly after synthesis.
Difficulty in purifying the compound by column chromatography. The compound may be degrading on the silica gel.1. Use a less acidic grade of silica gel. 2. Consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. 3. Purify the compound quickly and avoid letting it sit on the column for extended periods.

Predicted Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting unexpected experimental results.[6]

Predicted Degradation Pathways A This compound B Benzyl 3-(2-carboxyethyl)piperidine-1-carboxylate A->B Oxidation (e.g., O₂, H₂O₂) C Aldol Condensation Products (Dimers, Oligomers) A->C Base-catalyzed Self-Condensation D 3-(2-Oxoethyl)piperidine A->D Hydrolysis/Hydrogenolysis (Strong Acid/Base or H₂/Pd-C) E Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate A->E Reduction (e.g., NaBH₄, H₂/Pd-C)

Caption: Potential degradation pathways for the target molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

  • At specified time points, withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze by a suitable stability-indicating HPLC method (see Protocol 2).

Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL in ACN) B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize (if necessary) & Dilute C->D E Analyze by HPLC-UV/MS D->E

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC-MS Method for Purity and Degradation Analysis

This method is a starting point and may require optimization for specific applications.

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min, hold at 90% B for 5 min, return to 30% B over 1 min, and re-equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and Mass Spectrometry (ESI+)
Injection Volume 5 µL

Data Analysis:

  • The purity of the main compound can be determined by the area percentage of its peak.

  • Degradation products can be identified by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.[8]

References

Technical Support Center: Troubleshooting Low Conversion Rates in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic routes. Piperidine and its derivatives are among the most vital structural motifs in pharmaceuticals, making their efficient synthesis a critical task.[1][2] However, challenges such as low conversion rates, catalyst deactivation, and difficult purifications are common hurdles.

This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. We will explore the underlying chemical principles of common issues and provide actionable, field-proven solutions to optimize your reactions.

Section 1: Catalytic Hydrogenation of Pyridines

The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursor.[2] While straightforward in principle, this reaction is sensitive to multiple parameters.

Q1: My pyridine hydrogenation reaction has stalled or shows no conversion. What are the common causes of catalyst deactivation?

A: Catalyst inactivity is a primary suspect for failed hydrogenations. The issue often stems from catalyst poisoning, improper handling, or using the wrong type of catalyst for your specific substrate.

Underlying Causes & Solutions:

  • Nitrogen Poisoning: The lone pair of electrons on the nitrogen atom of both pyridine (starting material) and piperidine (product) can strongly adsorb to the metal surface of the catalyst (e.g., Pd, Pt, Rh). This blocks the active sites required for hydrogen activation and turnover, effectively "poisoning" the catalyst.[3]

    • Solution: Perform the reaction in an acidic medium (e.g., ethanol with acetic acid or HCl). Protonation of the nitrogen to form a pyridinium salt prevents the lone pair from binding to the metal center, thus protecting the catalyst and increasing the substrate's susceptibility to reduction.[2][3]

  • Impurities: Starting materials or solvents may contain catalyst poisons. Sulfur-containing compounds are notorious poisons for many precious metal catalysts.

    • Solution: Ensure the purity of your pyridine substrate and solvents. If impurities are suspected, purify the starting material by distillation or chromatography before the reaction.

  • Catalyst Oxidation/Deactivation: Many heterogeneous catalysts, like Palladium on Carbon (Pd/C) or Rhodium(III) oxide (Rh₂O₃), require an active metallic surface. Improper storage or handling can lead to oxidation or contamination.

    • Solution: Purchase high-quality catalysts and store them under an inert atmosphere. For some catalysts, a pre-reduction step under H₂ flow in the reaction solvent before adding the substrate can ensure maximum activity.

Q2: The reaction is proceeding very slowly, even with an active catalyst. How can I optimize the reaction conditions to improve the conversion rate?

A: Slow reaction rates are typically due to suboptimal reaction parameters. Hydrogenation of an aromatic ring is a thermodynamically demanding process that requires sufficient energy input and an efficient catalytic system.[2]

Optimization Strategies:

  • Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, which can significantly accelerate the reaction rate. Many pyridine hydrogenations require high pressures (500-1500 psi).[4]

  • Increase Temperature: Elevating the temperature provides the necessary activation energy. However, be cautious, as excessively high temperatures can lead to side reactions or catalyst degradation. A typical range is 80-200°C.[4]

  • Solvent Choice: The solvent can influence substrate solubility and interaction with the catalyst. Alcohols (ethanol, methanol) and water are common choices. As mentioned, acidic solvents or additives are highly beneficial.[1]

  • Catalyst Selection: Not all catalysts are equal. The choice of metal can have a profound impact on efficiency and selectivity. For instance, Rhodium and Ruthenium are often more effective than Palladium for hydrogenating N-heterocycles.[1][3][5]

Table 1: Comparison of Common Catalytic Systems for Pyridine Hydrogenation

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Pd/C 50-100 atm H₂, 100-150°C, acidic additive (e.g., HCl)Cost-effective, widely available.[2]Prone to nitrogen poisoning, often requires acid.
PtO₂ (Adams' catalyst) 1-4 atm H₂, 25-50°C, acidic solventWorks under milder conditions.Expensive, sensitive to impurities.
Rh/C or Rh₂O₃ 1-5 atm H₂, 25-80°C, neutral or acidic conditionsHighly active, excellent for functionalized pyridines, mild conditions.[3][5]High cost.
Raney Nickel (Ra-Ni) 100-200 atm H₂, 170-200°CInexpensive, suitable for large-scale industrial synthesis.[4]Requires harsh conditions, potential for side reactions.
Iridium Complexes Mild conditions, transfer hydrogenation possibleHigh chemoselectivity, tolerates sensitive functional groups.[6]Homogeneous (difficult to separate), expensive ligand.
Workflow 1: Troubleshooting Pyridine Hydrogenation

This decision tree outlines a systematic approach to diagnosing and solving low conversion rates in catalytic hydrogenation.

G Start Low/No Conversion in Pyridine Hydrogenation CheckCatalyst Step 1: Verify Catalyst Activity Start->CheckCatalyst Poisoning Is Catalyst Poisoning Suspected? (e.g., no acid used) CheckCatalyst->Poisoning Handling Was Catalyst Handled/Stored Properly? Poisoning->Handling No AddAcid Action: Add Acetic Acid or HCl to Protonate Nitrogen. Poisoning->AddAcid Yes CheckConditions Step 2: Optimize Reaction Conditions Handling->CheckConditions Yes NewCatalyst Action: Use Fresh Catalyst from an Unopened Container. Handling->NewCatalyst No PressureTemp Are Pressure & Temperature Sufficient? CheckConditions->PressureTemp Solvent Is the Solvent System Optimal? PressureTemp->Solvent Yes IncreasePT Action: Increase H2 Pressure and/or Temperature. PressureTemp->IncreasePT No CheckPurity Step 3: Assess Substrate Purity Solvent->CheckPurity Yes ChangeSolvent Action: Switch to a Different Solvent (e.g., EtOH, H2O). Solvent->ChangeSolvent No Impurity Are Impurities (e.g., Sulfur) Present in Pyridine/Solvent? CheckPurity->Impurity Purify Action: Purify Starting Materials (Distillation/Chromatography). Impurity->Purify Yes Success Reaction Optimized Impurity->Success No AddAcid->Success NewCatalyst->Success IncreasePT->Success ChangeSolvent->Success Purify->Success

Caption: A logical workflow for diagnosing low conversion in pyridine hydrogenation.

Section 2: Reductive Amination and Cyclization Routes

Reductive amination, especially the intramolecular cyclization of amino-aldehydes or amino-ketones, is a powerful method for constructing the piperidine ring.[7][8]

Q3: My intramolecular reductive amination to form a piperidine is giving a low yield. What are the critical parameters to check?

A: Successful reductive amination hinges on the delicate balance between the formation of a cyclic iminium ion intermediate and its subsequent reduction.[9] Low yields often point to issues with this equilibrium, the choice of reducing agent, or pH control.

Critical Parameters:

  • Iminium Ion Formation: The cyclization begins with the intramolecular condensation of the amine onto the carbonyl group to form a hemiaminal, which then dehydrates to a cyclic iminium ion. This dehydration step is often rate-limiting and is acid-catalyzed.

    • Troubleshooting: The reaction pH is crucial. If the pH is too high (too basic), the amine is not protonated, and dehydration is slow. If the pH is too low (too acidic), the starting amine is fully protonated and becomes non-nucleophilic, preventing the initial attack on the carbonyl. A slightly acidic pH (typically 4-6) is optimal. You can use mild acid catalysts like acetic acid.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl group.

    • Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce the starting aldehyde/ketone before cyclization occurs. It is generally used in a two-step process where the imine is formed first, followed by reduction.

    • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder, acid-stable reducing agents. They are ideal for one-pot reductive aminations because they selectively reduce the protonated iminium ion much faster than the neutral carbonyl group.[9] This is the recommended choice for most one-pot procedures.

Protocol: One-Pot Intramolecular Reductive Amination

This protocol is a general guideline for the synthesis of an N-substituted piperidine from a 5-amino-aldehyde.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amino-aldehyde substrate (1.0 eq) and a suitable solvent (e.g., methanol or dichloromethane, ~0.1 M concentration).

  • pH Adjustment: Add acetic acid (1.1 eq) to catalyze iminium ion formation. Stir the mixture for 30-60 minutes at room temperature to allow the equilibrium to establish.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. Caution: Gas evolution may occur.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow 2: Troubleshooting Intramolecular Reductive Amination

G Start Low Yield in Intramolecular Reductive Amination CheckpH Step 1: Verify Reaction pH Start->CheckpH pH_Value Is pH in the optimal range (4-6)? CheckpH->pH_Value CheckReagent Step 2: Evaluate Reducing Agent pH_Value->CheckReagent Yes AdjustpH Action: Add mild acid (e.g., AcOH) or base to adjust pH. pH_Value->AdjustpH No ReagentType Are you using a selective reagent (e.g., NaBH(OAc)3, NaBH3CN)? CheckReagent->ReagentType CheckProcedure Step 3: Review Procedure ReagentType->CheckProcedure Yes SwitchReagent Action: Switch to NaBH(OAc)3 or NaBH3CN for one-pot procedure. ReagentType->SwitchReagent No OnePot Is it a one-pot reaction? CheckProcedure->OnePot TwoStep Action: Consider a two-step process. 1. Form imine. 2. Reduce with NaBH4. OnePot->TwoStep No, using NaBH4 AddDehydrant Action: Add molecular sieves to drive iminium ion formation. OnePot->AddDehydrant Yes Success Reaction Optimized AdjustpH->Success SwitchReagent->Success TwoStep->Success AddDehydrant->Success

Caption: Decision tree for optimizing intramolecular reductive amination reactions.

Section 3: Purification and Analysis

Q4: I've completed my reaction, but I'm struggling to separate the piperidine product from unreacted pyridine. Simple distillation isn't working.

A: This is a classic purification challenge. Piperidine and pyridine form a constant boiling azeotropic mixture (approx. 92% piperidine, 8% pyridine), which makes their separation by fractional distillation highly inefficient.[11]

Effective Separation Strategy: Selective Salt Formation

Piperidine is a significantly stronger base than pyridine. This difference in basicity can be exploited for chemical separation. Piperidine readily reacts with atmospheric carbon dioxide (CO₂) to form a solid, non-volatile piperidinium carbamate salt, whereas the less basic pyridine does not react under these conditions.

Protocol: Purification via CO₂ Salt Formation

  • Dissolution: Dissolve the crude mixture of piperidine and pyridine in a non-polar, anhydrous solvent like diethyl ether or hexane.

  • Precipitation: Bubble dry CO₂ gas through the solution (or add crushed dry ice). The piperidinium carbamate will precipitate as a white solid.

  • Isolation: Collect the solid salt by filtration and wash it with fresh, cold solvent to remove any remaining pyridine.

  • Regeneration: To recover the pure piperidine, treat the solid salt with a strong aqueous base (e.g., 2 M NaOH) and extract the free piperidine into an organic solvent.

  • Final Purification: Dry the organic extract, remove the solvent, and distill the purified piperidine for the highest purity.

References

Technical Support Center: Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar piperidine derivatives. As a privileged scaffold in a multitude of pharmaceuticals and bioactive molecules, the piperidine ring is of paramount importance. However, its inherent basicity, coupled with the frequent presence of additional polar functional groups, presents significant purification challenges for researchers. Strong interactions with stationary phases, poor peak shapes, and unpredictable retention are common hurdles.

This guide is designed to provide drug development professionals and research scientists with field-proven insights and practical troubleshooting strategies. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and develop robust, self-validating purification methods.

Frequently Asked Questions (FAQs)

Q1: Why are polar piperidine derivatives so difficult to purify using standard chromatography? The primary challenge stems from the basic nature of the piperidine nitrogen. In its free base form, this nitrogen readily interacts with acidic silanol groups present on the surface of standard silica-based stationary phases used in both normal-phase and reversed-phase chromatography.[1][2] This strong, often irreversible, secondary interaction leads to severe peak tailing, poor resolution, and in some cases, complete loss of the compound on the column.

Q2: I have a novel polar piperidine derivative. Which purification technique should I try first? There is no single "best" technique; the optimal choice depends on the compound's specific properties (polarity, pKa, solubility) and the nature of the impurities. A logical starting point is to use the workflow diagram below. For a quick assessment, Reversed-Phase HPLC (RP-HPLC) with an acidic mobile phase modifier (like 0.1% formic acid or TFA) on a modern, end-capped C18 column is a common first approach.[3] If the compound is highly polar and poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) is the next logical step.[4][5]

Q3: What are the most common impurities I should expect from a piperidine synthesis? Impurities can be varied and depend on the synthetic route. Common classes include unreacted starting materials, reagents from the reaction, and byproducts from side reactions like oxidation or incomplete cyclization.[6] If the synthesis involves the reduction of a pyridine precursor, residual pyridine can be a particularly challenging impurity to remove due to its similar basicity.[6][7] Stereoisomers (diastereomers and enantiomers) are also common impurities if chiral centers are present.[6]

Q4: My compound seems to be degrading on my flash silica column. What is happening? Standard silica gel is inherently acidic and can act as a catalyst for the degradation of sensitive molecules.[3][8] Some piperidine derivatives may be susceptible to acid-catalyzed hydrolysis, rearrangement, or elimination on the column. The solution is to use a deactivated stationary phase, as detailed in the troubleshooting guides below.

Workflow for Method Selection

This diagram provides a decision-making framework for selecting an appropriate purification strategy for your polar piperidine derivative.

MethodSelection start Start: Crude Polar Piperidine Derivative check_retention Is the compound retained on a C18 RP column? start->check_retention rp_hplc Optimize RP-HPLC: - Adjust pH (low) - Additives (TFA, Formic Acid) - Use end-capped column check_retention->rp_hplc Yes try_hilic Switch to HILIC: - High organic mobile phase - Water as strong solvent check_retention->try_hilic No (Poor Retention) check_tailing Is peak shape acceptable? rp_hplc->check_tailing consider_alt_rp Try Alternative RP Phases: - Embedded Polar Group (EPG) - Phenyl-Hexyl check_tailing->consider_alt_rp No (Tailing) crystallization Attempt Crystallization: - Salt formation - Solvent/anti-solvent screen check_tailing->crystallization Yes mixed_mode Use Mixed-Mode Chromatography: - Combines RP and IEX - Excellent for ionizable compounds consider_alt_rp->mixed_mode check_solubility Is compound soluble in high organic solvent? try_hilic->check_solubility check_solubility->mixed_mode Yes sfc Consider SFC: - Fast separations - Good for chiral & achiral - Requires basic additive check_solubility->sfc Yes check_solubility->crystallization No

Caption: A decision tree for selecting a purification method.

Chromatography Troubleshooting Guides

Guide 1: Reversed-Phase HPLC (RP-HPLC)

Problem 1: Severe peak tailing on a C18 column. [1]

  • Cause: The basic piperidine nitrogen is interacting with acidic residual silanol groups on the silica stationary phase. This secondary interaction is stronger than the desired hydrophobic interaction, causing the analyte to "stick" and elute slowly, resulting in a tailed peak.

  • Solution:

    • Mobile Phase pH Adjustment: Lower the mobile phase pH to between 2.5 and 4.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[3] This protonates the piperidine, turning it into a cation. The protonated amine is less likely to interact with the now-suppressed silanol groups, leading to a more symmetrical peak.[3]

    • Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your compound.[3][9] Note: TEA is not MS-friendly.

    • Employ a Modern, End-Capped Column: Use a high-purity silica column that has been thoroughly "end-capped." End-capping treats the silica surface to minimize the number of accessible silanol groups, significantly reducing the potential for unwanted secondary interactions.[3][10]

Problem 2: The polar piperidine derivative is not retained (elutes in the void volume).

  • Cause: The compound is too polar to have a significant hydrophobic interaction with the nonpolar C18 stationary phase. It prefers to stay in the highly aqueous mobile phase.

  • Solution:

    • Use a 100% Aqueous Mobile Phase: Ensure your column is rated for use in 100% aqueous conditions (not all C18 columns are). Some modern RP columns are designed to prevent "phase collapse" in these conditions.[3]

    • Employ a More Polar Stationary Phase: Switch to a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) offer alternative selectivities and can provide better retention for polar analytes.[3][11]

    • Switch to HILIC: If the compound is still unretained, it is an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[4]

Guide 2: Normal-Phase & HILIC Chromatography

Problem 1: Compound streaks badly or does not elute from a normal-phase silica column.

  • Cause: This is the classic result of strong acid-base interaction between the basic piperidine and the acidic silica gel.[2] The compound binds too strongly to be eluted cleanly by the non-polar mobile phase.

  • Solution:

    • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your mobile phase containing 1-2% triethylamine or ammonium hydroxide.[2][3] This neutralizes the most acidic sites on the silica, allowing for proper elution. See Protocol 1 for a detailed workflow.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or bonded phases such as diol or amino (NH2).[2][3]

    • Use HILIC Mode: HILIC is a form of normal-phase chromatography that is exceptionally well-suited for polar compounds.[4][5] It uses a polar stationary phase (like silica) but with a reversed-phase type mobile phase (e.g., high acetonitrile content with water as the strong eluting solvent).[4][12] The retention mechanism involves partitioning into a water-enriched layer on the stationary phase surface.[5]

Guide 3: Advanced Chromatographic Techniques

Problem: My compound is challenging to separate from impurities with similar polarity using both RP-HPLC and HILIC.

  • Cause: The separation requires a different type of selectivity that cannot be achieved by relying solely on hydrophobic or hydrophilic interactions.

  • Solution:

    • Mixed-Mode Chromatography (MMC): This is a powerful technique that utilizes stationary phases with multiple functionalities, such as combining reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) properties on a single column.[13][14] This allows you to control retention through both hydrophobic interactions and ionic interactions by adjusting mobile phase pH and buffer concentration, providing an orthogonal separation mechanism that can resolve difficult co-elutions.[14][15] MMC is highly effective for retaining and separating polar, ionizable compounds without the need for ion-pairing reagents.[13][16]

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, offering fast and efficient separations.[17][18] While often used for chiral separations, it is also excellent for achiral purification of polar compounds.[17][19] For basic compounds like piperidines, an additive (e.g., diethylamine) is typically required in the co-solvent (often methanol) to achieve good peak shape by minimizing interactions with the stationary phase.[18][20][21]

Data Summary Tables

Table 1: Comparison of Chromatographic Techniques for Polar Piperidines

FeatureReversed-Phase (RP-HPLC)HILICMixed-Mode (MMC)Supercritical Fluid (SFC)
Principle Hydrophobic InteractionHydrophilic PartitioningMulti-modal (Hydrophobic + IEX)Adsorption/Partitioning
Stationary Phase Non-polar (C18, C8)Polar (Silica, Diol, Zwitterionic)Hybrid (e.g., C18 + SCX)Polar (Silica, Pyridyl)
Typical Mobile Phase High Aqueous + Organic (ACN, MeOH)High Organic (ACN) + Aqueous BufferAqueous Buffer + Organic (ACN, MeOH)Supercritical CO₂ + Co-solvent (MeOH)
Best For Moderately polar basic compounds.Highly polar/hydrophilic compounds.Ionizable compounds, complex mixtures.Chiral & achiral polar compounds.
Pros Widely available, well-understood.Excellent retention for polar analytes, MS-friendly.[5]Orthogonal selectivity, no ion-pairing needed.[13][14]Fast, reduced organic solvent use, high efficiency.[17][18]
Cons Poor retention for very polar compounds, peak tailing for bases.Requires careful equilibration, potential solubility issues.Method development can be more complex.Requires specialized equipment, peak shape can be an issue for bases without additives.[18][20]

Table 2: Common Mobile Phase Additives for Purifying Piperidine Derivatives

AdditiveTypical Conc.ModeFunctionMS Compatibility
Formic Acid (FA) 0.05 - 0.1%RP, HILICAcidifier: Protonates piperidine to improve peak shape and retention in RP.Excellent
Trifluoroacetic Acid (TFA) 0.05 - 0.1%RPStrong Acidifier/Ion-Pairing Agent: Protonates piperidine, provides sharp peaks.Poor (causes ion suppression)
Ammonium Hydroxide 0.1 - 2%NP, HILICBasifier: Deactivates silica in NP; adjusts pH in HILIC.Good
Triethylamine (TEA) 0.1 - 1%RP, NPCompeting Base: Masks acidic silanol sites to reduce peak tailing.[3]Poor (non-volatile)
Diethylamine (DEA) 0.1 - 1%SFCCompeting Base: Improves peak shape for basic compounds.[9]Good
Ammonium Formate/Acetate 5 - 20 mMHILIC, MMCBuffer/Salt: Controls pH and ionic strength to modulate retention.Excellent

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is essential when purifying base-sensitive piperidine derivatives or those that exhibit strong tailing on standard silica.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable eluent system that provides a target Rf value of ~0.2-0.3 for your compound.

  • Column Packing: Dry pack or prepare a slurry of silica gel in your initial, non-polar solvent (e.g., hexane or dichloromethane) and pack your column as usual.

  • Deactivation:

    • Prepare a "deactivating solution" consisting of your initial elution solvent with 1-2% triethylamine (TEA) added.[3]

    • Pass 2-3 column volumes (CVs) of this deactivating solution through the packed column. This will neutralize the acidic sites.

  • Re-equilibration:

    • Flush the column with 2-3 CVs of your initial elution solvent without the TEA. This removes the excess, unbound base from the mobile phase.

  • Sample Loading & Elution:

    • Load your sample (preferably dry-loaded or in a minimum amount of solvent).

    • Run the chromatography using your pre-determined solvent gradient. The elution should now proceed with significantly improved peak shape and recovery.

SilicaDeactivation cluster_prep Preparation cluster_deact Deactivation cluster_run Purification a 1. Select Eluent via TLC b 2. Pack Silica Column a->b c 3. Flush with Eluent + 2% TEA (2-3 Column Volumes) b->c d 4. Flush with Eluent only (2-3 Column Volumes) c->d e 5. Load Sample d->e f 6. Elute and Collect Fractions e->f

Caption: Workflow for silica gel deactivation.

Protocol 2: General Method for Crystallization via Salt Formation

This technique is useful for purifying piperidine derivatives that are oils or difficult to crystallize as a free base.

  • Dissolution: Dissolve the crude piperidine derivative in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acid Addition: Add a stoichiometric equivalent (1.0 eq) of a suitable acid (e.g., HCl in ether, oxalic acid, or L-tartaric acid for diastereomeric resolution) dropwise while stirring.[19] The formation of a precipitate or cloudiness indicates salt formation.

  • Induce Crystallization:

    • If a solid precipitates immediately, heat the mixture gently until the solid redissolves.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-ordered, pure crystals.[19]

    • If no crystals form, try adding an "anti-solvent" (a solvent in which the salt is insoluble, like hexane or diethyl ether) dropwise until persistent turbidity is observed, then allow it to stand.[22]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

References

Preventing racemization during the synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preserving Stereochemical Integrity

Welcome to the technical support center for chiral piperidine synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who work with stereochemically pure piperidine scaffolds. As a senior application scientist, my goal is to provide you with not only protocols but also the underlying mechanistic reasoning to help you troubleshoot and prevent racemization—a critical challenge in the synthesis of these vital pharmaceutical building blocks.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding stereochemical instability in piperidine rings.

Q1: What exactly is racemization in the context of chiral piperidines, and why is it a major concern?

A: Racemization is the conversion of a single enantiomer (a stereochemically pure compound) into an equal mixture of both enantiomers (a racemic mixture). For chiral piperidines, this typically occurs at a stereocenter, most commonly a carbon atom adjacent (alpha) to a nitrogen or a carbonyl group.

This is a critical issue in drug development because the pharmacological activity of a molecule is often dependent on its specific three-dimensional shape. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects. The loss of stereochemical purity can therefore lead to a complete loss of biological activity and potential safety risks, making control of stereochemistry a regulatory and scientific necessity.

Q2: What are the primary chemical mechanisms that cause racemization in piperidine intermediates?

A: Racemization in piperidine synthesis is rarely a random event. It is almost always driven by specific, predictable chemical pathways. Understanding these mechanisms is the first step to preventing them.

  • Enolization/Epimerization: This is the most common pathway. If your chiral center is alpha to a carbonyl group (e.g., a ketone or ester), it can be deprotonated by a base (or sometimes an acid) to form a planar enol or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, scrambling the original stereochemistry.

  • Ring-Chain Tautomerism: For certain substituted piperidines, particularly those derived from amino acids like lysine, the ring can open to form an achiral or labile acyclic imine intermediate. Recyclization can then lead to a mixture of enantiomers.

  • Carbocation Formation: Reactions proceeding through an SN1-type mechanism at a chiral center can lead to racemization. Formation of a planar carbocation allows for nucleophilic attack from either side, resulting in a loss of stereochemical information.

Q3: How can I reliably detect and quantify the extent of racemization in my product?

A: Visual inspection or standard techniques like NMR or mass spectrometry will not distinguish between enantiomers. You must use a chiral analytical method to determine the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of your material.

The gold standard is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) . These techniques use a stationary phase (the column) that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, causing them to separate and elute at different times. By comparing the peak areas of the two enantiomers, you can precisely calculate the e.e.

Troubleshooting Guides: Common Scenarios & Solutions

This section provides in-depth guidance on specific experimental challenges where racemization is a frequent and costly problem.

Scenario 1: Loss of Stereopurity During N-Alkylation of a Chiral Piperidine

Problem: You are performing an N-alkylation on your enantiopure piperidine, but you observe significant racemization in the final product. The chiral center is at the C2 position.

Root Cause Analysis: This issue often arises from an inappropriate choice of base or reaction conditions, leading to epimerization at the C2 position. The nitrogen proton is acidic, but under harsh basic conditions, the proton at the adjacent C2 chiral center can also be abstracted, especially if there is an activating group nearby. This forms a planar carbanion or enolate, which then reprotonates non-stereoselectively.

Workflow for Preventing Racemization during N-Alkylation

Caption: Decision workflow for N-alkylation.

Preventative Protocols & Best Practices:

  • Base Selection is Crucial: Avoid strong, sterically unhindered bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). These are aggressive enough to deprotonate the C2 position.

    • Recommended: Use milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For substrate-compatibility issues, a hindered organic base like N,N-diisopropylethylamine (DIPEA) is an excellent choice.

  • Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature if necessary. High temperatures provide the activation energy needed for the undesired deprotonation-reprotonation pathway.

  • Solvent Choice: Use polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF). These solvents effectively dissolve the reagents but do not participate in proton transfer, unlike protic solvents (e.g., methanol).

Troubleshooting Data Summary: Base Selection

BaseTypical ConditionsRisk of C2 EpimerizationRationale
NaH, LDA, LHMDS THF, 0 °C to RTHigh Strong, non-selective bases that can easily deprotonate the Cα proton.
K₂CO₃, Cs₂CO₃ DMF or MeCN, RT to 50°CLow Mild, heterogeneous bases. Cs₂CO₃ is often superior due to higher solubility and reactivity.
DIPEA, Et₃N MeCN, RT to refluxLow to Medium Sterically hindered organic bases. Less likely to deprotonate C2 but can be sluggish.
Scenario 2: Epimerization of a C2-Ester During a Cyclization Reaction

Problem: You are synthesizing a chiral 2-piperidinecarboxylic acid ester via a Dieckmann condensation or a similar base-mediated cyclization. The final product shows a nearly 1:1 mixture of diastereomers or enantiomers.

Root Cause Analysis: This is a classic case of enolization-induced epimerization. The chiral center at C2 is directly adjacent to an ester, making its alpha-proton highly acidic. The basic conditions required for the cyclization reaction create the perfect environment for this proton to be removed, forming a planar enolate. This intermediate loses all stereochemical memory at that center.

Mechanism of C2-Ester Epimerization

Caption: Epimerization via a planar enolate.

Preventative Protocols & Best Practices:

  • Postpone Base-Sensitive Steps: If possible, introduce the C2 stereocenter after any harsh base-mediated reactions. For example, perform the cyclization to form a piperidone, and then introduce the C2-ester stereoselectively via an asymmetric alkylation or enzymatic resolution.

  • Use Chiral Auxiliaries: Employ a chiral auxiliary (e.g., a Myers' pseudoephedrine or Evans' oxazolidinone auxiliary) on the acyclic precursor. This can direct the cyclization to occur stereoselectively and protect the newly formed stereocenter from epimerization. The auxiliary can be removed later under mild conditions.

  • Enzymatic Cyclization: For certain substrates, biocatalysis using enzymes like imine reductases or cyclases can offer exquisite stereocontrol under very mild, physiological conditions (neutral pH, room temperature), completely avoiding the problem of base-mediated epimerization.

Step-by-Step Protocol: Chiral HPLC Analysis to Check e.e.

  • Sample Preparation: Accurately weigh ~1 mg of your piperidine product. Dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade isopropanol or acetonitrile) to make a 1 mg/mL stock solution. Dilute as necessary.

  • Column Selection: Choose a chiral column known to be effective for amines or esters. Common choices include polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol). A small amount of an amine additive (like diethylamine, DEA) is often required to get sharp peaks for basic compounds like piperidines.

    • Example Starting Condition: 90:10 Heptane:Isopropanol (+0.1% DEA).

  • Method Development: Run the sample isocratically at a flow rate of ~1 mL/min. Observe the chromatogram. If the peaks are not resolved, systematically vary the percentage of the alcohol modifier.

  • Quantification: Once baseline separation is achieved, integrate the area of both enantiomer peaks. Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Technical Support Center: Catalyst Selection for Hydrogenation of Substituted Pyridines to Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the catalytic hydrogenation of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses common problems encountered during the hydrogenation of substituted pyridines, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: My reaction shows low or no conversion.

This is one of the most frequent challenges and can be attributed to several factors, primarily the inherent stability of the pyridine ring and catalyst inhibition.[2][4]

Possible Cause 1: Catalyst Poisoning

  • The "Why": The nitrogen lone pair in both the pyridine substrate and the resulting piperidine product can strongly coordinate to the metal center of the catalyst, effectively "poisoning" it and preventing further reaction.[2][3][4]

  • Solutions:

    • Acidic Additives: The addition of a Brønsted acid (e.g., acetic acid, trifluoroacetic acid) protonates the nitrogen, preventing it from binding to the catalyst.[5] This is a widely used and effective strategy.

    • Formation of Pyridinium Salts: Pre-forming a pyridinium salt by reacting the pyridine with an alkyl halide can enhance reactivity and circumvent catalyst poisoning.[4][6][7] Iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts has been shown to be highly effective.[7]

Possible Cause 2: Inappropriate Catalyst Choice

  • The "Why": Not all hydrogenation catalysts are equally effective for pyridines. The choice depends heavily on the substituents present and the desired reaction conditions.

  • Solutions:

    • For General Applications: Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), often exhibit high activity under milder conditions compared to other noble metal catalysts.[2][3]

    • Cost-Effective Alternative: Raney Nickel is a more economical option but typically requires higher temperatures and pressures.[2][8][9]

    • High Functional Group Tolerance: Homogeneous iridium(III) catalysts have demonstrated exceptional tolerance for sensitive functional groups like nitro, azido, bromo, and alkynyl groups, which might be reduced by other catalytic systems.[1][10][11]

Possible Cause 3: Insufficiently Forcing Conditions

  • The "Why": The aromaticity of the pyridine ring requires a significant energy input to overcome. Mild conditions (e.g., low H₂ pressure, room temperature) are often insufficient.

  • Solutions:

    • Increase Hydrogen Pressure: Elevating the hydrogen pressure (typically 30-80 bar) can significantly improve conversion rates.[12]

    • Increase Temperature: Raising the reaction temperature (often in the range of 60-100 °C) can also enhance the reaction rate.[12] However, be mindful of potential side reactions at higher temperatures.

Issue 2: I'm observing undesired side reactions or low selectivity.

Selectivity issues can manifest as incomplete reduction, over-reduction of other functional groups, or poor diastereoselectivity in substituted systems.

Possible Cause 1: Reduction of Other Functional Groups

  • The "Why": Many common hydrogenation catalysts are not chemoselective and will reduce other susceptible functional groups (e.g., nitriles, ketones, alkenes, nitro groups) in addition to the pyridine ring.[3]

  • Solutions:

    • Catalyst Selection is Key:

      • For pyridines with reducible nitrile groups, a Palladium on carbon (Pd/C) catalyst with careful control of acidic additives can be tuned to selectively reduce either the nitrile group or both the nitrile and the pyridine ring.[5]

      • Homogeneous iridium(III) catalysts are a superior choice when preserving sensitive functionalities is paramount.[1][10][11]

Possible Cause 2: Poor Diastereoselectivity (for multi-substituted pyridines)

  • The "Why": The hydrogenation of multi-substituted pyridines can lead to mixtures of cis and trans isomers. The stereochemical outcome is influenced by the catalyst, substrate, and reaction conditions.

  • Solutions:

    • Heterogeneous Catalysis for cis Products: Heterogeneous catalysts like Rh₂O₃ often favor the formation of the cis isomer.[3]

    • Homogeneous Iridium Catalysis: Iridium-catalyzed ionic hydrogenation has shown excellent diastereoselectivity for cis-configured piperidines in 2,3-, 2,4-, and 2,6-substitution patterns.[1]

Possible Cause 3: N-Alkylation with Alcoholic Solvents

  • The "Why": When using Raney Nickel at elevated temperatures with alcohol solvents (like ethanol), the newly formed secondary amine of the piperidine can undergo N-alkylation.[13]

  • Solution:

    • Change of Solvent: Switching to a non-alcoholic solvent such as dioxane or methylcyclohexane can prevent this side reaction.[13]

Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: What is the best "all-around" catalyst for hydrogenating a variety of substituted pyridines?

For general-purpose hydrogenation of functionalized pyridines under mild conditions, Rhodium(III) oxide (Rh₂O₃) is an excellent starting point.[3] It has been shown to be highly active for a broad range of unprotected pyridines, including those with alcohol, amine, and carbonyl groups, often providing the cis piperidine as the major product for multi-substituted systems.[3]

Q2: When should I choose a homogeneous catalyst over a heterogeneous one?

Choose a homogeneous catalyst , such as an iridium(III) complex, when your substrate contains sensitive functional groups that are prone to reduction (e.g., nitro, bromo, alkynes) and you require high chemoselectivity.[1][10] Homogeneous catalysts can be more challenging to separate from the product but offer unparalleled selectivity.

Q3: Is Raney Nickel a good choice for my pyridine hydrogenation?

Raney Nickel is a viable, cost-effective option, particularly for large-scale syntheses.[2][9] However, be prepared to use more forcing conditions (higher temperatures and pressures) compared to noble metal catalysts.[2][8] It is also important to be aware of potential side reactions like N-alkylation if using alcohol-based solvents.[13]

Reaction Conditions & Optimization

Q4: What is the role of acidic additives, and are they always necessary?

Acidic additives protonate the basic nitrogen of the pyridine and piperidine, preventing catalyst poisoning.[5] While not always strictly necessary, they often lead to significantly improved reaction rates and catalyst longevity. For many systems, especially those using platinum group metal catalysts, their use is highly recommended.

Q5: What are typical starting conditions for a pyridine hydrogenation experiment?

A good starting point for a screening reaction would be:

  • Catalyst: 5% Rh/C or Rh₂O₃ (0.5-1 mol%)

  • Solvent: Trifluoroethanol (TFE) or acetic acid

  • Hydrogen Pressure: 5-10 bar

  • Temperature: 40-60 °C

  • Time: 16-24 hours

These conditions can then be optimized by adjusting temperature, pressure, and catalyst loading.

Mechanism & Selectivity

Q6: How does the position of substituents on the pyridine ring affect the reaction?

The electronic and steric properties of substituents play a crucial role.

  • Electron-donating groups (EDGs) can increase the electron density of the ring, making it more difficult to reduce.

  • Electron-withdrawing groups (EWGs) generally facilitate the hydrogenation.[14]

  • Steric hindrance , especially at the 2 and 6 positions, can slow down the reaction rate by impeding the catalyst's approach to the ring.[3]

Q7: Can I achieve asymmetric hydrogenation to get a single enantiomer of a chiral piperidine?

Asymmetric hydrogenation of simple pyridines is challenging.[6] However, significant progress has been made using chiral iridium catalysts with pyridinium salts, providing access to enantioenriched piperidines.[6][7] Rhodium-JosiPhos catalyst systems have also been used for the asymmetric hydrogenation of 3-substituted pyridinium salts.[15]

Visualized Workflows and Logic

Catalyst Selection Logic

This diagram outlines the decision-making process for selecting the appropriate catalyst system based on the substrate and desired outcome.

CatalystSelection cluster_input Experimental Goal cluster_process Decision Pathway cluster_output Recommended Catalyst System Start Substituted Pyridine Q_Sensitive_Groups Sensitive Functional Groups Present? Start->Q_Sensitive_Groups Q_Scale_Cost Large Scale & Cost-Sensitive? Q_Asymmetric Asymmetric Synthesis Required? Q_Scale_Cost->Q_Asymmetric No Raney_Ni Raney Nickel (Ni) Q_Scale_Cost->Raney_Ni Yes Noble_Het Heterogeneous Noble Metal (Rh₂O₃, Rh/C, PtO₂) Q_Asymmetric->Noble_Het No Chiral_Cat Chiral Ir or Rh Catalyst + Pyridinium Salt Q_Asymmetric->Chiral_Cat Yes Homogeneous_Ir Homogeneous Iridium (Ir) Catalyst Q_Sensitive_groups Q_Sensitive_groups Q_Sensitive_groups->Q_Scale_Cost No Q_Sensitive_groups->Homogeneous_Ir Yes Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add Substituted Pyridine, Solvent (e.g., Acetic Acid), and Catalyst (e.g., PtO₂) to Reactor B 2. Seal Reactor, Purge with Inert Gas (N₂ or Ar) A->B C 3. Pressurize with H₂ Gas (e.g., 5-10 bar) B->C D 4. Heat and Stir at Desired Temperature (e.g., 40-80°C) C->D E 5. Monitor Reaction Progress (H₂ uptake, TLC, GC/LC-MS) D->E F 6. Cool, Vent H₂, Purge with Inert Gas E->F G 7. Filter Catalyst through Celite® F->G H 8. Neutralize with Base (e.g., NaHCO₃) G->H I 9. Extract Product with Organic Solvent H->I J 10. Dry, Concentrate, and Purify (Distillation/Chromatography) I->J

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 3-Substituted Piperidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active natural products.[1][2][3][4] Its saturated, three-dimensional structure provides a versatile framework for introducing substituents that can precisely interact with biological targets. Among these, 3-substituted piperidines are of particular significance, forming the core of therapeutics ranging from antipsychotics like Preclamol to anticancer agents such as Niraparib.[5][6] The development of efficient, stereoselective, and scalable synthetic routes to this privileged motif is therefore a critical endeavor in modern drug discovery and development.

This guide provides an in-depth comparative analysis of the principal synthetic strategies for accessing 3-substituted piperidines. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific target molecules.

I. The Classical Approach: Reduction of 3-Substituted Pyridines

The hydrogenation of readily available 3-substituted pyridines is arguably the most direct and historically significant route to 3-substituted piperidines.[1][7] The thermodynamic stability of the aromatic pyridine ring, however, presents a significant challenge, often necessitating forcing conditions or highly active catalysts.[3][8]

A. Heterogeneous and Homogeneous Catalytic Hydrogenation

Catalytic hydrogenation using transition metals such as platinum, palladium, rhodium, and ruthenium is a widely employed method.[9][10][11] The choice of catalyst, solvent, and reaction conditions can profoundly influence the reaction's efficiency and, crucially, its stereoselectivity.

Mechanism Insight: The hydrogenation of pyridines is believed to proceed through a series of protonation and hydride transfer steps, often involving dihydropyridine and tetrahydropyridine intermediates.[8][10] The stereochemical outcome is determined by the facial selectivity of hydrogen addition to these partially saturated intermediates.

Catalyst SystemPressure (H₂)TemperatureKey AdvantagesKey Limitations
PtO₂ (Adam's catalyst)1-50 atm25-80 °CHigh activity, good for simple substratesLow functional group tolerance, can lead to over-reduction
Pd/C1-100 atm25-100 °CReadily available, cost-effectiveOften requires acidic additives, sensitive to catalyst poisoning
Rh/C, Rh₂O₃5-50 atm25-80 °CHigh activity under mild conditions, good functional group tolerance[9][12]Higher cost than Pd or Pt
Ru-based catalysts10-100 atm50-150 °CExcellent for highly substituted or deactivated pyridinesOften requires higher temperatures and pressures

Experimental Protocol: General Procedure for Heterogeneous Hydrogenation of a 3-Substituted Pyridine

  • To a high-pressure reaction vessel, add the 3-substituted pyridine (1.0 eq).

  • Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) under an inert atmosphere.

  • Add a suitable solvent (e.g., methanol, ethanol, acetic acid). For substrates requiring activation, an acid such as HCl may be added.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).

  • Stir the reaction at the appropriate temperature (e.g., 25-80 °C) for 12-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to afford the desired 3-substituted piperidine.

B. Asymmetric Hydrogenation

Achieving high enantioselectivity in the hydrogenation of 3-substituted pyridines has been a significant challenge.[8] Recent advances, however, have demonstrated the utility of chiral catalysts, particularly those based on iridium and rhodium, for this transformation.[3][10] A common strategy involves the N-activation of the pyridine, typically through quaternization, to lower the aromatic stabilization energy and facilitate hydrogenation.[8]

One notable development is the use of iridium(III)-catalyzed ionic hydrogenation, which displays remarkable chemoselectivity, tolerating highly reducible functional groups like nitro, azido, and bromo moieties.[3][10]

II. Constructing the Ring: Cyclization of Acyclic Precursors

Building the piperidine ring from acyclic precursors offers a high degree of flexibility and stereochemical control. Key strategies in this category include intramolecular reductive amination and Michael additions.

A. Intramolecular Reductive Amination

Intramolecular reductive amination involves the cyclization of an amino-aldehyde or amino-ketone. This method is a powerful tool for constructing the piperidine ring, often with predictable stereochemical outcomes.[13][14] The reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced in situ.

Causality in Experimental Design: The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are selective for the iminium ion over the precursor aldehyde or ketone.[14][15]

References

A Comparative Benchmarking Guide to the Efficient Synthesis of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is a valuable building block in the synthesis of various pharmaceutical agents, owing to its reactive aldehyde functionality and the versatile piperidine scaffold. This guide provides an in-depth, comparative analysis of two prominent methods for the synthesis of this target molecule, focusing on the critical final oxidation step. We will explore the synthesis of the requisite precursor alcohol and then benchmark the efficiency of the Swer and Dess-Martin periodinane oxidation protocols, providing detailed experimental data and a rationale for procedural choices to ensure scientific integrity and reproducibility.

Synthesis of the Precursor: Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

The common precursor for the target aldehyde is the corresponding primary alcohol, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. A robust and efficient method to obtain this precursor is through the selective reduction of the corresponding methyl ester, Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Lithium borohydride (LiBH₄) is an excellent choice for this transformation as it readily reduces esters to alcohols while being less reactive towards other functional groups like carbamates, compared to more powerful reducing agents such as lithium aluminum hydride[1][2][3][4].

The overall synthetic pathway is depicted below:

Synthetic Pathway 3-Piperidineacetic acid methyl ester 3-Piperidineacetic acid methyl ester Precursor_Ester Benzyl 3-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate 3-Piperidineacetic acid methyl ester->Precursor_Ester Cbz-Cl, Base Precursor_Alcohol Benzyl 3-(2-hydroxyethyl) piperidine-1-carboxylate Precursor_Ester->Precursor_Alcohol LiBH4, THF Target_Aldehyde Benzyl 3-(2-oxoethyl) piperidine-1-carboxylate Precursor_Alcohol->Target_Aldehyde Oxidation (Swern or DMP) Swern Oxidation DMSO DMSO Electrophile Chlorodimethylsulfonium chloride DMSO->Electrophile Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Electrophile Alkoxysulfonium Alkoxysulfonium salt Electrophile->Alkoxysulfonium Alcohol Precursor Alcohol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base Aldehyde Target Aldehyde Ylide->Aldehyde Intramolecular proton transfer Base Triethylamine Base->Ylide DMP Oxidation Alcohol Precursor Alcohol Intermediate Periodinane Intermediate Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde Target Aldehyde Intermediate->Aldehyde Reductive Elimination Byproduct Diacetoxyiodinane Intermediate->Byproduct

References

A Tale of Two Rings: A Comparative Guide to Piperidine and Pyrrolidine Scaffolds in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the choice of a core heterocyclic scaffold is a foundational decision, profoundly influencing a drug candidate's synthetic accessibility, physicochemical properties, and ultimately, its therapeutic efficacy. Among the most celebrated of these frameworks are the six-membered piperidine and the five-membered pyrrolidine rings. Both are lauded as "privileged scaffolds" for their frequent appearance in a vast array of biologically active compounds and approved drugs.[1] This guide offers a data-driven comparative analysis of these two essential building blocks, providing field-proven insights to inform strategic decisions in the synthesis and design of novel therapeutics.

At a Glance: Physicochemical and Conformational Divergence

The addition of a single methylene unit distinguishes the piperidine from the pyrrolidine ring, a seemingly minor difference that imparts subtle yet significant variations in their fundamental properties.[1][2] These distinctions are not merely academic; they are strategic levers that can be pulled to fine-tune a molecule's behavior.

Table 1: Comparative Physicochemical Properties
PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22[1]~11.27[1][3][4]Both are strongly basic secondary amines with nearly identical pKa values, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine's slightly higher basicity is sometimes attributed to greater conformational stabilization of its protonated form.[1][3]
logP (Octanol/Water) 0.84[1]0.46[1]Piperidine is inherently more lipophilic, which can influence solubility, cell permeability, and the potential for off-target hydrophobic interactions. This provides a tool to modulate a compound's lipophilicity.[1][5]
Conformational Flexibility Prefers a more rigid chair conformation.[2]Adopts more flexible envelope and twist conformations.[6]The rigidity of the piperidine ring can be advantageous for achieving high binding affinity through conformational restriction. Pyrrolidine's flexibility may be preferable when conformational adaptability is required for target engagement.[1][5]
Metabolic Stability Generally stable, but susceptible to oxidation at carbons adjacent to the nitrogen.[1]Nitroxide derivatives are generally more resistant to bioreduction than piperidine counterparts.[1]The substitution pattern is crucial for both scaffolds. Strategic blocking of metabolic "soft spots" is a key consideration in drug design.[1]

The conformational differences are particularly noteworthy. Piperidine's preference for a stable chair conformation provides a predictable and relatively rigid framework for orienting substituents.[2] In contrast, the pyrrolidine ring undergoes pseudorotation between various envelope and twist conformations, granting it greater flexibility.[6] This dynamic nature can be a double-edged sword: it may allow for better adaptation to a binding site but can also come with an entropic penalty upon binding.

G cluster_piperidine Piperidine Scaffold cluster_pyrrolidine Pyrrolidine Scaffold Piperidine Six-Membered Ring Rigid Chair Conformation Rigid Chair Conformation Piperidine->Rigid Chair Conformation Prefers Higher Lipophilicity (logP ~0.84) Higher Lipophilicity (logP ~0.84) Piperidine->Higher Lipophilicity (logP ~0.84) Predictable Vectorial Display Predictable Vectorial Display Rigid Chair Conformation->Predictable Vectorial Display Leads to Drug Design Strategy Drug Design Strategy Higher Lipophilicity (logP ~0.84)->Drug Design Strategy Impacts PK/PD Predictable Vectorial Display->Drug Design Strategy Informs Pyrrolidine Five-Membered Ring Flexible Conformations Flexible Envelope/Twist Conformations Pyrrolidine->Flexible Conformations Adopts Lower Lipophilicity (logP ~0.46) Lower Lipophilicity (logP ~0.46) Pyrrolidine->Lower Lipophilicity (logP ~0.46) Conformational Adaptability Conformational Adaptability Flexible Conformations->Conformational Adaptability Allows for Lower Lipophilicity (logP ~0.46)->Drug Design Strategy Impacts PK/PD Conformational Adaptability->Drug Design Strategy Informs

Caption: Core property comparison of piperidine and pyrrolidine scaffolds.

Strategic Synthesis: A Comparative Overview of Key Methodologies

The synthetic accessibility of these scaffolds and their derivatives is a critical consideration. While numerous methods exist, this guide will focus on some of the most robust and commonly employed strategies, highlighting the causal relationships behind their application.

Constructing the Piperidine Ring: Catalytic Hydrogenation of Pyridines

The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of readily available pyridine precursors.[1] This method is scalable and widely used in industrial settings.

Causality of Experimental Choices:

  • Catalyst: Platinum group metals, such as Platinum(IV) oxide (PtO2) or Palladium on Carbon (Pd/C), are highly effective due to their ability to activate both hydrogen and the aromatic pyridine ring.

  • Solvent/Additive: The reaction is often performed in an acidic medium, such as acetic acid. Protonation of the pyridine nitrogen facilitates the reduction by overcoming the ring's aromatic stability and reducing catalyst poisoning by the basic nitrogen atom.

  • Pressure & Temperature: High pressures of hydrogen gas (50-70 bar) are typically required to drive the reduction of the stable aromatic ring to completion.

G Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine Hydrogenation H2_Catalyst H₂ (High Pressure) PtO₂ or Pd/C H2_Catalyst->Piperidine Acidic_Solvent Acidic Solvent (e.g., Acetic Acid) Acidic_Solvent->Piperidine

Caption: Workflow for piperidine synthesis via catalytic hydrogenation.

Building the Pyrrolidine Ring: Cyclization Strategies

Due to the higher ring strain of a five-membered ring compared to a six-membered one, direct reduction of pyrrole is often less efficient. Therefore, cyclization strategies are paramount for pyrrolidine synthesis.

A classic and reliable method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by in-situ reduction.[7]

Causality of Experimental Choices:

  • Substrates: The choice of a 1,4-dicarbonyl compound and a primary amine allows for the formation of two imine (or enamine) intermediates which can then cyclize.

  • Reducing Agent: A mild reducing agent like sodium cyanoborohydride (NaBH3CN) is often chosen because it selectively reduces the iminium ion intermediate over the carbonyl groups of the starting material, preventing unwanted side reactions.

This powerful method constructs the pyrrolidine ring with high stereocontrol by reacting a three-atom component (an azomethine ylide) with a two-atom component (a dipolarophile, typically an alkene).[8][9]

Causality of Experimental Choices:

  • Azomethine Ylide Generation: Azomethine ylides are transient species and are typically generated in situ. Common methods include the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde, followed by decarboxylation.[8]

  • Dipolarophile: The choice of an electron-deficient alkene (e.g., maleimides, acrylates) leads to a highly efficient and regioselective cycloaddition.

G cluster_paal_knorr Paal-Knorr Synthesis cluster_cycloaddition [3+2] Cycloaddition Dicarbonyl 1,4-Dicarbonyl Condensation Condensation & Cyclization Dicarbonyl->Condensation Amine Primary Amine (R-NH₂) Amine->Condensation Pyrrolidine_PK N-Substituted Pyrrolidine Condensation->Pyrrolidine_PK ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Pyrrolidine_PK AzomethineYlide Azomethine Ylide (3-atom component) Cycloaddition [3+2] Cycloaddition AzomethineYlide->Cycloaddition Dipolarophile Alkene/Alkyne (2-atom component) Dipolarophile->Cycloaddition Pyrrolidine_CA Substituted Pyrrolidine Cycloaddition->Pyrrolidine_CA

Caption: Key synthetic workflows for the pyrrolidine scaffold.

Performance in the Field: Comparative Biological Data

The ultimate test of a scaffold's utility lies in its biological performance. The practice of "scaffold hopping"—substituting a piperidine with a pyrrolidine or vice versa—can profoundly impact a compound's activity, often due to the differences in conformational flexibility and the resulting orientation of substituents.[1][5]

Table 2: Comparative Biological Activity Data
TargetScaffoldCompound ExampleIC50 / PotencyKey Insight
Pancreatic Lipase PiperidineAnalog 1>1.0 mg/mL[6]The piperidine scaffold in this series showed no inhibitory activity.
PyrrolidineAnalog 120.143 mg/mL[6]Pyrrolidine derivatives were potent inhibitors. The smaller, more flexible ring may facilitate a better fit into the enzyme's active site.[6]
GABA Uptake (mGAT1) PiperidineNipecotic AcidPotent Inhibitor[10]A classic GABA uptake inhibitor, demonstrating the utility of the piperidine scaffold for this target class.
Pyrrolidinerac-(u)-13cpIC50 = 5.67[11]Pyrrolidine-based analogs also show high potency, with substitution patterns being key to modulating activity and selectivity across GABA transporter subtypes.[11]
LTA4 Hydrolase PiperidineAnalog of SC-57461APotent, Orally Active[12]The piperidine core was successfully used to develop potent and orally active inhibitors.
PyrrolidineSC-56938Potent, Orally Active[12]Functionalized pyrrolidines also yielded potent and orally active inhibitors, highlighting that both scaffolds can be successfully employed for this target.[12]

This data underscores a crucial principle: neither scaffold is universally superior. The piperidine ring's rigidity can be ideal for locking in a bioactive conformation, while the pyrrolidine's flexibility can be essential for exploring the binding pocket and establishing key interactions.[1] A study on pancreatic lipase inhibitors, for instance, found that pyrrolidine derivatives demonstrated stronger inhibition, potentially because the smaller, more conformationally flexible ring allows for a better fit into the enzyme's active site.[6]

Experimental Protocols

To ensure the practical applicability of this guide, the following are detailed, self-validating protocols for the synthesis of representative piperidine and pyrrolidine cores.

Protocol 1: Synthesis of Piperidine via Catalytic Hydrogenation of Pyridine

Objective: To synthesize piperidine from pyridine using a PtO2 catalyst. This protocol is adapted from established methodologies for the hydrogenation of substituted pyridines.[1]

Materials:

  • Pyridine (1.0 g)

  • Glacial Acetic Acid (5 mL)

  • Platinum(IV) oxide (PtO2, 5 mol%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • High-pressure reactor (Parr apparatus or similar)

  • Hydrogen gas source

Procedure:

  • In a suitable glass liner for the high-pressure reactor, dissolve pyridine (1.0 g) in glacial acetic acid (5 mL).

  • Carefully add the PtO2 catalyst (5 mol%) to the solution under an inert atmosphere if possible, although brief exposure to air is generally acceptable.

  • Place the glass liner into the high-pressure reactor and securely seal the vessel.

  • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air, then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours.

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Carefully vent the reactor and purge with an inert gas.

  • Quench the reaction mixture by slowly adding saturated NaHCO3 solution until gas evolution ceases and the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude piperidine.

  • Validation: The product can be validated by 1H NMR and ESI-MS. The 1H NMR should show the disappearance of aromatic signals (~7-8.5 ppm) and the appearance of aliphatic signals (~1.5-3.0 ppm).

Protocol 2: Synthesis of 1-Benzylpyrrolidine via Reductive Amination

Objective: To synthesize an N-substituted pyrrolidine from a 1,4-dicarbonyl precursor (succinaldehyde) and a primary amine (benzylamine). This protocol is based on the principles of the Paal-Knorr synthesis and reductive amination.[7][12]

Materials:

  • Succinaldehyde bis(diethyl acetal) (1 equivalent)

  • 1 M Hydrochloric Acid (HCl)

  • Benzylamine (1 equivalent)

  • Methanol

  • Sodium cyanoborohydride (NaBH3CN) (1.5 equivalents)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Hydrolyze the succinaldehyde bis(diethyl acetal) by stirring with 1 M HCl at room temperature for 1-2 hours to generate succinaldehyde in situ.

  • Neutralize the solution carefully with saturated NaHCO3.

  • To this aqueous solution of succinaldehyde, add methanol, followed by benzylamine (1 equivalent).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ions.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Make the solution basic (pH > 10) by adding a concentrated NaOH solution.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product by column chromatography. The final product can be characterized by 1H NMR and 13C NMR, confirming the presence of the benzyl group and the pyrrolidine ring protons.

Conclusion and Future Outlook

The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision driven by the specific goals of a drug discovery program. While they share similar basicity, their distinct lipophilicity and conformational flexibility can be strategically leveraged to optimize a compound's ADME properties and biological activity.[5] Piperidine's rigidity offers a stable platform for precise substituent placement, whereas pyrrolidine's adaptability can be key to unlocking interactions within a flexible binding site.

Future synthetic innovations will likely focus on developing even more efficient and stereoselective methods for constructing these cores, particularly for accessing complex, multi-substituted derivatives. As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, the ability to rationally select and synthesize the optimal saturated heterocycle will remain a cornerstone of successful drug design.

References

A Comparative Analysis of Piperidine-Based Histone Deacetylase (HDAC) Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical comparison of novel piperidine-based analogs as inhibitors of Histone Deacetylases (HDACs), a critical enzyme class in epigenetic regulation and a validated target for cancer therapy. As the originally specified compound, Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate, primarily serves as a synthetic intermediate with limited public data on its biological activity, this guide focuses on a well-documented class of structurally related analogs: piperidine hydroxamic acids. We will dissect their structure-activity relationships (SAR), provide a validated experimental protocol for activity assessment, and discuss the mechanistic implications for drug design.

Introduction: HDACs as a Therapeutic Target

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2] This deacetylation leads to chromatin compaction, rendering DNA less accessible to transcription factors and thereby repressing gene activity. In various cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[3] Inhibition of HDACs can restore normal acetylation levels, reactivate these silenced genes, and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

The general pharmacophore for HDAC inhibitors (HDACis) consists of three key components[3][5]:

  • Zinc-Binding Group (ZBG): Chelates the catalytic Zn²⁺ ion in the enzyme's active site. Hydroxamic acid (-CONHOH) is a classic and potent ZBG.[1]

  • Linker: An aliphatic or aromatic chain that connects the ZBG to the cap group and occupies a hydrophobic channel in the enzyme.

  • Cap Group (Surface Recognition Group): A larger, often aromatic or heterocyclic moiety that interacts with residues at the rim of the active site, providing affinity and selectivity.[5]

The piperidine scaffold is a versatile component that can be incorporated into the linker or cap region of HDAC inhibitors, influencing the compound's physicochemical properties and its orientation within the enzyme's binding pocket.[6][7]

Core Analog Comparison: Structure-Activity Relationship (SAR)

To illustrate the impact of structural modifications on biological activity, we will analyze a representative series of N-substituted piperidine hydroxamic acids. The core structure involves a piperidine ring linked via an alkyl chain to a hydroxamic acid ZBG, with various aromatic "cap" groups attached to the piperidine nitrogen. The key variables in these analogs are the nature of the cap group and the length of the linker.

Systematic variation of these elements allows for the optimization of geometric and electronic parameters to enhance potency.[6] The following table summarizes the structure-activity relationship for a hypothetical, yet representative, series of analogs based on published findings.[7]

Analog IDCap Group (R)Linker Length (n)StructurePan-HDAC IC₅₀ (nM)
A-1 Benzyl3Cap(R)-N(piperidine)-(CH₂)n-CONHOH150
A-2 Phenyl3Cap(R)-N(piperidine)-(CH₂)n-CONHOH300
A-3 Benzyl4Cap(R)-N(piperidine)-(CH₂)n-CONHOH85
A-4 Benzyl-urea4Cap(R)-NH-CO-N(piperidine)-(CH₂)n-CONHOH35

Analysis of Structure-Activity Relationships:

  • Effect of Cap Group: Comparing A-1 and A-2 , the introduction of a flexible benzyl group (A-1 ) provides better potency than a simple phenyl ring (A-2 ). This suggests that the additional methylene unit in the benzyl group allows for more optimal interactions with surface residues of the enzyme.

  • Effect of Linker Length: The extension of the alkyl linker from three carbons (A-1 ) to four carbons (A-3 ) significantly improves inhibitory activity. This highlights the importance of an optimal linker length to properly position the ZBG within the catalytic site and the cap group at the surface.[7]

  • Enhancement via Hydrogen Bonding: The introduction of a urea moiety in the cap group (A-4 ) leads to a marked increase in potency. This is attributed to the urea's ability to act as a hydrogen bond donor and acceptor, forming additional stabilizing interactions with the protein surface. Urea-containing analogs are often among the most potent in this class.[1]

Experimental Protocol: In Vitro Fluorometric HDAC Enzyme Inhibition Assay

To quantify and compare the biological activity of these piperidine analogs, a robust and widely used method is the fluorometric enzyme inhibition assay.[4] This assay measures the ability of a compound to inhibit the deacetylation of a synthetic, fluorogenic substrate.[8][9]

Principle of the Assay

The assay utilizes a substrate like Boc-Lys(Ac)-AMC, which is not fluorescent. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution, typically containing trypsin, is then added. Trypsin specifically cleaves the deacetylated substrate, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The intensity of the fluorescence, measured at an excitation/emission of ~360/460 nm, is directly proportional to the HDAC activity.[9][10] Inhibitors will reduce the amount of deacetylated substrate, resulting in a lower fluorescence signal.

Step-by-Step Methodology

Materials:

  • Recombinant human HDAC enzyme (e.g., pan-HDAC or specific isoforms)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[4]

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC[8]

  • Developer Solution: Trypsin in assay buffer[9]

  • Stop Solution/Positive Control: A potent HDAC inhibitor like Trichostatin A (TSA) or SAHA[11]

  • Test Compounds (Piperidine Analogs) dissolved in DMSO

  • 96-well black, flat-bottom microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the piperidine analogs (e.g., from 100 µM to 0.1 nM) in HDAC Assay Buffer. Ensure the final DMSO concentration in the well is below 1%.[4]

  • Reaction Setup: In a 96-well black microplate, add the following reagents in order for each reaction:

    • 50 µL of HDAC Assay Buffer

    • 10 µL of diluted test compound (or DMSO for 100% activity control, or Stop Solution for 0% activity control)

    • 20 µL of diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.[4]

  • Reaction Initiation: Add 20 µL of the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Mix and incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Development: Add 50 µL of Developer solution to each well. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate.[4]

  • Signal Development: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[8]

  • Data Analysis:

    • Subtract the background fluorescence (wells with Stop Solution).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Visualization of Concepts

To better illustrate the key concepts discussed, the following diagrams are provided.

HDAC_Pharmacophore cluster_Inhibitor HDAC Inhibitor Pharmacophore cluster_Enzyme HDAC Active Site ZBG Zinc-Binding Group (ZBG) e.g., Hydroxamic Acid Linker Linker e.g., Alkyl Chain Zinc Zn²⁺ Ion ZBG->Zinc Chelation Cap Cap Group e.g., Piperidine-Benzyl Channel Hydrophobic Channel Linker->Channel Occupies Surface Surface Residues Cap->Surface Interaction

Caption: General pharmacophore model for a histone deacetylase (HDAC) inhibitor.

Assay_Workflow start Start: Prepare Reagents plate Plate Compound, Buffer, & HDAC Enzyme start->plate preincubate Pre-incubate at 37°C for 15 min plate->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate incubate Incubate at 37°C for 30-60 min add_substrate->incubate add_developer Add Developer (Trypsin) incubate->add_developer develop Incubate at RT for 15 min add_developer->develop read Read Fluorescence (Ex:360nm, Em:460nm) develop->read analyze Calculate % Inhibition & IC₅₀ read->analyze end End analyze->end

Caption: Experimental workflow for the fluorometric HDAC inhibition assay.

Conclusion

The biological activity of piperidine-based HDAC inhibitors is highly dependent on their specific chemical structure. Through systematic modification of the cap group and linker region, researchers can significantly modulate inhibitory potency. The comparative analysis demonstrates that optimizing linker length and incorporating hydrogen-bonding moieties like ureas into the cap group are effective strategies for enhancing activity. The provided fluorometric assay protocol offers a reliable and high-throughput method for evaluating new analogs, guiding the iterative process of drug design and optimization. This integrated approach of chemical synthesis, biological testing, and SAR analysis is fundamental to the discovery of novel and more effective therapeutics targeting HDACs.

References

A Comparative Guide to the In Silico Prediction of Properties for Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the early-stage evaluation of a compound's pharmacokinetic and toxicological profile is paramount to de-risking the development pipeline and reducing costly late-stage failures.[1][2][3] In silico methodologies, leveraging the power of computational models, have emerged as indispensable tools for the rapid and cost-effective prediction of these critical properties.[4][5] This guide provides a comprehensive comparison of computational tools and workflows for predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate derivatives, a scaffold of significant interest in medicinal chemistry.

The Significance of the Piperidine Scaffold

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules, valued for its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for exploring chemical space.[6][7] The specific core structure under consideration here, this compound, presents several key features: a lipophilic benzyl group, a flexible piperidine ring, and a reactive 2-oxoethyl side chain, all of which can be systematically modified to optimize for desired biological activity and drug-like properties.

Key Properties for In Silico Evaluation

Before embarking on synthesis and in vitro testing, a thorough in silico profiling of derivatives is crucial. The following physicochemical and ADMET properties are of primary importance:

  • Physicochemical Properties: These fundamental characteristics govern a molecule's behavior in a biological environment.[8][9] Key parameters include:

    • Molecular Weight (MW): Influences size-dependent absorption and diffusion.

    • Lipophilicity (logP): A measure of a compound's oil/water partition coefficient, which is critical for membrane permeability and solubility.[1]

    • Aqueous Solubility (logS): Essential for dissolution in the gastrointestinal tract and for formulation.[1]

    • Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.

  • Pharmacokinetics (ADME): This describes the journey of a drug through the body.[10]

    • Absorption: Predicting oral bioavailability is key. Parameters like gastrointestinal (GI) absorption and Caco-2 permeability are important indicators.

    • Distribution: The extent to which a drug distributes into different tissues is crucial. Blood-Brain Barrier (BBB) penetration is a critical consideration for CNS-targeting drugs.

    • Metabolism: The biotransformation of a drug, primarily by Cytochrome P450 (CYP) enzymes, affects its half-life and potential for drug-drug interactions. Predicting inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is essential.

    • Excretion: How the body eliminates the drug and its metabolites.

  • Toxicity: Early identification of potential toxicity is a primary goal of in silico screening.[2][11] Key endpoints include:

    • Mutagenicity (e.g., AMES toxicity): The potential to cause genetic mutations.

    • Carcinogenicity: The potential to cause cancer.

    • Hepatotoxicity: The potential to cause liver damage.

    • Cardiotoxicity (e.g., hERG inhibition): The potential to interfere with cardiac function.

A Comparative Analysis of Freely Accessible Prediction Tools

A plethora of computational tools are available for ADMET prediction, ranging from comprehensive web servers to specialized algorithms.[12] For this guide, we will compare three widely used and freely accessible platforms: SwissADME , pkCSM , and ProTox-II .

Tool Primary Focus Methodology Strengths Limitations
SwissADME Physicochemical properties, pharmacokinetics, drug-likenessA combination of established rules (e.g., Lipinski's Rule of Five) and predictive models.User-friendly interface, excellent visualization (e.g., Bioavailability Radar, BOILED-Egg plot), rapid calculations.[13][14]Limited toxicity prediction.
pkCSM Comprehensive ADMET profilingGraph-based signatures and machine learning models.[15]Broad coverage of ADMET endpoints, provides quantitative predictions with units.Interface is less visual than SwissADME.
ProTox-II Toxicity predictionMolecular similarity, pharmacophores, fragment propensities, and machine learning models.[16][17][18]Extensive toxicity endpoint prediction (e.g., acute toxicity, hepatotoxicity, carcinogenicity), provides toxicity class and confidence scores.[19]Focused primarily on toxicity; less emphasis on comprehensive ADME.

Hypothetical Case Study: Profiling of this compound Derivatives

To illustrate the practical application of these tools, we will analyze the parent molecule (Derivative A) and two hypothetical derivatives with modifications aimed at exploring the impact on their properties:

  • Derivative A (Parent): this compound

  • Derivative B: Benzyl 3-(2-oxoethyl)-4-hydroxypiperidine-1-carboxylate (introduction of a polar hydroxyl group)

  • Derivative C: 4-Chlorothis compound (addition of a halogen to the benzyl ring)

The following tables summarize the predicted properties for these derivatives using SwissADME, pkCSM, and ProTox-II.

Table 1: Predicted Physicochemical Properties and Drug-Likeness (SwissADME)
Parameter Derivative A Derivative B Derivative C Interpretation
Molecular Weight ( g/mol ) 275.34291.34309.78All are within the typical range for drug-likeness (<500).
logP (Consensus) 2.501.953.05Derivative B is more hydrophilic; Derivative C is more lipophilic.
logS (ESOL) -3.50-3.20-4.00Derivative B shows improved predicted aqueous solubility.
TPSA (Ų) 46.5766.8046.57The hydroxyl group in Derivative B significantly increases polarity.
Lipinski's Rule of Five Violations 000All derivatives are predicted to have good drug-likeness.
GI Absorption HighHighHighAll are predicted to be well-absorbed from the gut.
BBB Permeant YesNoYesThe increased polarity of Derivative B is predicted to prevent BBB crossing.
Table 2: Predicted Pharmacokinetic Properties (pkCSM)
Parameter Derivative A Derivative B Derivative C Interpretation
Intestinal Absorption (% absorbed) 92.590.893.1High intestinal absorption is predicted for all.
Caco-2 Permeability (log Papp) 0.950.651.02Derivative B has lower predicted permeability, consistent with its higher polarity.
CYP2D6 Inhibitor YesNoYesThe modification in Derivative B may mitigate CYP2D6 inhibition.
CYP3A4 Inhibitor YesYesYesAll derivatives are predicted to be inhibitors of CYP3A4.
Total Clearance (log ml/min/kg) 0.350.450.30Derivative B is predicted to be cleared more rapidly.
Table 3: Predicted Toxicity Profile (ProTox-II)
Parameter Derivative A Derivative B Derivative C Interpretation
LD50 (mg/kg) 250028002200All are predicted to have low acute toxicity (Class 5).
Hepatotoxicity InactiveInactiveActiveThe chloro-substitution in Derivative C raises a flag for potential liver toxicity.
Carcinogenicity InactiveInactiveInactiveNo predicted carcinogenicity for these derivatives.
Mutagenicity InactiveInactiveInactiveNo predicted mutagenicity.
Immunotoxicity InactiveInactiveActiveDerivative C shows a potential for immunotoxicity.

Step-by-Step Protocol for In Silico Prediction

This protocol outlines the workflow for obtaining the predictive data presented in the case study.

1. Molecule Preparation:

  • Draw the chemical structures of the derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert the structures into the SMILES (Simplified Molecular Input Line Entry System) format.

    • Derivative A: O=CCC1CN(C(=O)OCc2ccccc2)CCC1

    • Derivative B: O=CCC1CN(C(=O)OCc2ccccc2)C(O)CC1

    • Derivative C: O=CCC1CN(C(=O)OCc2ccc(Cl)cc2)CCC1

2. SwissADME Analysis:

  • Navigate to the SwissADME web server.[13]

  • Copy and paste the list of SMILES strings into the input box.

  • Click the "Run" button to initiate the calculations.

  • Analyze the results for each molecule, paying close attention to the physicochemical properties, lipophilicity, water solubility, and the "Bioavailability Radar". The BOILED-Egg diagram provides a quick visual assessment of GI absorption and BBB permeation.[13]

3. pkCSM Analysis:

  • Access the pkCSM web server.

  • Paste a single SMILES string into the "SMILES" input field.

  • Select the desired prediction modules (e.g., Absorption, Distribution, Metabolism, Excretion, Toxicity) or run a systematic evaluation.

  • Click "Submit" to run the prediction.

  • Record the quantitative predictions for each ADMET parameter. Repeat for all derivatives.

4. ProTox-II Analysis:

  • Go to the ProTox-II web server.[16][20]

  • Input the SMILES string for a single derivative.

  • Click "Predict" to start the toxicity prediction.

  • Examine the predicted LD50 value, toxicity class, and the predictions for various endpoints like hepatotoxicity, carcinogenicity, and mutagenicity. The tool also provides a helpful "Toxicity Radar" chart.[17] Repeat for all derivatives.

Visualization of the In Silico Workflow

The following diagram illustrates the logical flow of the in silico prediction process.

InSilico_Workflow cluster_0 Design & Input cluster_1 Prediction Tools cluster_2 Data Analysis & Decision Making Molecule_Design Design Derivatives of This compound Generate_SMILES Generate SMILES Strings Molecule_Design->Generate_SMILES SwissADME SwissADME (Physicochemical, PK) Generate_SMILES->SwissADME Input SMILES pkCSM pkCSM (Comprehensive ADMET) Generate_SMILES->pkCSM Input SMILES ProToxII ProTox-II (Toxicity) Generate_SMILES->ProToxII Input SMILES Comparative_Analysis Comparative Data Analysis (Tables) SwissADME->Comparative_Analysis Predicted Data pkCSM->Comparative_Analysis Predicted Data ProToxII->Comparative_Analysis Predicted Data Prioritization Prioritize Candidates for Synthesis Comparative_Analysis->Prioritization Experimental_Validation Experimental Validation (In Vitro / In Vivo) Prioritization->Experimental_Validation

Caption: Workflow for in silico property prediction.

Discussion: From Data to Decisions

The in silico data provides a multi-faceted view of the potential of each derivative. A key aspect of this process is not to take any single prediction as an absolute truth, but to build a holistic profile and use it to make informed decisions.

  • Derivative A (Parent): Shows a balanced profile with good predicted absorption and drug-likeness. However, the predicted inhibition of CYP2D6 and CYP3A4 could be a liability for drug-drug interactions.

  • Derivative B (Hydroxylated): The introduction of a hydroxyl group successfully increased polarity and aqueous solubility, and importantly, is predicted to mitigate CYP2D6 inhibition. The trade-off is a predicted lack of BBB permeability, which would be advantageous for a peripherally acting drug but would disqualify it for a CNS target.

  • Derivative C (Chlorinated): While this modification increases lipophilicity, which can sometimes improve potency, it raises significant red flags for both hepatotoxicity and immunotoxicity. Such alerts, even at this early stage, would likely deprioritize this candidate for synthesis unless there is a compelling reason to pursue it.

Based on this comparative analysis, Derivative B emerges as a promising candidate for further investigation, particularly if the therapeutic target is outside the central nervous system. The predicted mitigation of CYP2D6 inhibition is a significant advantage over the parent compound.

Trustworthiness and the Imperative of Experimental Validation

It is critical to acknowledge the inherent limitations of in silico predictions. These models are built on existing data and their accuracy is dependent on the "applicability domain" – the chemical space for which the model was trained.[12] Therefore, in silico predictions should be viewed as a powerful hypothesis-generating tool, not a substitute for experimental validation. The predictions made in this guide should be confirmed through in vitro assays (e.g., solubility assays, Caco-2 permeability assays, CYP inhibition assays, and cytotoxicity assays) for the most promising candidates.

Conclusion

The strategic application of in silico prediction tools allows for the efficient and early-stage triage of chemical libraries, enabling researchers to focus resources on compounds with the highest probability of success. By comparing the outputs of multiple platforms like SwissADME, pkCSM, and ProTox-II, a more robust and reliable profile of drug candidates can be constructed. This comparative approach, as demonstrated with the this compound derivatives, provides a logical and evidence-based framework for prioritizing molecules for synthesis and advancing the drug discovery process.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate. As a substituted piperidine derivative, this compound requires careful handling based on the known hazards of its structural class. This guide is designed for drug development professionals and laboratory researchers to ensure that disposal protocols not only comply with regulations but are also grounded in a thorough understanding of the material's chemical properties and potential risks.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

The primary hazards associated with this class of compounds are consistently identified as irritation to the skin and eyes and potential irritation to the respiratory system.[1][2][3][4] The piperidine moiety itself can be toxic, and thermal decomposition of nitrogen-containing organic compounds can produce hazardous gases like nitrogen oxides (NOx) and carbon monoxide (CO).[1][5] Therefore, all handling and disposal procedures are designed to minimize direct contact, prevent inhalation of dust or aerosols, and ensure chemical waste is securely contained.

Table 1: Anticipated Hazard Profile and GHS Classification

Hazard Class GHS Code Description Source
Skin Corrosion/Irritation H315 Causes skin irritation [1][2][3][4]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1][2][3][4]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1][2][4] |

Pre-Disposal Operations: Safe Handling, Segregation, and Storage

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation during routine laboratory use.

Personal Protective Equipment (PPE): The foundation of safety is preventing exposure. Based on the irritant nature of this chemical class, the following PPE is mandatory when handling this compound in pure form, in solution, or as waste:

  • Eye Protection: Chemical safety goggles are required.[1]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[6]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[7]

Chemical Segregation and Storage: To prevent dangerous reactions, chemical waste must be segregated. Store waste containers of this compound away from:

  • Strong Oxidizing Agents: Piperidine derivatives can react with oxidizing agents.[1][5]

  • Strong Acids: While the carbamate protects the nitrogen, strong acids can potentially hydrolyze it, leading to reactions with the free piperidine.[8]

All waste must be accumulated in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the generator and away from sinks or floor drains to prevent environmental release.[9]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and systematically documented.

  • Action: Classify all unused this compound, reaction residues containing it, and contaminated materials (e.g., gloves, weigh boats, pipette tips) as Hazardous Chemical Waste .

  • Causality: This classification is necessary due to the compound's irritant properties and the general principle of treating all research chemicals as hazardous until proven otherwise.[8][10]

  • Action: Select a waste container that is in good condition, leak-proof, and chemically compatible. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is typically appropriate.

  • Causality: The container must prevent leakage during storage and transport. Using incompatible containers, such as metal for corrosive waste, can lead to container failure.[9] The original product container is often a suitable choice for waste.[10]

  • Action: Immediately affix a "HAZARDOUS WASTE" label to the selected container. Fill out the label completely and accurately with the following information:

    • The words "HAZARDOUS WASTE" .[9]

    • Full Chemical Name: "this compound" and list any other chemical constituents (including solvents) with their approximate percentages.

    • Hazard Identification: Clearly check the boxes for "Irritant" or "Toxic."

  • Causality: Proper labeling is a federal regulatory requirement (EPA/RCRA) and is critical for informing waste handlers of the container's contents and associated dangers, ensuring it is managed correctly throughout the disposal chain.[9]

  • Action: Keep the waste container tightly sealed at all times, except when adding waste.[9][11] Store the labeled container in your designated Satellite Accumulation Area.

  • Causality: A closed container prevents the release of vapors and protects against spills, minimizing exposure risk to laboratory personnel.[9]

  • Action: Once the container is full or you no longer need it, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.

  • Causality: Hazardous waste must be disposed of through licensed professional services that can handle, transport, and process the material in accordance with national and local regulations.[8][12] Never dispose of this chemical down the drain or in the regular trash.[5][7]

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Accumulation cluster_disposal Final Disposal start Identify Waste (Pure compound, residue, contaminated materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always classify Classify as Hazardous Chemical Waste container Select Compatible Container (HDPE or Glass, Screw Cap) classify->container ppe->classify labeling Affix & Complete Hazardous Waste Label container->labeling add_waste Add Waste to Container labeling->add_waste seal Keep Container Tightly Sealed add_waste->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store full Container Full? store->full full->add_waste No request Submit Waste Pickup Request to EHS/Safety Office full->request Yes end EHS Collects for Proper Disposal request->end

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[2]

  • Small Spills: For minor spills, ensure the area is well-ventilated. Wear full PPE. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into your designated hazardous waste container.[8]

  • Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS department or emergency response team immediately.[8]

By adhering to this comprehensive guide, researchers can ensure the disposal of this compound is managed with the highest standards of safety, scientific integrity, and regulatory compliance.

References

A Researcher's Guide to Handling Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: January 2026

As a novel or specialized research chemical, Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate may not have a publicly available, dedicated Safety Data Sheet (SDS). This guide provides a comprehensive operational plan based on a principle of chemical prudence: evaluating the hazards of the molecule's core components to establish robust safety and handling protocols. This approach ensures that researchers are protected against potential, uncharacterized hazards.

The molecule is composed of three key structural motifs: a piperidine ring, an N-Cbz (carboxybenzyl) protecting group, and a terminal aldehyde (2-oxoethyl group). Each of these components carries known hazard profiles that must inform our handling procedures.

ComponentKnown Hazards of Representative SurrogatesRecommended Precautions
Piperidine Core The parent piperidine is a flammable liquid and vapor. It is toxic and corrosive, causing severe skin burns and eye damage.[1][2][3][4][5][6]Handle in a chemical fume hood. Avoid all contact with skin and eyes. Use corrosion-resistant tools and containers where appropriate.
N-Cbz Protecting Group Structurally related N-Cbz protected piperidines are known to cause skin, eye, and respiratory irritation.[7][8]Wear appropriate gloves, eye protection, and lab coat. Avoid generating dusts or aerosols.
Aldehyde Group Aldehydes as a class are known irritants. For example, 2-Oxoethyl acetate is classified as a skin, eye, and respiratory irritant.[9] Glutaraldehyde, another dialdehyde, requires stringent PPE controls to prevent sensitization and irritation.[10]Ensure adequate ventilation and use engineering controls (fume hood) to prevent inhalation of any potential vapors.

Based on this composite analysis, this compound must be handled as a substance that is, at minimum, a skin, eye, and respiratory irritant, with the potential for underlying toxicity associated with its piperidine core.

Risk Assessment: Tailoring Your Protection

The level of personal protective equipment (PPE) required depends directly on the specifics of your experimental procedure. Before beginning any work, perform a risk assessment to determine the potential for exposure. This diagram outlines a logical workflow for selecting the appropriate level of protection.

start Start: Procedure Planning scale Assess Scale (Quantity of Compound) start->scale procedure Assess Procedure (Heating, Aerosolization, Splash Risk?) scale->procedure < 1 gram scale->procedure > 1 gram baseline Result: Use Baseline PPE Protocol procedure->baseline Low Risk (e.g., Weighing, Room Temp Solution Prep) enhanced Result: Use Enhanced PPE Protocol procedure->enhanced High Risk (e.g., Heating, Sonicating, Large Volume Transfer)

Caption: Risk assessment workflow for PPE selection.

Personal Protective Equipment (PPE) Protocols

All operations, regardless of scale, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Baseline PPE Protocol (Lower Risk Scenarios)

This is the minimum required PPE for handling small quantities of the material in a controlled manner.

  • Hand Protection: Nitrile gloves are the standard for general chemical splash hazards.[11][12] Ensure gloves are inspected for tears or holes before use. For any task with prolonged contact, consider double-gloving.

  • Eye Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[13] Standard safety glasses do not offer sufficient protection against splashes.

  • Body Protection: A flame-resistant lab coat with long sleeves, fully fastened.

  • Footwear: Closed-toe shoes constructed of a non-porous material.[10]

Enhanced PPE Protocol (Higher Risk Scenarios)

For procedures involving larger quantities, heating, risk of splashing, or potential for aerosol generation (e.g., sonicating, vigorous mixing), the following additions are required:

  • Face Protection: A full-face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.[10][14]

  • Hand Protection: Double-gloving is required. This involves wearing two pairs of nitrile gloves. If a breach occurs in the outer glove, the inner glove provides temporary protection while you retreat and re-glove.

  • Body Protection: A chemical-resistant apron worn over the lab coat provides superior protection against splashes of corrosive or irritating materials.[10][12]

PPE Donning and Doffing Sequence

The order in which you put on and remove PPE is critical to prevent cross-contamination.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (Last) don2->don3 doff1 1. Gloves (First) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: Correct sequence for donning and doffing PPE.

Operational and Disposal Plans

Safe Handling and Operations
  • Preparation: Before handling the compound, ensure your work area in the fume hood is clean and uncluttered. Have all necessary equipment, including waste containers, within immediate reach.

  • Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood to prevent the generation of dust.

  • Transfers: When transferring solutions, use a pipette or a funnel to minimize the risk of splashes. Always perform transfers over a secondary containment tray.

  • Heating/Mixing: If heating a solution, use a heating mantle and condenser to prevent the release of vapors. Avoid heating under confinement.[15]

  • Post-Handling: After completing the work, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as solid hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[7][16]

Waste Disposal Plan

Proper segregation of waste is essential for safety and compliance.[17] Never dispose of chemical waste down the sink.[18]

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, pipette tips, paper towels) must be collected in a dedicated, clearly labeled solid hazardous waste container.[17][19]

  • Liquid Waste (Non-Halogenated): Collect all waste solutions containing this compound and non-halogenated organic solvents in a labeled, compatible container. Do not mix with halogenated solvents or strong oxidizers.[19]

  • Aqueous Waste: Acidic or basic aqueous solutions should be neutralized (pH 6-8) before being collected in a dedicated aqueous waste container, unless otherwise specified by your institution's waste protocols.

  • Sharps Waste: Needles and scalpels must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag detailing all chemical constituents and their approximate percentages.[17] Keep containers closed except when adding waste.[17]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[4][6] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.

  • Small Spill (in Fume Hood): Absorb the spill with a non-reactive absorbent material like sand or vermiculite.[2] Carefully sweep or scoop the material into a designated solid hazardous waste container.[2] Decontaminate the area with an appropriate solvent.

  • Large Spill: Evacuate the immediate area and alert your supervisor and institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 2
Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.